molecular formula C8H7ClN2O B185320 (6-chloro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6953-65-7

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B185320
CAS No.: 6953-65-7
M. Wt: 182.61 g/mol
InChI Key: NIWRFQPRPJVQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWRFQPRPJVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219790
Record name 2-Benzimidazolemethanol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6953-65-7
Record name 6-Chloro-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6953-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazolemethanol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6953-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzimidazolemethanol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate within the esteemed benzimidazole class of compounds. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, delves into the essential technical details of this compound, including its chemical identity, synthesis methodologies, potential applications in drug discovery, and detailed experimental protocols. We will explore both foundational and modern synthetic approaches, explain the rationale behind experimental choices, and situate the compound's utility within the broader context of developing novel therapeutics targeting a range of biological pathways.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring, is a privileged pharmacophore in drug development.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been successfully developed as antiviral, antifungal, anticancer, antihistamine, and antihypertensive agents.[2]

This compound, bearing a strategic chlorine substituent and a versatile hydroxymethyl group, serves as a pivotal building block for accessing more complex and functionally diverse benzimidazole derivatives. The chloro-group can modulate the electronic properties and metabolic stability of the molecule, while the methanol moiety at the 2-position offers a reactive handle for further chemical elaboration. This guide aims to provide the core knowledge base required for effectively utilizing this compound in a research and development setting.

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key identifiers and properties for this compound are summarized below. Note that due to IUPAC naming conventions, this compound is sometimes referred to as (5-chloro-1H-benzo[d]imidazol-2-yl)methanol in supplier catalogs, but they refer to the same chemical structure.

PropertyValueSource
CAS Number 6953-65-7[3][4][5]
Molecular Formula C₈H₇ClN₂O[4][6]
Molecular Weight 182.61 g/mol [4]
IUPAC Name (6-chloro-1H-benzimidazol-2-yl)methanol[6]
Synonyms 6-Chloro-1H-benzimidazole-2-methanol[6]
Physical Form Solid

Synthesis Methodologies

The synthesis of the benzimidazole core is a well-established area of organic chemistry. The most common and foundational approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg synthesis.[7]

Foundational Synthesis: Condensation Reaction

The primary route to synthesizing this compound involves the condensation of 4-chloro-1,2-benzenediamine with a two-carbon building block containing a hydroxyl group, such as glycolic acid (hydroxyethanoic acid). The reaction is typically conducted under acidic conditions with heating to drive the dehydration and subsequent cyclization.[5][8]

A detailed protocol for this synthesis is provided in Section 6.0. The general workflow is depicted below.

G cluster_reactants Reactants reactant1 4-chloro-1,2-benzenediamine condition Acid Catalyst (e.g., HCl) Heat (Reflux) reactant1->condition reactant2 Glycolic Acid (or derivative) reactant2->condition intermediate Intermediate Formation (Amide/Schiff Base) condition->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: General workflow for the synthesis of this compound.

Modern Synthetic Enhancements

While the foundational methods are reliable, modern chemistry seeks to improve efficiency, yield, and environmental friendliness.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields.[7][8]

  • Nano-Catalysis: Employing nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), can enhance reaction rates, improve yields, and allow for easier catalyst recycling, aligning with green chemistry principles.[9]

  • Surfactant-Assisted Synthesis: Performing the reaction in aqueous micellar media using surfactants can facilitate the reaction of hydrophobic substrates in water, avoiding the need for volatile organic solvents.[2]

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic but rather a crucial intermediate for the synthesis of more complex, biologically active molecules. Its value lies in the versatility of the benzimidazole core and the reactive potential of its functional groups.

Role as a Core Scaffold

The benzimidazole nucleus is a privileged scaffold for targeting a multitude of biological systems. Researchers leverage this core to design libraries of compounds for screening against various diseases. The chlorine atom at the 6-position influences the molecule's electronic distribution and lipophilicity, which can be critical for receptor binding and pharmacokinetic properties. The 2-methanol group is a key site for synthetic elaboration to introduce different pharmacophoric elements.

Potential Therapeutic Targets

Derivatives synthesized from or related to this compound have shown activity in several key therapeutic areas:

  • Oncology: Benzimidazoles are extensively studied as anticancer agents.[1] They can function as kinase inhibitors, targeting enzymes like EGFR and HER2, or as inhibitors of other crucial cellular machinery like topoisomerase I.[10][11][12]

  • Immunomodulation: Novel chloro-benzimidazole regioisomers have been synthesized and evaluated as selective agonists for the Cannabinoid Type 2 (CB2) receptor, which is a key target for regulating inflammatory and immune responses without psychoactive side effects.[13]

  • Neuroscience: Certain benzimidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, which are central to treating conditions like anxiety and epilepsy.[14]

The diagram below illustrates the role of the core compound as a launchpad for developing targeted therapies.

G cluster_derivatives Synthetic Elaboration cluster_targets Potential Biological Targets center_node This compound (Core Scaffold) d1 Kinase Inhibitor Derivatives center_node->d1 derivatization d2 GPCR Ligand Derivatives (e.g., CB2 Agonists) center_node->d2 derivatization d3 DNA-Interacting Agents (e.g., Topoisomerase Inhibitors) center_node->d3 derivatization t1 Protein Kinases (EGFR, HER2) d1->t1 t2 Cannabinoid Receptors (CB2) d2->t2 t3 Topoisomerase I d3->t3

Caption: Development of targeted agents from the core benzimidazole scaffold.

Experimental Protocol: Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound, adapted from established literature procedures.[5]

Objective: To synthesize (6-chloro-1H-benzimidazol-2-yl)methanol via condensation.

Materials:

  • 4-chloro-1,2-benzenediamine (1.0 eq.)

  • Glycolic acid (hydroxyethanoic acid) (1.2 eq.)

  • Xylene (solvent)

  • 3N Hydrochloric Acid (HCl)

  • Ammonia solution

  • Tert-butyl methyl ether (MTBE)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-1,2-benzenediamine (1.0 eq.) and glycolic acid (1.2 eq.) in xylene.

  • Reflux: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to approximately 60 °C.

  • Acid Wash: Slowly add 3N hydrochloric acid to the reaction mixture. This step protonates the product and helps in separating it from non-basic impurities.

  • Neutralization and Precipitation: Carefully adjust the pH of the aqueous layer to 7-8 by the slow addition of an ammonia solution while stirring. The neutral product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water and then with cold tert-butyl methyl ether to remove residual aqueous and organic impurities.

  • Drying: Dry the final product under a vacuum to yield (6-chloro-1H-benzimidazol-2-yl)methanol.

Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often refrigerated (2-8°C) for long-term stability.

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the proven therapeutic potential of the benzimidazole scaffold, makes it an indispensable starting material. By understanding its properties, synthesis, and the rationale behind its application, researchers can effectively leverage this molecule to engineer the next generation of targeted therapeutics for a wide range of human diseases.

References

An In-Depth Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This technical guide focuses on a specific, promising derivative: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. The strategic placement of a chloro group on the benzene ring and a hydroxymethyl group at the 2-position of the imidazole moiety imparts unique physicochemical properties that are instrumental in modulating its biological activity. This document provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound. Furthermore, it delves into its significant potential in drug discovery, with a particular focus on its emerging roles as an anticancer and antimicrobial agent. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the causality behind experimental choices and providing a framework for future investigations.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This structural motif is found in a variety of naturally occurring and synthetic bioactive compounds, most notably as a key component of vitamin B12.[1] The versatility of the benzimidazole scaffold lies in its ability to mimic other endogenous purine-based structures, allowing it to interact with a wide range of enzymes and receptors within biological systems.[1]

The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby modulating its pharmacological profile. The subject of this guide, this compound, is a testament to this structure-activity relationship. The electron-withdrawing nature of the chlorine atom at the 6-position can influence the pKa of the imidazole nitrogen, affecting its binding interactions. Simultaneously, the hydroxymethyl group at the 2-position provides a crucial site for hydrogen bonding, enhancing its interaction with biological targets and also serving as a synthetic handle for further derivatization.

This guide will explore the synthesis and characterization of this specific molecule, followed by a detailed discussion of its potential applications in oncology and infectious disease research, supported by data from related compounds and mechanistic insights.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] For this compound, the logical precursors are 4-chloro-o-phenylenediamine and glycolic acid.

Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a robust and reproducible method for the synthesis of this compound.

Reaction Scheme:

G compound1 4-Chloro-o-phenylenediamine product This compound compound1->product compound2 Glycolic Acid compound2->product reagents Polyphosphoric Acid (PPA) Heat (e.g., 150-180 °C)

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • 4-chloro-o-phenylenediamine

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture (sufficient to ensure good stirring). PPA acts as both a solvent and a dehydrating agent, driving the condensation reaction.

  • Heating: Heat the reaction mixture to 150-180 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 6953-65-7[3]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
Appearance Expected to be an off-white to light brown solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents like DMSO and methanolInferred from structure

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the N-H proton of the imidazole ring. The aromatic region will likely display a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the eight distinct carbon atoms in the molecule. The carbon attached to the chlorine will be deshielded, and the carbon of the hydroxymethyl group will appear in the aliphatic region.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3400-3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=N and C=C stretching vibrations of the benzimidazole ring (in the 1650-1450 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

The benzimidazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational compounds. The 6-chloro substitution, in particular, has been shown to enhance the biological activity of many benzimidazole derivatives.

Anticancer Potential

The fight against cancer is a primary focus of modern drug discovery, and benzimidazole derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

Mechanism of Action:

Derivatives of the benzimidazole scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The benzimidazole nucleus can act as a scaffold for the design of potent inhibitors of various protein kinases, such as VEGFR, EGFR, and BRAF, which are often dysregulated in cancer.[4]

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[1]

  • PARP Inhibition: The benzimidazole-carboxamide scaffold is present in some PARP inhibitors, which are effective in treating cancers with deficiencies in DNA repair mechanisms.[1]

Supporting Data:

While specific IC₅₀ values for this compound are not extensively reported, studies on closely related 6-chloro-benzimidazole derivatives have demonstrated significant anticancer activity. For instance, a series of N-substituted 6-chloro-1H-benzimidazole derivatives showed potent anticancer activity against five tested cell lines with IC₅₀ values ranging from 1.84 to 10.28 µg/mL.[5] Another study reported that 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide exhibited an IC₅₀ of 0.0316 μM against a human lung adenocarcinoma cell line.[6] These findings underscore the potential of the 6-chloro-benzimidazole scaffold as a starting point for the development of novel anticancer agents.

G cluster_0 Benzimidazole Core cluster_1 Cellular Targets cluster_2 Cellular Effects Benzimidazole This compound Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition Kinases Protein Kinases (VEGFR, EGFR, BRAF) Benzimidazole->Kinases Inhibition Topoisomerase Topoisomerases Benzimidazole->Topoisomerase Inhibition PARP PARP Benzimidazole->PARP Inhibition CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Apoptosis Topoisomerase->Apoptosis PARP->Apoptosis

Figure 2: Potential anticancer mechanisms of action for benzimidazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[1]

Mechanism of Action:

The antimicrobial mechanisms of benzimidazoles are not fully elucidated but are thought to involve:

  • Inhibition of Fumarate Reductase: In helminths, benzimidazoles are known to inhibit the enzyme fumarate reductase, which is crucial for their energy metabolism.

  • Disruption of Microtubule Synthesis: Similar to their anticancer effects, benzimidazoles can disrupt microtubule formation in fungi, leading to cell division arrest.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives have been shown to interfere with DNA and protein synthesis in bacteria.

Supporting Data:

A study on N-substituted 6-chloro-1H-benzimidazole derivatives reported potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and -resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL.[5] Another study on 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives showed moderate to good antimicrobial activity with MIC values in the range of 10–20 mg/mL against Staphylococcus aureus and Escherichia coli.[7] These results highlight the potential of the 6-chloro-benzimidazole scaffold in the development of novel antimicrobial agents.

Future Perspectives and Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of its functional groups to further chemical modification make it an attractive starting point for medicinal chemistry campaigns. The existing body of literature on related 6-chloro-benzimidazole derivatives provides a strong rationale for its further investigation as a potential anticancer and antimicrobial agent.

Future research should focus on the detailed biological evaluation of this compound itself, including the determination of its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action will be crucial for its optimization as a drug candidate. Furthermore, the hydroxymethyl group at the 2-position offers a prime site for the synthesis of a library of derivatives, which could lead to the discovery of compounds with enhanced potency and selectivity.

References

An In-depth Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, characterization, reactivity, and its pivotal role as a precursor to various biologically active compounds.

Core Molecular Attributes

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. This core structure is found in various natural and synthetic compounds of significant biological importance, including Vitamin B12.[1] The presence of a chloro group on the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring imparts specific physicochemical properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂O[2]
Molecular Weight 182.61 g/mol [3]
CAS Number 6953-65-7[2][4]
Appearance White to off-white solid[3]
Melting Point 179 °C (predicted)[3]
LogP 1.70860 (predicted)[3]
Boiling Point 432.5±37.0 °C (predicted)[3]
Density 1.510±0.06 g/cm³ (predicted)[3]

Synthesis and Purification

The primary synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with a suitable C2 synthon, such as glycolic acid. This reaction, a variation of the Phillips benzimidazole synthesis, is typically carried out under reflux conditions.[5]

Synthesis Workflow

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation Condensation Reaction (e.g., in Xylene, reflux) 4-chloro-1,2-phenylenediamine->Condensation Glycolic_Acid Glycolic Acid / Derivative Glycolic_Acid->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Glycolic acid

  • Xylene

  • 3N Hydrochloric acid

  • Ammonia solution

  • tert-Butyl methyl ether

  • Water

Procedure:

  • A mixture of 4-chloro-1,2-benzenediamine and glycolic acid (1:1.2 molar ratio) in xylene is stirred and refluxed at 150 °C for approximately 4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 60 °C.

  • The mixture is acidified by the slow addition of 3N hydrochloric acid.

  • The pH is then adjusted to 7-8 with an ammonia solution to precipitate the product.

  • The solid product is collected by filtration.

  • The collected solid is washed sequentially with water and tert-butyl methyl ether.

  • The product is dried to afford (6-chloro-1H-benzimidazol-2-yl)methanol.

This protocol is adapted from a general procedure and may require optimization for specific laboratory conditions.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the N-H and O-H groups. The splitting patterns of the aromatic protons can help confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzimidazole core and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • N-H stretch: A sharp to broad band around 3100-3500 cm⁻¹

  • C-H aromatic stretch: Signals above 3000 cm⁻¹

  • C=N and C=C stretching: Bands in the 1450-1650 cm⁻¹ region

  • C-O stretch: A strong band in the 1000-1260 cm⁻¹ region

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]+ for C₈H₇ClN₂O would be at m/z 182.02, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the nucleophilicity of the imidazole nitrogens and the reactivity of the primary alcohol. The N-H of the imidazole can be deprotonated to form an anion, which can then be alkylated or acylated.[1] The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted to other functional groups.[2]

This versatile reactivity makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules.

Role as a Pharmaceutical Intermediate

Applications Figure 2: Applications in Drug Discovery cluster_applications Therapeutic Targets Core_Molecule This compound Anticancer Anticancer Agents (e.g., Topoisomerase I Inhibitors) Core_Molecule->Anticancer Leads to Anti_infective Anti-infective Agents (e.g., PqsR Inhibitors) Core_Molecule->Anti_infective Leads to Immunomodulators Immunomodulators (e.g., CB2 Agonists) Core_Molecule->Immunomodulators Leads to

Caption: Key therapeutic areas where derivatives of this compound have shown potential.

  • Anticancer Agents: Benzimidazole derivatives are known to interact with DNA and inhibit enzymes involved in cancer cell proliferation, such as topoisomerase I.[8][9] this compound serves as a scaffold for the synthesis of novel topoisomerase I inhibitors.

  • Inhibitors of Quorum Sensing in Pseudomonas aeruginosa: This compound has been used to synthesize potent antagonists of the PqsR receptor, a key component of the quorum-sensing system in the opportunistic pathogen Pseudomonas aeruginosa. Inhibition of PqsR can reduce the expression of virulence factors and biofilm formation.

  • Cannabinoid Receptor 2 (CB2) Agonists: Derivatives of this compound have been investigated as selective agonists for the CB2 receptor.[1][10] CB2 receptor modulation is a promising therapeutic strategy for inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor activation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.[3][5][11][12]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of its key characteristics to support its effective use in research and drug discovery endeavors.

References

An In-depth Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, is a key structural motif in a multitude of clinically significant molecules. Its prevalence in drug discovery is attributed to its ability to mimic endogenous purine bases, allowing for interaction with a wide array of biological targets. This guide provides a comprehensive technical overview of a specific, yet promising, derivative: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its known and potential roles in drug development, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzimidazole featuring a chlorine atom at the 6-position of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 6953-65-7[1]
Molecular Formula C₈H₇ClN₂O[2]
Molecular Weight 182.61 g/mol N/A
Predicted Melting Point 179 °C[3]
Predicted LogP 1.70860[3]
Predicted Boiling Point 432.5±37.0 °C[3]
Predicted Density 1.510±0.06 g/cm³[3]

Note: The physical properties listed above are predicted values and should be confirmed by experimental data.

Synthesis and Spectroscopic Characterization

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips synthesis.

Proposed Synthesis Workflow

The synthesis of this compound can be logically achieved through the condensation of 4-chloro-ortho-phenylenediamine with glycolic acid. The reaction is typically facilitated by a dehydrating agent or acid catalyst under reflux conditions.

Synthesis_Workflow Reactant1 4-chloro-ortho-phenylenediamine Reaction Condensation Reaction (Reflux) Reactant1->Reaction Reactant2 Glycolic Acid Reactant2->Reaction Catalyst Acid Catalyst (e.g., HCl, PPA) Catalyst->Reaction Solvent Solvent (e.g., EtOH, H2O) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A General Approach
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-ortho-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or a dilute aqueous acid (e.g., 4N HCl), to the flask.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the provided search results, the expected spectroscopic data can be inferred from the analysis of related benzimidazole structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the imidazole ring. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic environment of the heterocyclic ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad in the 3400-3200 cm⁻¹ region), C-H stretching of the aromatic and methylene groups, C=N and C=C stretching vibrations of the benzimidazole core, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the benzimidazole ring.

Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom and a hydroxymethyl group to this core can significantly influence its pharmacokinetic and pharmacodynamic properties.

Established Biological Activities of Benzimidazole Derivatives

Benzimidazole-containing compounds have been reported to possess a broad spectrum of therapeutic properties, including:

  • Anticancer Activity: Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.

  • Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents. The presence of a chlorine substituent has been noted to enhance antibacterial activity in some cases.

  • Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses.

  • Cannabinoid Receptor Modulation: Recent studies have explored chloro-substituted benzimidazoles as potential ligands for cannabinoid receptors, particularly the CB2 receptor, which is implicated in inflammatory and immune responses.[4][8][9]

Rationale for this compound in Drug Design

The specific structural features of this compound suggest several avenues for its potential application in drug discovery.

Drug_Design_Rationale Core This compound Feature1 Benzimidazole Core (Bioisostere of Purine) Core->Feature1 Provides structural scaffold for interaction with biological targets Feature2 6-Chloro Substituent Core->Feature2 Modifies lipophilicity and electronic properties Feature3 2-Hydroxymethyl Group Core->Feature3 Introduces a hydrogen bond donor/acceptor site Application1 Anticancer/Antiviral Feature1->Application1 Potential for kinase inhibition, DNA interaction, etc. Application2 Improved Pharmacokinetics Feature2->Application2 May enhance membrane permeability and metabolic stability Application3 Enhanced Target Binding Feature3->Application3 Can improve solubility and form key interactions with target proteins

Caption: Rationale for the potential utility of this compound in drug design.

The chlorine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also influence the electronic distribution within the aromatic system, which may affect its binding affinity to target proteins. The hydroxymethyl group at the 2-position introduces a polar functional group that can participate in hydrogen bonding interactions with biological targets, a crucial aspect for drug-receptor binding. This group can also serve as a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzimidazoles. While its specific biological activities and mechanisms of action require elucidation through dedicated experimental studies, its structural features suggest a high potential for utility in drug discovery.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol, along with comprehensive experimental spectroscopic and physical data, are essential for enabling further research.

  • Biological Screening: A broad-based biological screening of this compound against a panel of cancer cell lines, microbial strains, and viral targets would be a valuable first step in identifying its therapeutic potential.

  • Target Identification and Mechanism of Action Studies: Should promising activity be identified, subsequent studies to determine its molecular target(s) and mechanism of action will be crucial for its development as a drug candidate.

References

An In-depth Technical Guide to the Synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of the synthesis, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, where the chloro-substituent and the hydroxymethyl group offer versatile handles for further chemical modifications.

Core Synthesis Strategy: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid, a classic transformation known as the Phillips-Ladenburg condensation.[3] In the context of synthesizing this compound, this involves the reaction of 4-chloro-o-phenylenediamine with glycolic acid.

Reaction Scheme

Synthesis_of_6_chloro_1H_benzodimidazol_2_yl_methanol Reaction Scheme for the Synthesis of this compound 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Intermediate Amide Intermediate 4-chloro-o-phenylenediamine->Intermediate + Glycolic Acid Glycolic_Acid Glycolic Acid Product This compound Intermediate->Product Cyclization - H2O

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Amide Formation: The initial step involves a nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of glycolic acid, leading to the formation of an amide intermediate. This step is often facilitated by heat.

  • Cyclization and Dehydration: The second amino group of the intermediate then attacks the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable aromatic benzimidazole ring.

Experimental Protocol

This protocol is a synthesized methodology based on established principles of benzimidazole synthesis.[4][5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
4-chloro-o-phenylenediamine95-83-0142.59Brown crystalline solid. Caution: Potential carcinogen. [6][7]
Glycolic Acid79-14-176.05Colorless, odorless, and hygroscopic crystalline solid.
Hydrochloric Acid (4M)7647-01-036.46Corrosive.
Sodium Bicarbonate144-55-884.01White crystalline powder.
Ethanol64-17-546.07Flammable liquid.
Water (distilled or deionized)7732-18-518.02
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

  • Acidic Condensation: Add 4M hydrochloric acid to the flask to act as a solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing ice-cold water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 4-chloro-o-phenylenediamine and Glycolic Acid in 4M HCl Reflux Reflux for 4-6 hours Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice-Water and Neutralize with NaHCO3 to pH 7-8 Cooling->Precipitation Filtration Collect Precipitate by Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling Precautions

4-chloro-o-phenylenediamine is classified as a potential carcinogen and should be handled with extreme care. [6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, O-H, C-N bonds).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 4-chloro-o-phenylenediamine and glycolic acid is a robust and efficient method. This guide provides a detailed framework for its preparation, emphasizing mechanistic understanding, a clear experimental protocol, and crucial safety considerations. The successful synthesis of this versatile intermediate opens avenues for the development of novel benzimidazole-based compounds with significant therapeutic potential.

References

A Comprehensive Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: Synthesis, Biological Profile, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, known biological activities, and therapeutic potential of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. As a member of the benzimidazole class of heterocyclic compounds, this molecule is of significant interest to the medicinal chemistry community. Benzimidazoles are a cornerstone in drug discovery, with derivatives exhibiting a vast array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3] The introduction of a chloro substituent at the 6-position and a hydroxymethyl group at the 2-position of the benzimidazole scaffold presents a unique combination of functionalities that may confer specific biological effects. This guide aims to be a valuable resource for researchers investigating this and related compounds.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] For the synthesis of this compound, the logical precursors are 4-chloro-o-phenylenediamine and glycolic acid. While a specific protocol for this exact molecule is not widely published, a reliable method can be adapted from the synthesis of the analogous non-chlorinated compound, 1H-benzimidazol-2-yl-methanol.[5]

Adapted Synthetic Protocol:

A plausible synthetic route involves the condensation of 4-chloro-o-phenylenediamine with glycolic acid. The reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or under acidic conditions to facilitate the cyclization and dehydration.[5]

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Addition of Reagent: Add glycolic acid (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Neutralization: Neutralize the mixture with a weak base, such as a sodium bicarbonate solution, to precipitate the crude product.

  • Purification: Isolate the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]

Characterization:

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques. Based on the characterization of the analogous 1H-benzimidazol-2-yl-methanol, the following spectral features would be expected[5]:

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), O-H stretching (around 3100 cm⁻¹), C=N stretching of the imidazole ring, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring (with splitting patterns influenced by the chloro substituent), a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the N-H proton of the imidazole ring. The hydroxyl proton may also be visible as a singlet.

    • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, and the C2 carbon of the imidazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₈H₇ClN₂O), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is limited in publicly available literature, the extensive research on related 6-chloro-benzimidazole derivatives provides strong indications of its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have demonstrated significant potential as anticancer agents.[3][6] The proposed mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

1. Tubulin Polymerization Inhibition:

A primary mechanism of action for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8][9] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][5]

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents and Materials: Purified tubulin (e.g., bovine brain tubulin), GTP solution, polymerization buffer, microplate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer with GTP on ice. b. Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included. c. Transfer the reaction mixtures to a pre-warmed 96-well plate. d. Immediately place the plate in the microplate reader, pre-heated to 37°C. e. Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.[1]

  • Data Analysis: Plot the change in absorbance versus time. Calculate the rate of polymerization and the extent of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

2. Kinase Inhibition:

Benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling.[10] Of particular interest are their effects on the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][11]

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[12][13][14] Benzimidazole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these oncogenic signals.[7]

  • VEGFR-2 Inhibition: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15] Inhibition of VEGFR-2 by benzimidazole compounds can block the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[16]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is common in many cancers.[17][18] Several benzimidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, making them attractive therapeutic candidates.[2][3]

Experimental Protocol: EGFR/VEGFR-2 Kinase Inhibition Assay [6][11][15]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, kinase reaction buffer, a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Set up the kinase reaction in a 96-well plate by combining the kinase, substrate, and ATP in the reaction buffer. b. Add the test compound at various concentrations. Include a positive control inhibitor (e.g., erlotinib for EGFR, sorafenib for VEGFR-2) and a vehicle control. c. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 37°C). d. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity. e. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Antimicrobial Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[19] The 6-chloro substitution has been shown to be favorable for antibacterial and antifungal activity in some series of benzimidazole compounds.[18] The mechanism of antimicrobial action can vary but may involve the inhibition of essential microbial enzymes or disruption of cellular structures.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [20][21][22]

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microplates, incubator.

  • Procedure: a. Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism). d. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Compound/DerivativeTarget/OrganismAssayIC50/MIC ValueReference
N-substituted 6-chloro-1H-benzimidazole derivativeEscherichia coliMIC2 - 16 µg/mL[6]
N-substituted 6-chloro-1H-benzimidazole derivativeStaphylococcus aureus (MRSA)MIC2 - 16 µg/mL[6]
N-substituted 6-chloro-1H-benzimidazole derivativeHuman cancer cell linesCytotoxicity1.84 - 10.28 µg/mL[6]
Benzimidazole-oxadiazole hybrid (4c)VEGFR-2Kinase Inhibition0.475 µM[16]
Benzimidazole-based derivative (6i)EGFRKinase Inhibition78 nM[7]

Visualizations

Synthetic Pathway

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation/ Cyclization 4-chloro-o-phenylenediamine->Condensation Glycolic acid Glycolic acid Glycolic acid->Condensation Target_Compound This compound Condensation->Target_Compound DMF, Reflux

Caption: Synthetic route to this compound.

Proposed Mechanism of Anticancer Action

Anticancer Mechanism of 6-Chloro-Benzimidazole Derivatives cluster_pathways Cellular Targets and Pathways cluster_outcomes Cellular Outcomes Benzimidazole This compound Tubulin Tubulin Polymerization Benzimidazole->Tubulin inhibits EGFR_VEGFR EGFR/VEGFR Kinases Benzimidazole->EGFR_VEGFR inhibits PI3K_Akt PI3K/Akt Pathway Benzimidazole->PI3K_Akt inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Block Signal Transduction Inhibition EGFR_VEGFR->Signal_Block PI3K_Akt->Signal_Block G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Potential anticancer mechanisms of 6-chloro-benzimidazole derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related compounds, it is anticipated to possess significant anticancer and antimicrobial properties. The synthetic route is straightforward, and established protocols for evaluating its biological activity are readily available. The primary mechanisms of its anticancer effects are likely to involve the inhibition of tubulin polymerization and the modulation of key signaling kinases such as EGFR, VEGFR, and PI3K/Akt. The lack of specific biological data for this particular compound highlights an opportunity for further research to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.

References

The Discovery and Development of 6-Chlorobenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purine nucleotides allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] For decades, this versatile nucleus has been the foundation for a wide range of therapeutic agents, including anthelmintics, antivirals, proton-pump inhibitors, and antihypertensives.[2][3] Among the various substituted benzimidazoles, the 6-chloro-substituted derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The presence of the chloro group at the 6-position often enhances the biological activity of the parent molecule, a structure-activity relationship that has been repeatedly observed.[4]

This technical guide provides an in-depth exploration of the discovery and development of 6-chlorobenzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis strategies, key biological activities, and the underlying mechanisms of action. The content is grounded in established scientific literature and presents field-proven insights to facilitate the rational design and evaluation of new therapeutic candidates based on this potent chemical scaffold.

Part 1: Synthetic Pathways to 6-Chlorobenzimidazole Derivatives

The synthesis of the 6-chlorobenzimidazole core and its subsequent derivatization are critical steps in the drug discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: The Phillips Condensation

A cornerstone in the synthesis of benzimidazoles is the Phillips condensation reaction. This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of 6-chlorobenzimidazole derivatives, the logical starting material is 4-chloro-o-phenylenediamine.

A general and reliable protocol for the synthesis of the parent 6-chlorobenzimidazole scaffold involves the reaction of 4-chloro-o-phenylenediamine with formic acid.[5][6]

Experimental Protocol: Synthesis of 6-Chloro-1H-benzimidazole

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and formic acid (excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture at 100°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: The crude product often precipitates out of the solution upon neutralization. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude 6-chloro-1H-benzimidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Derivatization Strategies: Expanding the Chemical Space

Once the 6-chlorobenzimidazole core is synthesized, a variety of derivatization strategies can be employed to explore the chemical space and optimize biological activity.

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce diverse substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the benzimidazole core.

Experimental Protocol: N-Substitution of 6-Chlorobenzimidazole

  • Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, treat 6-chloro-1H-benzimidazole (1 equivalent) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the corresponding anion.

  • Electrophilic Addition: To the resulting mixture, add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenacyl bromides) (1-1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization.[7][8]

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. 6-Chlorobenzimidazole-containing chalcones and their subsequent conversion to pyrimidines have shown significant antimicrobial activity.[9]

Experimental Protocol: Synthesis of 6-Chlorobenzimidazole Chalcones

  • Starting Material: Begin with 6-chloro-2-acetylbenzimidazole, which can be synthesized by the reaction of 4-chloro-o-phenylenediamine with lactic acid followed by oxidation.[9]

  • Claisen-Schmidt Condensation: In an ethanolic solution, react 6-chloro-2-acetylbenzimidazole (1 equivalent) with a substituted aromatic aldehyde (1 equivalent) in the presence of a base, typically aqueous sodium hydroxide (10-40%).

  • Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete.

  • Isolation: The chalcone product usually precipitates from the reaction mixture. Isolate the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[10]

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

  • Cyclization Reaction: Reflux a mixture of the 6-chlorobenzimidazole chalcone (1 equivalent) and a suitable cyclizing agent such as guanidine nitrate or urea (1-1.5 equivalents) in ethanol.[9][11]

  • Basic Conditions: Add an aqueous solution of sodium hydroxide (e.g., 40%) portion-wise to the refluxing mixture.[9]

  • Reaction Time: Continue refluxing for several hours (e.g., 7-10 hours).

  • Isolation and Purification: Cool the reaction mixture, and the pyrimidine derivative will precipitate. Collect the solid by filtration, wash with cold aqueous ethanol and water, and then recrystallize from absolute ethanol to obtain the pure product.[9][12]

Synthesis Workflow Diagram

G A 4-Chloro-o-phenylenediamine C 6-Chloro-1H-benzimidazole A->C Phillips Condensation G 6-Chloro-2-acetylbenzimidazole A->G Condensation & Oxidation B Formic Acid B->C E N-Substituted 6-Chlorobenzimidazole C->E N-Alkylation/Arylation D Alkyl/Aryl Halide D->E F Lactic Acid F->G I 6-Chlorobenzimidazole Chalcone G->I Claisen-Schmidt Condensation H Aromatic Aldehyde H->I K Pyrimidine Derivative I->K Cyclization J Guanidine Nitrate / Urea J->K

Caption: General synthetic routes to 6-chlorobenzimidazole derivatives.

Part 2: Biological Activities and Mechanisms of Action

6-Chlorobenzimidazole derivatives have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of 6-chlorobenzimidazole derivatives stems from their ability to interfere with various cellular processes essential for tumor growth and survival.

  • Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics.[13][14] By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[14]

  • Kinase Inhibition: Several 6-chlorobenzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[15] Others have been designed to target BRAF kinases, including the V600E mutant, which is prevalent in several cancers.

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate between the base pairs of DNA, leading to conformational changes that can disrupt DNA replication and transcription. Additionally, some compounds can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.[13]

  • Induction of Apoptosis: 6-Chlorobenzimidazole derivatives can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and the execution of the apoptotic cascade.[13][14]

  • Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets. They can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that can suppress tumor growth.[3]

Signaling Pathway Diagram: Anticancer Mechanisms

G cluster_0 6-Chlorobenzimidazole Derivative A 6-Chlorobenzimidazole Derivative B Tubulin A->B F Kinases (e.g., VEGFR2, BRAF) A->F H DNA A->H Intercalation I DNA Intercalation / Topoisomerase Inhibition A->I K HDACs A->K C Microtubule Disruption B->C Polymerization D Mitotic Arrest (G2/M) C->D E Apoptosis D->E G Inhibition of Signaling (e.g., Angiogenesis, Proliferation) F->G G->E J DNA Damage I->J J->E L Chromatin Remodeling K->L M Altered Gene Expression L->M M->E

Caption: Key anticancer mechanisms of 6-chlorobenzimidazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected 6-Chlorobenzimidazole Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
4k A549 (Lung)MTT1.84[16]
4k MCF-7 (Breast)MTT2.56[16]
4k PC-3 (Prostate)MTT3.12[16]
10h HT29 (Colon)GI₅₀<10
4r A549 (Lung)MTT0.3[15]
4r MCF-7 (Breast)MTT0.5[15]
Antimicrobial Activity

6-Chlorobenzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

  • Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that some 6-chlorobenzimidazole derivatives can bind to and inhibit bacterial DHFR.[16] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Its inhibition leads to the cessation of bacterial growth.

  • Disruption of Cell Wall Synthesis: While less common for benzimidazoles, some derivatives may interfere with the synthesis of the bacterial cell wall, a mechanism similar to that of beta-lactam antibiotics.

  • Inhibition of DNA Gyrase: Certain benzimidazole derivatives have been shown to target DNA gyrase, a type II topoisomerase in bacteria that is essential for DNA replication, transcription, and repair.[17]

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] This disruption of membrane integrity leads to fungal cell death.

Table 2: In Vitro Antimicrobial Activity of Selected 6-Chlorobenzimidazole Derivatives

Compound IDMicroorganismAssayMIC (µg/mL)Reference
4k Escherichia coliBroth Microdilution8[16]
4k Staphylococcus aureus (MRSA)Broth Microdilution4[16]
4k Candida albicansBroth Microdilution8[16]
Va-k series Various Bacteria & FungiNot specifiedSignificant Activity[13]

Part 3: Experimental Protocols for Biological Evaluation

The successful development of 6-chlorobenzimidazole derivatives relies on robust and standardized biological evaluation methods.

In Vitro Anticancer Activity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the 6-chlorobenzimidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[18][19]

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[20][21]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 6-chlorobenzimidazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram: Biological Evaluation

G cluster_0 Anticancer Activity Screening cluster_1 Antimicrobial Activity Screening A Synthesized 6-Chlorobenzimidazole Derivatives B Cell Culture (e.g., A549, MCF-7) A->B E Microbial Culture (e.g., E. coli, S. aureus) A->E C MTT Assay B->C D Determine IC₅₀ C->D F Broth Microdilution E->F G Determine MIC F->G

Caption: Workflow for the biological evaluation of 6-chlorobenzimidazole derivatives.

Conclusion and Future Directions

The 6-chlorobenzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, while its inherent biological activity provides a strong starting point for drug development programs. The potent anticancer and antimicrobial activities exhibited by many 6-chlorobenzimidazole derivatives underscore their potential to address significant unmet medical needs.

Future research in this area should focus on several key aspects:

  • Rational Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of more potent and selective derivatives.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of 6-chlorobenzimidazole derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and combat drug resistance.

By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 6-chlorobenzimidazole derivatives and contribute to the development of the next generation of life-saving medicines.

References

The Pharmacological Blueprint of 6-Chlorobenzimidazoles: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 6-Chloro Moiety in Benzimidazole Scaffolds

The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, structurally analogous to naturally occurring purine nucleotides. This mimicry allows it to interact with a wide array of biopolymers, making it a cornerstone for the development of new therapeutic agents.[1][2][3] The versatility of the benzimidazole ring system has led to its incorporation into drugs with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4]

Modifications to the benzimidazole core, particularly at the 5 and 6 positions, have been extensively explored to enhance pharmacological efficacy. The introduction of a chlorine atom at the 6-position, creating the 6-chlorobenzimidazole scaffold, has proven to be a particularly fruitful strategy. This electron-withdrawing group can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets and overall activity. This guide provides an in-depth technical exploration of the multifaceted biological activities of 6-chlorobenzimidazole compounds, with a focus on their anticancer, antimicrobial, and antiviral applications, intended for researchers and professionals in drug development.

Part 1: Anticancer Activity of 6-Chlorobenzimidazole Derivatives

The unchecked proliferation of cancer cells is a complex process driven by numerous dysregulated cellular pathways. 6-Chlorobenzimidazole derivatives have emerged as potent anticancer agents by targeting several of these key pathways.[5][6]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of 6-chlorobenzimidazole compounds are not mediated by a single mechanism but rather through a coordinated attack on multiple fronts, including the inhibition of critical enzymes and the induction of programmed cell death.

  • Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[6] Specifically, certain 5,6-dichlorobenzimidazole derivatives have been designed as potent dual inhibitors of both wild-type BRAF (BRAFWT) and its mutated form, BRAFV600E.[6] The BRAF kinase is a key component of the MAPK/RAS-RAF-MEK signaling pathway, which is often hyperactivated in various cancers. By occupying the ATP-binding pocket of the BRAF kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting tumor growth.[6] Molecular docking studies have further revealed that these derivatives can also target other oncokinases such as VEGFR-2, a key mediator of angiogenesis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, 6-chlorobenzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study reported that a potent 5,6-dichlorobenzimidazole derivative arrested the cell cycle in the G2/M phase in HT29 colon cancer cells and subsequently induced apoptosis.[6] Another study on benzimidazole-triazole hybrids, some of which contained the chloro-substitution, demonstrated that these compounds could induce apoptosis by increasing reactive oxygen species (ROS) levels and decreasing the mitochondrial membrane potential.[7]

  • Topoisomerase Inhibition: Some benzimidazole derivatives have been found to exert their cytotoxic effects by inhibiting topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[1][8] By stabilizing the DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.

The following diagram illustrates the inhibition of the MAPK pathway by a 6-chlorobenzimidazole derivative targeting BRAF.

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 6-Chlorobenzimidazole Derivative Inhibitor->BRAF

Caption: Inhibition of the MAPK signaling pathway by a 6-chlorobenzimidazole derivative targeting BRAF kinase.

Quantitative Analysis of In Vitro Anticancer Activity

The potency of 6-chlorobenzimidazole derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for assessing their cytotoxic and cytostatic effects, respectively.

Compound TypeTargetCell LineIC50 / GI50 (µM)Reference
1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleBRAFWTEnzyme Assay1.72[6]
1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleBRAFV600EEnzyme Assay2.76[6]
N-substituted 6-chloro-1H-benzimidazole derivativeNot SpecifiedVarious1.84 - 10.28 µg/mL[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-chlorobenzimidazole test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under the same conditions as step 1.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity of 6-Chlorobenzimidazole Compounds

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 6-Chlorobenzimidazole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[5][10]

Mechanism of Action: Disruption of Essential Microbial Processes

The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with fundamental cellular processes in microorganisms.

  • Inhibition of DNA Synthesis: In bacteria, benzimidazoles are known to target enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.

  • Disruption of Microtubule Assembly: In fungi, a key mechanism involves the disruption of microtubule formation by binding to β-tubulin.[11] This interference with the cytoskeleton disrupts cell division and other essential cellular functions.

Quantitative Analysis of In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro efficacy of an antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[12]

Compound TypeMicroorganismMIC (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazoleEscherichia coli2 - 16[5]
N-substituted 6-chloro-1H-benzimidazoleStaphylococcus aureus (MRSA)2 - 16[5]
N-substituted 6-chloro-1H-benzimidazoleCandida albicans8 - 16[5]
Pyrimidines of 6-chlorobenzimidazolesVarious Bacteria & FungiMIC at 40[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[11][12]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

MIC_Workflow A Prepare serial dilutions of 6-chlorobenzimidazole compound in broth (e.g., MHB) B Dispense dilutions into 96-well microtiter plate A->B D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Include positive (no drug) and negative (no inoculum) controls D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity F->G H MIC = Lowest concentration with no visible growth G->H

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the 6-chlorobenzimidazole compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in the broth medium to achieve the final desired test concentration (e.g., 5 x 105 CFU/mL). Add this diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (inoculum without the compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Antiviral Activity of 6-Chlorobenzimidazole Derivatives

The structural similarity of the benzimidazole scaffold to purine nucleosides makes it an ideal candidate for the development of antiviral agents that can interfere with viral replication. The addition of a chloro group at the 6-position, often in combination with other substitutions, has been shown to be critical for potent antiviral activity.[13][14][15]

Mechanism of Action: Targeting Viral Replication

Halogenated benzimidazole derivatives, including those with 5,6-dichloro substitutions, can inhibit viral replication through various mechanisms. One key mode of action is the inhibition of viral RNA synthesis.[13] For example, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and its derivatives have been studied for their ability to inhibit the replication of both DNA and RNA viruses.[13][14] These compounds can interfere with the function of viral polymerases or other enzymes essential for the replication of the viral genome.

The specific substitutions on the benzimidazole ring are crucial for both the potency and the spectrum of antiviral activity. Studies on 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles have shown that having a ribose at the 1-position and a chlorine or bromine at the 2-position, in addition to the 5,6-dichloro groups, confers maximum activity against human cytomegalovirus (HCMV) with good separation from cytotoxicity.[14][15]

Quantitative Analysis of In Vitro Antiviral Activity

The antiviral efficacy of 6-chlorobenzimidazole compounds is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.

Compound TypeVirusEC50 / IC50 (µM)Reference
2,5,6-Trichlorobenzimidazole ribonucleoside (TCRB)Human Cytomegalovirus (HCMV)2.9[14]
2-Bromo-5,6-dichlorobenzimidazole ribonucleoside (BDCRB)Human Cytomegalovirus (HCMV)~0.7[14]
5,6-Dichlorobenzimidazole ribonucleoside (DRB)Herpes Simplex Virus Type 1 (HSV-1)30[14]
2-Chloro-5,6-dibromobenzimidazole ribonucleosideHuman Cytomegalovirus (HCMV)~4[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of infectious virus particles (plaques).

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of progeny virus, causing localized areas of cell death or "plaques." The number of plaques is counted, and the reduction in plaque formation is used to calculate the EC50.

Step-by-Step Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells, human foreskin fibroblasts) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Prepare serial dilutions of the 6-chlorobenzimidazole compound. Aspirate the culture medium from the cell monolayers and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Addition: Immediately after adding the virus, add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) that includes the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain them with a solution like crystal violet. This will stain the living cells, leaving the plaques as clear zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The 6-chlorobenzimidazole scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. The strategic placement of a chlorine atom at the 6-position of the benzimidazole ring profoundly influences the electronic and steric properties of the molecule, leading to a broad spectrum of potent biological activities. As demonstrated in this guide, these compounds have shown significant promise as anticancer, antimicrobial, and antiviral agents, acting through diverse and targeted mechanisms of action. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate and further develop these promising therapeutic candidates. Continued exploration of the structure-activity relationships of 6-chlorobenzimidazole derivatives will undoubtedly pave the way for the discovery of novel and more effective drugs to combat a range of human diseases.

References

Spectroscopic Data of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution of a chloro group at the 6-position and a hydroxymethyl group at the 2-position of the benzimidazole ring system can significantly influence its physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed analysis of the available spectroscopic data for this compound, offering insights into its structural features.

Molecular Structure and Logic

The structural framework of this compound dictates its spectroscopic signature. The benzimidazole core is a fused bicyclic system comprising a benzene ring and an imidazole ring. The chloro substituent at the 6-position and the methanol group at the 2-position introduce specific electronic and steric effects that are reflected in the NMR, mass spectrometry, and infrared data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the imidazole ring.

  • Aromatic Protons: The benzene ring protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The presence of the electron-withdrawing chloro group will influence their chemical shifts. The proton at position 5 will likely be a doublet, coupled to the proton at position 4. The proton at position 7 will be a singlet, and the proton at position 4 will be a doublet of doublets, coupled to the protons at positions 5 and 7.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the hydroxyl will appear as a singlet, typically in the range of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It can be confirmed by D₂O exchange.

  • Imidazole N-H Proton: The N-H proton of the imidazole ring will appear as a broad singlet in the downfield region, usually above δ 10 ppm. Its presence and chemical shift can be influenced by the solvent and temperature.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C-6) will be deshielded. The carbons of the imidazole ring (C-2, C-3a, C-7a) will also have characteristic chemical shifts.

  • Methylene Carbon (-CH₂OH): The carbon of the methylene group will appear in the aliphatic region, typically around δ 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

For this compound (C₈H₇ClN₂O), the expected molecular weight is approximately 182.61 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact. Common fragmentation pathways for benzimidazoles include the loss of small neutral molecules. For this compound, potential fragmentations could involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or hydrogen cyanide (HCN) from the imidazole ring.

Mass_Spec_Fragmentation M [C₈H₇ClN₂O]⁺˙ m/z = 182/184 F1 [C₇H₅ClN₂]⁺ m/z = 152/154 M->F1 - CH₂OH F2 [C₈H₅ClN₂]⁺ m/z = 164/166 M->F2 - H₂O F3 [C₇H₄ClN]⁺˙ m/z = 125/127 F1->F3 - HCN

Caption: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and C-Cl bonds.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3600 (broad)Associated with the hydroxyl group.
N-H stretch3100-3500 (broad)Characteristic of the imidazole N-H.
Aromatic C-H stretch3000-3100From the benzimidazole ring.
Aliphatic C-H stretch2850-3000From the methylene group.
C=N stretch1600-1650Imidazole ring stretching.
C=C stretch1450-1600Aromatic ring stretching.
C-O stretch1000-1250From the primary alcohol.
C-Cl stretch600-800Indicative of the chloro substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic system. The presence of the chloro and hydroxymethyl substituents will influence the position and intensity of these absorption maxima (λₘₐₓ). The spectrum is generally recorded in a solvent such as methanol or ethanol.[1]

Experimental Protocols

While specific experimental details for the acquisition of spectroscopic data for this compound were not found in the initial search, standard protocols for each technique would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and drug development. While direct experimental data is limited in the public domain, this guide provides a detailed prediction and interpretation of its expected NMR, mass spectrometry, and IR spectra based on the known behavior of similar benzimidazole derivatives. These insights provide a solid foundation for researchers working with this compound, enabling its confident identification and further investigation.

References

A Technical Guide to the ¹H NMR Spectroscopic Analysis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this and related benzimidazole derivatives. The guide will delve into the expected spectral features, the rationale behind chemical shifts and coupling patterns, and a detailed, self-validating protocol for sample preparation and spectral acquisition.

Introduction: The Structural Significance of this compound

Benzimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The specific molecule, this compound, incorporates a chlorine substituent and a hydroxymethyl group, functionalities that can significantly influence its biological activity and pharmacokinetic properties. Accurate structural confirmation is therefore a critical step in its synthesis and application in drug discovery.

¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation of organic molecules.[3][4] By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR allows for the definitive confirmation of the molecular structure of this compound.

Predicted ¹H NMR Spectrum: An In-Depth Analysis

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures provides a powerful roadmap for analysis.[1][5] The following sections detail the expected signals for this compound, typically recorded in a deuterated solvent such as DMSO-d₆.

Molecular Structure and Proton Environments

The structure of this compound presents several distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum.

References

Mass Spectrometry of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a significant heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the accurate characterization of this molecule.

Introduction

This compound, with the chemical formula C8H7ClN2O and a molecular weight of 182.61 g/mol , belongs to the benzimidazole class of compounds.[1][2] The benzimidazole scaffold is a key pharmacophore in numerous FDA-approved drugs, valued for its diverse biological activities.[3] Consequently, the precise structural elucidation and purity assessment of novel benzimidazole derivatives are paramount in the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for this purpose.

This guide will delve into the ionization behavior and fragmentation patterns of this compound under common ionization techniques, namely Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). We will explore the rationale behind experimental parameter selection and provide detailed, step-by-step protocols for acquiring high-quality mass spectra.

Predicted Mass Spectrum and Key Characteristics

Before delving into experimental protocols, it is crucial to anticipate the expected mass spectral features of this compound.

Characteristic Value Source
Molecular Formula C8H7ClN2O[1][2]
Monoisotopic Mass 182.0247 g/mol Calculated
Average Mass 182.61 g/mol
Isotopic Pattern Presence of a significant M+2 peak (approximately 32% of the monoisotopic peak) due to the 37Cl isotope.Theoretical
Predicted [M+H]+ 183.0325 m/zCalculated
Predicted [M-H]- 181.0169 m/zCalculated

The presence of a chlorine atom is a key distinguishing feature that will be readily apparent in the mass spectrum as a characteristic isotopic pattern.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique particularly well-suited for polar molecules like this compound, which contains heteroatoms capable of accepting or donating a proton.[4] Analysis can be performed in both positive and negative ion modes.

Positive Ion Mode ([M+H]+)

In positive ion mode, the molecule is expected to be protonated, primarily on one of the nitrogen atoms of the imidazole ring, to form the pseudomolecular ion [M+H]+.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrument Parameters (Typical Starting Points):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

    • Desolvation Gas (N2) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

    • Mass Range: 50 - 500 m/z

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the [M+H]+ ion.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]+ precursor ion (m/z 183.03) to elicit fragmentation and confirm the structure. A collision energy ramp (e.g., 10-30 eV) is recommended to observe a range of fragment ions.

Predicted Fragmentation Pathway ([M+H]+)

The fragmentation of the protonated molecule is anticipated to proceed through several key losses, as depicted in the following workflow:

G cluster_workflow ESI-MS/MS Workflow for this compound A Sample Infusion (1-10 µg/mL in ACN/H2O with 0.1% FA) B Electrospray Ionization (Positive Mode) A->B Introduction C Precursor Ion Selection ([M+H]+ at m/z 183.03) B->C Ion Generation D Collision-Induced Dissociation (CID) (10-30 eV) C->D Isolation E Fragment Ion Analysis (Time-of-Flight Analyzer) D->E Fragmentation & Detection

Caption: General workflow for ESI-MS/MS analysis.

The fragmentation of the benzimidazole core is a well-documented process, often involving the loss of small molecules.[5][6][7] For this compound, the following fragmentation cascade is proposed:

G cluster_frags Predicted Fragmentation Pathway M [M+H]+ m/z 183.03 F1 Loss of H2O m/z 165.02 M->F1 - H2O F2 Loss of CH2O m/z 153.02 M->F2 - CH2O F3 Loss of HCN from m/z 153.02 m/z 126.00 F2->F3 - HCN F4 Loss of Cl from m/z 126.00 m/z 91.05 F3->F4 - Cl•

Caption: Predicted fragmentation of protonated this compound.

  • Loss of Water (H2O): The initial loss of a water molecule from the protonated precursor is a common fragmentation pathway for alcohols, leading to the formation of a stable carbocation at m/z 165.02.

  • Loss of Formaldehyde (CH2O): A rearrangement followed by the elimination of formaldehyde is another plausible initial fragmentation step, resulting in an ion at m/z 153.02.

  • Loss of Hydrogen Cyanide (HCN): The benzimidazole ring can undergo cleavage with the loss of HCN, a characteristic fragmentation of this heterocyclic system, from the m/z 153.02 fragment to yield an ion at m/z 126.00.[5]

  • Loss of a Chlorine Radical (Cl•): The subsequent loss of a chlorine radical from the m/z 126.00 fragment would produce an ion at m/z 91.05.[5]

Negative Ion Mode ([M-H]-)

In negative ion mode, deprotonation is expected to occur at the methanol hydroxyl group or the N-H of the imidazole ring, forming the [M-H]- ion.

  • Sample Preparation:

    • Prepare a stock solution as in the positive ion mode.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water. The addition of a small amount of a weak base like ammonium hydroxide can sometimes enhance deprotonation.

  • Instrument Parameters (Typical Starting Points):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: -3.0 to -4.0 kV

    • Cone Voltage: -20 to -40 V

    • Desolvation Gas (N2) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

    • Mass Range: 50 - 500 m/z

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the [M-H]- ion.

    • Perform MS/MS on the [M-H]- precursor ion (m/z 181.02) to obtain structural information.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

APCI is another powerful ionization technique that is suitable for a wide range of compounds, including those with moderate polarity. It often produces singly charged ions and can be less susceptible to matrix effects than ESI.

Experimental Protocol: APCI-MS
  • Sample Preparation:

    • Prepare the sample in a solvent system compatible with APCI, such as methanol, acetonitrile, or mixtures with water. The concentration can be slightly higher than for ESI, in the range of 10-50 µg/mL.

  • Instrument Parameters (Typical Starting Points):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

    • Polarity: Positive (or Negative)

    • Corona Discharge Current: 5 - 10 µA

    • Vaporizer Temperature: 350 - 500 °C

    • Capillary Voltage: 3.0 - 4.0 kV

    • Desolvation Gas (N2) Flow: 500 - 700 L/hr

    • Source Temperature: 120 - 150 °C

    • Mass Range: 50 - 500 m/z

  • Data Acquisition:

    • Acquire full scan and MS/MS spectra as described for ESI.

The fragmentation patterns observed in APCI are often similar to those in ESI, although the higher energy nature of the APCI source may lead to more in-source fragmentation.

Data Interpretation and Structural Confirmation

The combination of accurate mass measurement and tandem mass spectrometry provides a high degree of confidence in the structural elucidation of this compound.

Ion m/z (calculated) Interpretation
[M+H]+ 183.0325Protonated molecule
[M-H]- 181.0169Deprotonated molecule
[M+H - H2O]+ 165.0219Loss of water
[M+H - CH2O]+ 153.0220Loss of formaldehyde
[M+H - CH2O - HCN]+ 126.0004Subsequent loss of hydrogen cyanide

The presence of the chlorine isotope pattern for all chlorine-containing fragments serves as an additional point of confirmation.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. By leveraging soft ionization techniques like ESI and APCI, coupled with high-resolution mass spectrometry and tandem MS capabilities, researchers can confidently determine the molecular weight, confirm the elemental composition, and elucidate the structure of this important benzimidazole derivative. The protocols and fragmentation insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to the versatile benzimidazole class of molecules known for a wide range of biological activities.[1][2] The solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for empirical solubility determination, and explore computational models for solubility prediction.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of any API is contingent not only on its intrinsic pharmacological activity but also on its ability to be effectively delivered to the target site in the body. Solubility is a fundamental determinant of an API's bioavailability.[3] For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for several stages of drug development:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the compound.

  • Formulation: Developing a stable and effective dosage form, be it oral, parenteral, or topical, necessitates the use of excipients and solvents in which the API is sufficiently soluble.[4]

  • Preclinical Studies: In vitro and in vivo assays often require the API to be dissolved in a suitable vehicle that is compatible with the biological system under investigation.

This guide will provide the foundational knowledge and practical methodologies to systematically approach the solubility assessment of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent will be a function of its physicochemical properties and those of the solvent.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties from its structure and data on related benzimidazole compounds.

  • Polarity: The presence of the benzimidazole ring system, with its nitrogen heteroatoms, the chloro substituent, and the hydroxyl group of the methanol moiety, imparts a significant degree of polarity to the molecule. The nitrogen atoms are capable of acting as hydrogen bond acceptors, while the N-H and O-H groups can act as hydrogen bond donors.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a key determinant of solubility in protic solvents like alcohols. The methanol group, in particular, will strongly influence its interaction with such solvents.

  • pKa: The benzimidazole ring has both acidic (N-H) and basic (iminic nitrogen) properties. The predicted pKa for similar structures suggests it is a weakly basic compound.[5] This implies that its solubility may be influenced by the acidity or basicity of the solvent, although this is more pronounced in aqueous solutions.

  • Crystalline Structure: The solid-state properties, including the crystal lattice energy, of the compound will also impact its solubility. A more stable crystal lattice will require more energy to break, leading to lower solubility.

Influence of Solvent Properties

The choice of an organic solvent will have a profound impact on the solubility of this compound. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the solute. Given the hydrogen bond donating and accepting capabilities of this compound, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds for hydrogen donation. However, they can act as hydrogen bond acceptors. High solubility is anticipated in strong aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack significant polarity and cannot participate in hydrogen bonding. Consequently, the solubility of a polar molecule like this compound is expected to be low in these solvents. Studies on similar benzimidazole structures have shown very low solubility in chloroalkanes and toluene.[6][7]

The interplay of these factors is visually represented in the following diagram:

G Solute This compound Properties Polarity High Polarity (N, O, Cl atoms) Solute->Polarity HBond H-Bond Donor/Acceptor (N-H, O-H) Solute->HBond pKa Weakly Basic Nature Solute->pKa Crystal Crystal Lattice Energy Solute->Crystal Solubility Solubility Polarity->Solubility Influences HBond->Solubility Strongly Influences pKa->Solubility Influences Crystal->Solubility Inversely Influences Solvent Organic Solvent Properties SolventPolarity Polarity (Protic/Aprotic) Solvent->SolventPolarity SolventHBond H-Bonding Capacity Solvent->SolventHBond SolventPolarity->Solubility Influences SolventHBond->Solubility Strongly Influences G A Add excess solid API to solvent in vial B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Centrifuge/Sediment to separate solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample for analysis D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL or mol/L) F->G

References

Methodological & Application

Synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol for the synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a step-by-step procedure but also the scientific rationale behind the chosen methodology, potential challenges, and strategies for success.

Introduction and Significance

Benzimidazole derivatives are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, incorporates a chlorine substituent, which can significantly influence its pharmacokinetic and pharmacodynamic properties, and a hydroxymethyl group at the 2-position, providing a key handle for further synthetic modifications.

Synthetic Strategy: The Phillips Condensation

The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[1][2] This acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid offers a robust and generally high-yielding route to the benzimidazole core.[3] In this protocol, we will utilize 4-chloro-1,2-phenylenediamine and glycolic acid as the precursors.

The mechanism of the Phillips condensation begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration under acidic conditions leads to the formation of the aromatic benzimidazole ring.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-chloro-1,2-phenylenediamineC₆H₇ClN₂142.591.43 g10
Glycolic acidC₂H₄O₃76.050.91 g12
4M Hydrochloric AcidHCl-20 mL-
Saturated Sodium BicarbonateNaHCO₃-As needed-
Deionized WaterH₂O-As needed-
Ethyl AcetateC₄H₈O₂-For extraction-
Anhydrous Sodium SulfateNa₂SO₄-For drying-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine 4-chloro-1,2-phenylenediamine, glycolic acid, and 4M HCl in a round-bottom flask. B 2. Heat the mixture to reflux (approx. 100-110 °C) with stirring. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool the reaction mixture to room temperature. E 5. Pour the mixture into ice-water. D->E F 6. Neutralize with saturated NaHCO₃ solution to pH ~7-8. E->F G 7. Collect the precipitate by vacuum filtration. F->G H 8. Wash the crude product with cold water. I 9. Recrystallize from a suitable solvent (e.g., ethanol/water). H->I J 10. Dry the purified product under vacuum. I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol), glycolic acid (0.91 g, 12 mmol), and 4M hydrochloric acid (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material (4-chloro-1,2-phenylenediamine) indicates the completion of the reaction.

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice (approximately 50 g). While stirring, slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is approximately 7-8. Be cautious as effervescence will occur.

  • Isolation of Crude Product: The product will precipitate out of the neutralized solution. Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is a good starting point for a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR Expected chemical shifts (δ, ppm) in DMSO-d₆: ~12.5 (s, 1H, NH), ~7.5-7.2 (m, 3H, Ar-H), ~5.5 (t, 1H, OH), ~4.7 (d, 2H, CH₂).[4]
¹³C NMR Expected chemical shifts (δ, ppm) in DMSO-d₆: ~155 (C=N), ~140-110 (Ar-C), ~55 (CH₂OH).[5]
Mass Spectrometry ESI-MS should show a molecular ion peak corresponding to the product's mass.

Scientific Rationale and Troubleshooting

  • Choice of Acid: The use of hydrochloric acid as a catalyst is crucial for the Phillips condensation. It protonates the carboxylic acid, making it more electrophilic and facilitating the initial acylation step.[2]

  • Molar Ratio: A slight excess of glycolic acid is used to ensure the complete consumption of the more expensive 4-chloro-1,2-phenylenediamine.

  • Temperature and Reaction Time: Refluxing provides the necessary activation energy for the cyclization and dehydration steps. The reaction time should be optimized by monitoring with TLC to avoid the formation of byproducts.

  • Work-up: Neutralization is a critical step to deprotonate the benzimidazole nitrogen and precipitate the free base product, which is typically insoluble in water. Adding the reaction mixture to ice helps to control the exothermicity of the neutralization.

  • Potential Side Reactions:

    • Incomplete Cyclization: If the reaction is not heated for a sufficient amount of time, the intermediate N-acylated diamine may be isolated.[1]

    • Dimerization/Polymerization: At higher temperatures or with prolonged reaction times, intermolecular reactions can lead to the formation of dimeric or polymeric impurities.[1]

    • Oxidation: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if the reaction is exposed to air at high temperatures for extended periods.[1]

Reaction Mechanism

ReactionMechanism 4-chloro-1,2-phenylenediamine Intermediate N-acylated intermediate 4-chloro-1,2-phenylenediamine->Intermediate + Glycolic Acid (H⁺, Δ) Glycolic Acid Product This compound Intermediate->Product - H₂O

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

This protocol provides a reliable and well-understood method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain this valuable compound in good yield and high purity, ready for its application in further synthetic endeavors and drug discovery programs.

References

purification of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide and Protocol for the Purification of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol by Recrystallization

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of this compound, a member of the biologically significant benzimidazole class of heterocyclic compounds.[1] Purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting safety, efficacy, and stability. Recrystallization remains a powerful and scalable technique for achieving high purity of solid compounds.[2] This guide moves beyond a simple set of instructions, delving into the rationale behind solvent selection, procedural steps, and troubleshooting. It is intended for researchers, medicinal chemists, and process development scientists seeking to establish a robust and validated purification protocol for this specific molecule and structurally related analogs.

Introduction: The Imperative for Purity

This compound belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The synthesis of such molecules, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, can generate various process-related impurities.[3][4] These may include unreacted starting materials, reagents, and side-products from competing reaction pathways. The presence of these impurities can confound biological assays, compromise toxicological studies, and ultimately prevent the progression of a drug candidate.

Recrystallization is a purification technique predicated on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] A well-designed recrystallization process can effectively remove impurities, control polymorphic form, and yield a crystalline product of high purity, suitable for downstream applications.[2][6]

The Principle of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[5] The process involves:

  • Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional) : If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization : The solution is cooled, decreasing the solubility of the target compound. As the solution becomes supersaturated, the compound crystallizes, ideally forming a pure crystal lattice that excludes the impurities.

  • Isolation : The purified crystals are collected by filtration, while the soluble impurities remain in the mother liquor.[7]

The success of this technique is fundamentally dependent on the selection of an appropriate solvent system.

Protocol Development: Solvent System Selection

A systematic approach to solvent selection is the most critical phase in developing a recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound.

Criteria for an Ideal Recrystallization Solvent
  • High Solvating Power at Elevated Temperatures : The solvent must dissolve a reasonable quantity of the compound near its boiling point.

  • Low Solvating Power at Low Temperatures : The solvent should afford poor solubility for the compound at or below room temperature to ensure high recovery.

  • Impurity Solubility : Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).

  • Chemical Inertness : The solvent must not react with the compound.

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Experimental Solvent Screening

Given the heterocyclic and polar nature of the benzimidazole core, polar protic and aprotic solvents are logical starting points. A small-scale screening experiment is essential.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different candidate solvent (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the boiling point of the solvent. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Interpreting Screening Results

The results of the screening will guide the choice of the primary purification solvent or suggest the need for a binary solvent system.

SolventSolubility at 25°CSolubility at Boiling PointObservations upon CoolingAssessment
Water InsolubleSparingly SolubleFine precipitate, slow formationPotential for mixed system.[8]
Methanol Moderately SolubleVery SolublePoor crystal recoveryToo soluble for single-solvent use.
Ethanol Sparingly SolubleVery SolubleGood yield of crystalsPromising Candidate. [9]
Isopropanol Sparingly SolubleSolubleGood crystal formationPromising Candidate.
Ethyl Acetate Slightly SolubleModerately SolubleMay require large solvent volumePossible, but less efficient.
Toluene InsolubleInsolubleN/AUnsuitable.

Detailed Recrystallization Workflow

This workflow outlines the complete process from crude material to purified, dry product.

References

Topic: High-Purity Isolation of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of final active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to advanced sample loading techniques, ensuring a reproducible and scalable purification strategy.

Introduction: The Imperative for Purity

Benzimidazole derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anthelmintic properties.[1][2] The subject of this guide, this compound, serves as a versatile intermediate in the synthesis of these more complex molecules.[3] The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can lead to downstream reaction failures, complicated purification challenges, and compromised biological efficacy of the final compounds.

Column chromatography is a fundamental purification technique that leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[4][5] This note presents a robust protocol optimized for this compound, a moderately polar molecule, using a silica gel stationary phase.

Principle of Normal-Phase Separation

The purification strategy is based on normal-phase adsorption chromatography. In this mode, we utilize a polar stationary phase (silica gel) and a less polar mobile phase.[4][6] The separation mechanism is governed by the polarity of the molecules in the crude mixture:

  • Polar Compounds: Molecules with polar functional groups (like the hydroxyl and imidazole groups in our target compound) will strongly adsorb to the polar silica gel. They will, therefore, move more slowly down the column.

  • Non-polar Compounds: Less polar impurities will have weaker interactions with the stationary phase and will be carried more quickly down the column by the mobile phase.

By carefully selecting the polarity of the mobile phase, we can create a "sweet spot" where the target compound is retained long enough to separate from non-polar impurities but not so long that elution becomes impractical.

Experimental Design: Materials and Initial Setup

Materials and Reagents
  • Crude Sample: this compound (synthesis typically involves condensation of 4-chloro-o-phenylenediamine with glycolic acid or a derivative).

  • Stationary Phase: Silica Gel, flash chromatography grade (e.g., 230-400 mesh).

  • Mobile Phase Solvents (HPLC Grade):

    • Non-polar: Hexane or Petroleum Ether.

    • Polar: Ethyl Acetate.

  • Apparatus:

    • Glass chromatography column with stopcock.

    • Silica gel TLC plates (with UV254 indicator).

    • TLC development chamber.

    • UV lamp (254 nm).

    • Fraction collection tubes or flasks.

    • Rotary evaporator.

Workflow Overview

The purification process follows a logical sequence designed to maximize purity and yield. Each step is critical for the success of the separation.

Purification Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Optimization (Mobile Phase Selection) Packing Column Packing (Slurry Method) TLC->Packing Optimized Solvent System Loading Sample Loading (Dry Loading) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Isolation Pooling & Solvent Removal (Rotovap) Analysis->Isolation Pure Fractions Identified Pure Purified Product Isolation->Pure Crude Crude Product Crude->TLC

Caption: Workflow for chromatographic purification.

Detailed Protocol

PART A: Mobile Phase Optimization via TLC

Causality: Before committing a large quantity of material to a column, TLC is used as a rapid, small-scale pilot to identify the optimal mobile phase composition.[7] The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures the compound moves efficiently through the column, providing good separation without excessive solvent usage or band broadening.

  • Prepare TLC Chambers: Line chambers with filter paper to ensure a saturated solvent atmosphere, which leads to more consistent Rf values.

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop the Plates: Place one plate in each chamber containing a different mobile phase ratio. Start with a low polarity mixture and increase polarity.

    • Test 1: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)

    • Test 2: 40% Ethyl Acetate in Hexane (6:4 Hexane:EtOAc)

    • Test 3: 50% Ethyl Acetate in Hexane (1:1 Hexane:EtOAc)

  • Visualize and Calculate Rf: After the solvent front nears the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). The benzimidazole ring is a strong UV chromophore.

  • Selection: Choose the solvent system that gives the desired Rf of ~0.3 and provides the best visual separation between the product spot and any impurity spots. For this compound, a system of 40-50% ethyl acetate in hexane is often a good starting point.[2][3]

PART B: Column Packing (Slurry Method)

Trustworthiness: A homogeneously packed column is the foundation of a successful separation. The slurry method prevents the formation of cracks or channels in the stationary phase, which would lead to severe band broadening and poor resolution.

  • Preparation: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Create Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) until a consistent, pourable slurry is formed. A general rule is ~50-100 g of silica per 1 g of crude product.

  • Packing: With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Continuously tap the side of the column gently to encourage even settling.

  • Equilibration: Once all the silica has settled, do not let the column run dry. Pass 2-3 column volumes of the optimized mobile phase through the packed bed to ensure it is fully equilibrated.

PART C: Sample Loading (Dry Loading Technique)

Expertise: While wet loading (dissolving the sample in the mobile phase) is an option, this compound has moderate polarity and may not be highly soluble in the ideal mobile phase. Dry loading is a superior technique in this case as it ensures the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving high resolution.

  • Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., methanol).

  • Add Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Evaporation: Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • Application: Carefully add the powdered sample to the top of the packed silica bed. Gently layer a small amount of sand on top to prevent disturbance of the sample layer during solvent addition.

PART D: Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Maintain a constant head of solvent above the stationary phase at all times.

  • Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle positive pressure using a bellows or nitrogen line to achieve a flow rate of approximately 2 inches/minute.

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

PART E: Monitoring and Isolation
  • TLC Analysis of Fractions: Systematically spot every few fractions onto a TLC plate. Develop the plate using the same mobile phase.

  • Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to your pure product. There should be a clear separation between fractions containing non-polar impurities (eluting first), the pure product, and more polar impurities (eluting last or staying at the baseline).

  • Combine and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Summary of Parameters & Troubleshooting

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent resolving power for moderately polar compounds.[6]
Mobile Phase 40-50% Ethyl Acetate in HexaneBalances polarity to achieve an ideal Rf of 0.25-0.35 for the target compound.[4]
Sample Loading Dry LoadingPrevents band broadening for compounds with limited mobile phase solubility, maximizing resolution.
Detection UV light at 254 nmThe benzimidazole core is UV-active, allowing for easy visualization on TLC plates.

Troubleshooting Common Issues:

  • Poor Separation (Overlapping Spots): The mobile phase may be too polar, causing all components to elute too quickly. Re-optimize with TLC using a less polar solvent system.

  • Compound Stuck at the Top of the Column: The mobile phase is not polar enough. Increase the percentage of ethyl acetate (gradient elution) after the non-polar impurities have been washed away.

  • Streaking on TLC Plates: The sample may be overloaded, or it may contain highly acidic/basic impurities. Try spotting a more dilute solution.

References

The Versatile Scaffold: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzimidazole Core and its Privileged Role in Drug Discovery

The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological targets, making it a versatile framework for drug design.[1][3] The electron-rich nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzymes and receptors.[3] This inherent biological activity has led to the development of benzimidazole-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]

This guide focuses on a particularly valuable derivative, (6-chloro-1H-benzo[d]imidazol-2-yl)methanol . The strategic placement of a chloro group at the 6-position and a hydroxymethyl group at the 2-position provides medicinal chemists with a powerful starting material for generating diverse libraries of novel therapeutic candidates. The chloro substituent can enhance lipophilicity and modulate electronic properties, often leading to improved cellular uptake and target engagement. The hydroxymethyl group at the C2 position serves as a key synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR).

This document will provide a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on anticancer and antimicrobial drug development. We will delve into the mechanistic rationale behind its use, present detailed protocols for the synthesis of key derivatives, and outline methodologies for their biological evaluation.

Part 1: Applications in Oncology

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have shown significant promise in this field.[3][6] They can exert their anticancer effects through a variety of mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[6][7][8] The this compound scaffold is an excellent starting point for designing potent and selective anticancer compounds.

Targeting Microtubule Dynamics

Mechanistic Rationale: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzimidazole-based compounds, such as mebendazole and albendazole, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] The 6-chloro-benzimidazole core can be elaborated to mimic the binding of known tubulin inhibitors.

Experimental Workflow for Developing Tubulin Polymerization Inhibitors:

G cluster_0 Synthesis cluster_1 Biological Evaluation start this compound ester Esterification/Etherification at C2-methanol start->ester subst N1-Alkylation/Arylation ester->subst final Final Compounds subst->final cell_lines Cancer Cell Line Panel (e.g., MCF-7, HCT116, A549) final->cell_lines ic50 IC50 Determination (MTT/SRB Assay) cell_lines->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin If active cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis

Caption: Workflow for the development of tubulin polymerization inhibitors.

Protocol 1: Synthesis of a Phenyl Ether Derivative

This protocol describes the synthesis of a derivative where the C2-methanol is converted to a phenyl ether, a common motif in tubulin inhibitors.

  • Step 1: Protection of the N1-position (Optional but recommended).

    • Dissolve this compound (1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Step 2: O-Alkylation (Mitsunobu Reaction).

    • Dissolve the N-Boc protected intermediate (1 eq) and 4-methoxyphenol (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triphenylphosphine (PPh₃) (1.5 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Deprotection of the N1-position.

    • Dissolve the purified product from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 2 hours.

    • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer, filter, and concentrate to yield the final phenyl ether derivative.

Kinase Inhibition

Mechanistic Rationale: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Benzimidazole derivatives can be designed to act as ATP-competitive inhibitors of various kinases, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4][6] The 6-chloro-benzimidazole core can be functionalized to target the hinge region of the kinase active site.

Table 1: Examples of Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Benzimidazole-triazole hybridEGFR86[9]
Benzimidazole-quinolinone hybridVEGFR-213[9]
Substituted benzimidazoleCDK4/6Varies[6]

Protocol 2: Synthesis of an N-Aryl Benzimidazole Derivative

This protocol outlines the synthesis of a derivative with an aryl group at the N1 position, a common feature in kinase inhibitors.

  • Step 1: Synthesis of 2-(chloromethyl)-6-chloro-1H-benzo[d]imidazole.

    • Suspend this compound (1 eq) in anhydrous DCM.

    • Cool the suspension to 0°C.

    • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain the crude chloromethyl intermediate, which can be used in the next step without further purification.

  • Step 2: N-Arylation.

    • Dissolve the crude chloromethyl intermediate (1 eq) and 4-amino-N,N-dimethylaniline (1.1 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (K₂CO₃) (2.0 eq).

    • Reflux the reaction mixture for 8 hours.

    • After cooling, filter the solid and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the final N-aryl benzimidazole derivative.

Part 2: Applications in Antimicrobial Chemotherapy

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents.[5] Benzimidazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[2][5] Their mechanisms of action can include inhibition of DNA gyrase, disruption of ergosterol biosynthesis, and interference with other essential cellular processes.[2]

Antibacterial Agents

Mechanistic Rationale: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Some benzimidazole derivatives have been shown to inhibit the B subunit of DNA gyrase (GyrB), leading to bacterial cell death.[2] The this compound scaffold can be modified to create potent DNA gyrase inhibitors.

Experimental Workflow for Developing Antibacterial Agents:

G cluster_0 Synthesis cluster_1 Biological Evaluation start This compound amide Amide/Ester Formation at C2-methanol start->amide hybrid Hybridization with other heterocycles amide->hybrid final Final Compounds hybrid->final strains Bacterial Strains (e.g., S. aureus, E. coli) final->strains mic MIC/MBC Determination strains->mic gyrase DNA Gyrase Inhibition Assay mic->gyrase If active toxicity Cytotoxicity Assay (e.g., on MRC-5 cells) gyrase->toxicity

Caption: Workflow for the development of antibacterial agents.

Protocol 3: Synthesis of a Benzimidazole-Thiadiazole Hybrid

This protocol describes the synthesis of a hybrid molecule incorporating a thiadiazole moiety, which is known to exhibit antibacterial properties.

  • Step 1: Synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methyl acetate.

    • Dissolve this compound (1 eq) in acetic anhydride.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture at 60°C for 2 hours.

    • Pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the acetate derivative.

  • Step 2: Hydrazinolysis.

    • Dissolve the acetate derivative (1 eq) in ethanol.

    • Add hydrazine hydrate (5 eq).

    • Reflux the mixture for 6 hours.

    • Cool the reaction and collect the precipitated product by filtration to get 2-(hydrazinylmethyl)-6-chloro-1H-benzo[d]imidazole.

  • Step 3: Cyclization to form the Thiadiazole Ring.

    • Dissolve the hydrazide from Step 2 (1 eq) in ethanol.

    • Add carbon disulfide (CS₂) (1.2 eq) and potassium hydroxide (1.2 eq).

    • Reflux the mixture for 12 hours.

    • Cool, acidify with dilute HCl, and collect the precipitated product.

    • Recrystallize from ethanol to obtain the final benzimidazole-thiadiazole hybrid.

Antifungal Agents

Mechanistic Rationale: Many antifungal drugs target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Benzimidazole derivatives can inhibit enzymes involved in this pathway. Additionally, some derivatives exhibit antifungal activity through other mechanisms.[10]

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Benzimidazole-hydrazone derivativeCandida albicans8-16[10]
Benzimidazole derivative 9eBotrytis cinereaPotent[11]

Protocol 4: Synthesis of a Benzimidazole-Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative, a class of compounds that has shown promising antifungal activity.[10]

  • Step 1: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-carbaldehyde.

    • Dissolve this compound (1 eq) in DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 eq).

    • Stir at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of silica gel and wash with DCM.

    • Concentrate the filtrate to obtain the aldehyde.

  • Step 2: Condensation with a Hydrazide.

    • Dissolve the aldehyde from Step 1 (1 eq) and isonicotinohydrazide (1 eq) in ethanol.

    • Add a few drops of glacial acetic acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash with cold ethanol and dry to obtain the final hydrazone derivative.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic substitution pattern allows for the facile generation of diverse libraries of compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold. Future research should focus on the development of more selective and potent derivatives, as well as the exploration of novel mechanisms of action. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates derived from this privileged core structure.

References

Application Notes and Protocols: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers exploring the potential of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol as a kinase inhibitor. While this specific molecule is not extensively characterized in the public domain as a direct kinase inhibitor, its structural motif is present in known kinase inhibitors. This guide, therefore, is presented as a foundational framework for initiating an investigation into its potential biological activity. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to rigorously test the hypothesis of its kinase inhibitory action.

Introduction: The Rationale for Investigation

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The benzimidazole scaffold, a key component of this compound, is a privileged structure in medicinal chemistry and is found in numerous FDA-approved drugs. More specifically, benzimidazole derivatives have been successfully developed as inhibitors of various kinases. For instance, the compound is a known intermediate in the synthesis of polo-like kinase 1 (PLK1) inhibitors, which are being investigated for their anti-cancer properties. This established precedent provides a strong rationale for investigating the kinase inhibitory potential of this compound itself.

This document will guide the user through the necessary in vitro and cell-based assays to characterize the potential inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay

The first step in evaluating a potential kinase inhibitor is to perform a direct in vitro kinase assay. This will determine if the compound can inhibit the activity of a purified kinase in a cell-free system.

Principle

This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials
  • Kinase: Purified, active kinase of interest (e.g., PLK1, Aurora Kinase A).

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • This compound: Test compound, dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Buffer: Buffer appropriate for the specific kinase being assayed.

  • Microplates: White, 96-well or 384-well plates.

  • Plate reader: Capable of measuring luminescence.

Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagent Mix: Kinase, Substrate, Buffer D Dispense Reagent Mix to Plate Wells A->D B Prepare Compound Dilutions: This compound E Add Compound or DMSO (Control) B->E C Prepare ATP Solution F Initiate Reaction: Add ATP C->F D->E E->F G Incubate at RT F->G H Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent G->H I Incubate H->I J Convert ADP to ATP & Detect: Add Kinase Detection Reagent I->J K Incubate J->K L Measure Luminescence K->L

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • To the wells of a white microplate, add 5 µL of the kinase reaction buffer containing the kinase and its substrate.

    • Add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis

The luminescent signal is proportional to the amount of ADP produced. The percentage of kinase inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Parameter Description Example Value
Kinase The specific protein kinase being tested.PLK1
Substrate The peptide or protein phosphorylated by the kinase.Casein
ATP Concentration Should be close to the Km value for the specific kinase.10 µM
Incubation Time The duration of the kinase reaction.60 minutes
IC50 The concentration of inhibitor that causes 50% inhibition of kinase activity.To be determined

Cell-Based Assay: Evaluating Target Engagement

Once in vitro activity is confirmed, the next crucial step is to determine if the compound can inhibit the target kinase within a cellular context. This protocol describes how to assess the inhibition of a kinase's downstream signaling pathway using Western blotting.

Principle

This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate in cells treated with this compound indicates that the compound is cell-permeable and engages with its target kinase.

Signaling Pathway Example: PLK1

Polo-like kinase 1 (PLK1) is a key regulator of mitosis. It phosphorylates numerous substrates to ensure proper cell division. Inhibition of PLK1 leads to mitotic arrest and apoptosis.

PLK1_Pathway cluster_pathway Simplified PLK1 Signaling PLK1 PLK1 Substrate Downstream Substrate (e.g., CDC25C, Wee1) PLK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Mitosis Mitotic Progression pSubstrate->Mitosis Inhibitor This compound Inhibitor->PLK1

Caption: Inhibition of the PLK1 signaling pathway.

Materials
  • Cell Line: A cell line where the target kinase is active (e.g., HeLa or HCT116 for PLK1).

  • Cell Culture Medium: Appropriate medium and supplements.

  • This compound: Test compound.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Antibodies specific for the phosphorylated substrate and the total protein.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate: For detection.

  • Western Blotting Equipment and Reagents.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Expected Results

A dose-dependent decrease in the level of the phosphorylated substrate, with no significant change in the total protein level, would confirm that this compound is inhibiting the target kinase in a cellular environment.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the investigation of this compound as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including:

  • Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell Viability Assays: Assessing the compound's effect on cell proliferation and viability in cancer cell lines.

By following this structured approach, researchers can rigorously evaluate the therapeutic potential of this compound and contribute valuable data to the field of kinase inhibitor drug discovery.

The Emergence of Chloro-Substituted Benzimidazoles in Oncology: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold with Potent Anticancer Activity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry, celebrated for its versatile pharmacological activities.[1][2] Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[3] Within this esteemed class of compounds, chloro-substituted derivatives have garnered significant attention for their potent and diverse anticancer properties. This guide provides an in-depth exploration of chloro-substituted benzimidazoles, with a focus on their application in anticancer research. While specific compounds like (6-chloro-1H-benzo[d]imidazol-2-yl)methanol exist and are commercially available, the public domain of scientific literature currently lacks specific studies on its anticancer properties.[4] Therefore, this document will focus on the broader class of chloro-substituted benzimidazoles, providing a robust framework for researchers to design and execute preclinical studies for these promising agents.

The strategic placement of a chlorine atom on the benzimidazole ring can significantly influence the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its interaction with target proteins and leading to improved anticancer efficacy.[5] This guide will delineate the common mechanisms of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for advancing these compounds through the preclinical drug discovery pipeline.

Mechanisms of Anticancer Action: A Multi-pronged Attack

Chloro-substituted benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival. The versatility of the benzimidazole scaffold allows for modifications that can direct the molecule to interact with different key cellular components.[6]

Disruption of Microtubule Dynamics

A primary and well-documented mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]

cluster_0 Cancer Cell Benzimidazole Chloro-substituted Benzimidazole Derivative Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Chloro-Benzimidazoles.

Kinase Inhibition

Many cellular signaling pathways that are crucial for cancer cell growth, proliferation, and survival are driven by kinases. The PI3K/AKT/mTOR and MAPK pathways are frequently dysregulated in various cancers. Certain chloro-substituted benzimidazoles have been developed as potent inhibitors of these kinases, effectively blocking these pro-survival signals and leading to cell death.[6] For instance, some derivatives act as dual PI3K/mTOR inhibitors, providing a comprehensive blockade of this critical pathway.[6]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the benzimidazole ring system allows some derivatives to intercalate between DNA base pairs. This interaction can interfere with DNA replication and transcription. Furthermore, some compounds have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.[7][8] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.[9]

Epigenetic Modulation

Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs). HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells.

Protocols for Preclinical Evaluation

A systematic evaluation of novel chloro-substituted benzimidazole derivatives is essential to characterize their anticancer potential. The following protocols provide a standard workflow for in vitro and in vivo testing.

Start Synthesized Chloro-Benzimidazole Derivative InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assay (MTT, SRB) InVitro->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Kinase Inhibition Assay) CellCycle->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo If promising Xenograft Xenograft Tumor Model InVivo->Xenograft Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity End Lead Candidate for Further Development Toxicity->End

Caption: General Experimental Workflow for Anticancer Evaluation.

Application Note 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of a chloro-substituted benzimidazole derivative on a panel of human cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values of Representative Chloro-Benzimidazole Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 21 Tubulin Polymerization InhibitorA549 (Lung)2.21[2]
PC-3 (Prostate)7.29[2]
HeLa (Cervical)3.14[2]
Compound 23 DNA Damage/Apoptosis InductionMDA-MB-231 (Breast)6.03[2]
MDA-MB-468 (Breast)8.3[2]
Compound 32 EGFR InhibitorHCT-116 (Colon)3.87[2]
HepG2 (Liver)4.21[2]
MCF-7 (Breast)5.12[2]
Application Note 2: Elucidation of Apoptotic Induction

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence intensity.

Application Note 3: In Vivo Antitumor Efficacy

Objective: To evaluate the in vivo antitumor activity of a lead compound in a xenograft mouse model.

Protocol: Xenograft Tumor Model

  • Animal Housing: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude mice) housed in a pathogen-free environment.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups. Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle only.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be used for further analysis like immunohistochemistry or Western blotting.

Conclusion and Future Directions

Chloro-substituted benzimidazoles represent a highly promising class of compounds in the field of anticancer drug discovery. Their chemical tractability and ability to target multiple key pathways in cancer progression make them attractive candidates for further development. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of novel derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their therapeutic index. As our understanding of cancer biology deepens, the rational design of multi-targeted benzimidazole derivatives holds the potential to overcome drug resistance and improve clinical outcomes for cancer patients.

References

Application Notes and Protocols: Evaluating the Antimicrobial Activity of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This versatile heterocyclic core, structurally similar to purine nucleosides, allows for favorable interactions with various biological macromolecules.[2] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzimidazole ring significantly modulate this activity, with halogenated derivatives often exhibiting enhanced potency.[3][5][6] Specifically, the presence of a chloro group at the 6-position has been linked to significant antibacterial efficacy.[6] This document provides a comprehensive technical guide for researchers investigating the antimicrobial potential of a specific subclass: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol derivatives. We present field-proven protocols for the chemical synthesis of this scaffold and the subsequent in vitro evaluation of its antimicrobial activity, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Part 1: Synthesis of this compound Derivatives

Rationale and Synthetic Strategy

The synthesis of the benzimidazole core is most effectively achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, a method known as the Phillips condensation. To generate the target this compound scaffold, we utilize 4-chloro-o-phenylenediamine as the starting diamine and glycolic acid to provide the 2-position methanol group.[7][8] This reaction is typically acid-catalyzed and driven by the removal of water. Subsequent derivatization can be performed at the N-1 position of the imidazole ring to explore SAR.

Protocol: Synthesis of this compound

This protocol outlines the foundational synthesis. Further N-alkylation or N-acylation can be performed on the product to generate a library of derivatives.

Materials:

  • 4-chloro-o-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH paper or meter

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloro-o-phenylenediamine (10 mmol) and glycolic acid (12 mmol).

  • Acid-Catalyzed Condensation: Add 50 mL of 4M HCl. The HCl serves as both a solvent and a catalyst for the condensation reaction.

  • Reflux: Heat the mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: The acid catalysis facilitates the nucleophilic attack of the amino group onto the carboxylic acid, followed by cyclization and dehydration to form the imidazole ring. Refluxing provides the necessary activation energy to drive the reaction to completion.

  • Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the slow, dropwise addition of 10% NaOH solution until the pH is approximately 7.0-7.5. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, add a small amount of activated charcoal to the hot solution and filter hot to remove impurities before allowing it to cool and crystallize.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Protocols for In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent is the quantitative determination of its inhibitory and cidal activity against a panel of clinically relevant microorganisms.[9] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol: Broth Microdilution for MIC Determination

Principle: This method establishes the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth in a liquid medium after a standardized incubation period.[9][11]

Materials:

  • Test compounds (dissolved in DMSO, stock solution at 10 mg/mL)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA ATCC 43300, Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] d. Dilute this standardized suspension 1:100 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the wells after addition will be ~5 x 10⁵ CFU/mL.

  • Compound Dilution Plate Preparation: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (appropriately diluted from the DMSO stock to twice the highest desired test concentration in broth) to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. d. Repeat this process across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a gradient of decreasing compound concentrations.

  • Controls (Self-Validating System):

    • Column 11 (Growth Control): 100 µL of broth + 100 µL of inoculum (no compound). This well must show turbidity.

    • Column 12 (Sterility Control): 200 µL of broth only (no compound, no inoculum). This well must remain clear.

    • A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control.

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the diluted inoculum (from step 1d) to wells in Columns 1 through 11. Do not add inoculum to Column 12. b. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate with a breathable seal or lid and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).[11]

  • MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[9][10] b. The result can be read visually or with a microplate reader measuring absorbance at 600 nm.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9]

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count).

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare Microbial Inoculum (0.5 McFarland Standard) M1 Inoculate Plate with Microorganism P1->M1 P2 Prepare Compound Serial Dilutions (96-Well Plate) P2->M1 M2 Incubate Plate (37°C, 18-24h) M1->M2 M3 Read MIC Value (Lowest concentration with no visible growth) M2->M3 B1 Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) to Agar Plates M3->B1 Proceed if Bactericidal Activity is Assessed B2 Incubate Agar Plates (37°C, 18-24h) B1->B2 B3 Read MBC Value (Lowest concentration preventing growth) B2->B3

Caption: Workflow for MIC and MBC determination.

Part 3: Data Presentation and Interpretation

For effective analysis and comparison, antimicrobial activity data should be summarized in a clear, tabular format.

Table 1: Sample Data Presentation for Antimicrobial Activity of this compound Derivatives

Compound IDModificationTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BZ-Cl-M-01 Parent ScaffoldS. aureus (MSSA)Positive482Bactericidal
BZ-Cl-M-01 Parent ScaffoldS. aureus (MRSA)Positive8162Bactericidal
BZ-Cl-M-01 Parent ScaffoldE. coliNegative16>64>4Bacteriostatic
BZ-Cl-M-01 Parent ScaffoldP. aeruginosaNegative32>64>2Bacteriostatic
BZ-Cl-M-01 Parent ScaffoldC. albicansN/A (Fungus)16322Fungicidal
Ciprofloxacin Positive ControlS. aureus (MSSA)Positive122Bactericidal
Fluconazole Positive ControlC. albicansN/A (Fungus)284Fungicidal
  • Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests the agent is bacteriostatic .[9] The data above, which is hypothetical but based on reported values for similar compounds[6], suggests that this scaffold may be more effective against Gram-positive bacteria and fungi.

Part 4: Investigating the Potential Mechanism of Action (MoA)

Understanding the molecular target of a novel antimicrobial is critical for lead optimization and overcoming resistance. Benzimidazole derivatives are known to exert their effects through several mechanisms.[1][2][5]

Hypothesized Molecular Targets:

  • DNA Gyrase/Topoisomerase IV Inhibition: Several benzimidazole-based antibacterials function by inhibiting these essential bacterial enzymes, which control DNA topology during replication.[1][12] This leads to a disruption of DNA synthesis and, ultimately, cell death.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for producing nucleotides. Inhibition of this enzyme starves the bacterial cell of essential building blocks for DNA and RNA.[6][13]

  • Ergosterol Biosynthesis Inhibition: In fungi, some benzimidazoles interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.[2] This disrupts membrane integrity and function, leading to fungal cell death.

Further Mechanistic Studies:

  • Enzyme Inhibition Assays: Conduct in vitro assays with purified DNA gyrase or DHFR to directly measure the inhibitory activity of the compounds.

  • Macromolecular Synthesis Assays: Evaluate the effect of the compounds on the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall to identify the inhibited pathway.

  • Molecular Docking: In silico studies can predict the binding mode and affinity of the compounds to the active sites of hypothesized target proteins, providing a structural basis for their activity.[6]

Mechanism_of_Action cluster_compound Compound cluster_targets Potential Microbial Targets cluster_outcomes Biological Outcome Compound (6-chloro-1H-benzo[d]imidazol- 2-yl)methanol Derivative T1 DNA Gyrase / Topoisomerase IV Compound->T1 T2 Dihydrofolate Reductase (DHFR) Compound->T2 T3 Ergosterol Biosynthesis Pathway Compound->T3 O1 Inhibition of DNA Replication T1->O1 O2 Inhibition of Folate Synthesis T2->O2 O3 Disruption of Fungal Cell Membrane T3->O3

Caption: Hypothesized mechanisms of action for benzimidazole derivatives.

References

derivatization of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Strategic Derivatization of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery. Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4][5]

The specific starting material, this compound, offers a robust and versatile platform for generating compound libraries for Structure-Activity Relationship (SAR) studies. The chlorine atom at the C6 position influences the electronic properties of the aromatic system, while the primary alcohol at the C2 position and the secondary amine at the N1 position serve as key handles for chemical modification.

This guide provides a detailed framework for the systematic derivatization of this scaffold. The protocols herein are designed not merely as synthetic recipes but as a strategic approach to probe the chemical space around the core structure, enabling the rational design of potent and selective therapeutic agents. The causality behind each derivatization strategy is explained to empower researchers in their decision-making process for lead optimization.

Logical Framework for SAR Exploration

An effective SAR study involves the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. For this compound, the primary points of diversification are the C2-methanol group and the N1-imidazole proton.

SAR_Workflow cluster_0 Core Scaffold cluster_1 Primary Derivatization Strategies cluster_2 Compound Library Generation cluster_3 Screening & Analysis Start This compound Ester Esterification (C2-OH) Start->Ester Diversification Ether Etherification (C2-OH) Start->Ether Diversification Oxidation Oxidation (C2-OH) & Subsequent Amination/Amidation Start->Oxidation Diversification Alkylation N-Alkylation (N1-H) Start->Alkylation Diversification Library Diverse Library of Analogs (R1, R2 modifications) Ester->Library Ether->Library Oxidation->Library Alkylation->Library Screening Biological Screening (e.g., In vitro assays) Library->Screening Testing SAR SAR Analysis & Lead Optimization Screening->SAR Data Analysis SAR->Start Iterative Design

Figure 1: High-level workflow for SAR studies starting from the core scaffold.

Part 1: Derivatization of the C2-Methanol Group

The primary alcohol at the C2 position is the most accessible and versatile handle for modification. Altering this substituent can significantly impact the molecule's polarity, hydrogen bonding capacity, lipophilicity, and steric profile.

Strategy 1: Esterification

Rationale: Converting the alcohol to an ester is a classic method to introduce a wide variety of functional groups and modulate lipophilicity.[6] The resulting ester can act as a prodrug, being hydrolyzed in vivo to release the parent alcohol, or the ester moiety itself can form critical interactions with a biological target. This strategy allows for the exploration of both aliphatic and aromatic substituents.

Protocol 1: General Procedure for Ester Synthesis via Acid Chlorides

This protocol is a self-validating system. Successful reaction completion is monitored by TLC, and the final product structure is confirmed by spectroscopic methods, ensuring the integrity of the synthesized compound.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine

    • Substituted Acid Chloride (e.g., benzoyl chloride, acetyl chloride) (1.2 equivalents)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Methodology:

    • Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 equivalents). The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

    • Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the alcohol and the highly reactive acid chloride.

    • Slowly add the desired acid chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Validation Checkpoint 2: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. The appearance of signals corresponding to the newly introduced ester group and the expected mass peak are definitive confirmations.

Strategy 2: Etherification

Rationale: Forming an ether linkage provides a chemically stable modification that significantly alters the steric and electronic properties of the C2-substituent.[6] Unlike esters, ethers are not readily hydrolyzed, making them suitable for probing interactions where metabolic stability is required. The Williamson Ether Synthesis is the most common method employed.

Protocol 2: General Procedure for Ether Synthesis (Williamson Method)

  • Materials:

    • This compound

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

    • Anhydrous Dimethylformamide (DMF) or THF

    • Substituted Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Step-by-Step Methodology:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of this compound (1 equivalent) in DMF at 0 °C. Caution: NaH reacts violently with water; ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved.

    • Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases. This step forms the alkoxide intermediate.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Validation Checkpoint 1: Monitor the reaction by TLC. The product spot should be significantly less polar than the starting alcohol.

    • After completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to neutralize excess NaH.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

    • Validation Checkpoint 2: Confirm the structure of the purified ether by NMR and MS analysis.

Figure 2: Key derivatization pathways at the C2-methanol position. (Note: Placeholder images)

Part 2: Derivatization of the N1-Amine Group

The N1 position of the benzimidazole ring is another key site for modification. Substitutions here can influence the overall conformation of the molecule, affect its acid-base properties, and introduce new interaction points. SAR studies have shown that substitutions at the N1 position can significantly influence biological activity.[4][7]

Strategy 3: N-Alkylation

Rationale: Introducing alkyl or substituted-alkyl groups at the N1 position can probe for specific hydrophobic or polar interactions in a binding pocket. This modification also prevents the formation of the N1-H tautomer, locking the molecule into a single conformation.

Protocol 3: General Procedure for N-Alkylation

  • Materials:

    • This compound derivative (from Part 1)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous DMF or Acetonitrile

    • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Step-by-Step Methodology:

    • Dissolve the C2-modified benzimidazole (1 equivalent) in anhydrous DMF.

    • Add a solid base such as K₂CO₃ (2.0 equivalents). The base deprotonates the N1-H of the imidazole ring.

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 equivalents) and heat the reaction to 50-60 °C for 4-12 hours.

    • Validation Checkpoint 1: Monitor the reaction by TLC. The N-alkylated product will be less polar than the starting material. A key challenge is the potential for di-alkylation or reaction at the C2-OH if it is unprotected; prior protection or modification of the alcohol is recommended.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration or extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

    • Validation Checkpoint 2: Confirm the structure by NMR. The disappearance of the broad N-H proton signal (typically >12 ppm) and the appearance of new signals corresponding to the alkyl group are key indicators of successful N-alkylation.

Data Summary and SAR Interpretation

The goal of these derivatizations is to generate data that informs an SAR model. A diverse set of R-groups should be used for each strategy. The resulting analogs are then tested in a relevant biological assay.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound IDDerivatization StrategyR-Group at C2-CH₂-O-R-Group at N1IC₅₀ (nM)
Parent --H-H15,000
1a Esterification-C(O)Ph-H2,500
1b Esterification-C(O)CH₃-H8,000
2a Etherification-CH₂Ph-H950
2b Etherification-CH₂CH₃-H4,300
3a N-Alkylation of 2a-CH₂Ph-CH₃150
3b N-Alkylation of 2a-CH₂Ph-CH₂CH₂OH2,200

Interpretation of Hypothetical Data:

  • C2-Modification: Modification of the C2-methanol is crucial for activity (Parent vs. 1a, 2a). A bulky, lipophilic group like a benzyl ether (2a) is more favorable than a benzoyl ester (1a), suggesting a hydrophobic pocket.

  • N1-Modification: N-methylation of the most potent C2-ether analog (2a -> 3a) dramatically increases potency. This suggests that either the methyl group is making a favorable contact or that preventing N-H tautomerization locks the molecule in a more active conformation. Introducing a polar group at N1 (3b) reduces activity, indicating this region of the binding site is likely hydrophobic.

Conclusion

References

Application Notes and Protocols for the N-Alkylation of 6-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-alkylated benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of alkyl groups onto the benzimidazole nitrogen is a critical synthetic step that significantly influences the molecule's biological activity and pharmacokinetic profile.[2] This document provides a comprehensive guide to the N-alkylation of 6-chlorobenzimidazole, a common starting material in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide troubleshooting guidance to ensure successful synthesis. The methodologies described herein are designed to be robust, reproducible, and adaptable for the synthesis of diverse libraries of N-alkylated 6-chlorobenzimidazole derivatives.

Scientific Principles and Mechanistic Rationale

The N-alkylation of 6-chlorobenzimidazole is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[3] The process involves the deprotonation of the imidazole nitrogen, creating a potent nucleophile that subsequently attacks an electrophilic alkylating agent.

The Core Reaction

The key steps are:

  • Deprotonation: A base is used to abstract the acidic proton from the N-H group of the benzimidazole ring. This deprotonation generates the benzimidazolide anion, a much stronger nucleophile than the neutral parent molecule.

  • Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming the new N-C bond.

Causality Behind Experimental Choices

The success of the N-alkylation hinges on the careful selection of three key components: the base, the solvent, and the alkylating agent.

  • Base Selection: The base's role is to generate the nucleophilic benzimidazolide anion. Its strength and type can dictate the reaction rate and even selectivity.

    • Strong Bases (e.g., NaOH, KOH): These are highly effective for complete deprotonation, driving the reaction forward. They are often used in polar aprotic solvents.[4][5]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder and often preferred to minimize potential side reactions. Potassium carbonate is a widely used, cost-effective, and efficient choice.[6]

  • Solvent System: The solvent must solubilize the reactants and facilitate the SN2 mechanism.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are ideal for SN2 reactions. They solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[3][7] Dimethylformamide (DMF) is a common and effective choice.

  • Alkylating Agent: The choice of leaving group on the alkyl chain is critical.

    • Alkyl Halides: The reactivity order is generally I > Br > Cl. Alkyl bromides offer a good balance of reactivity and stability and are frequently used.[8] Alkyl iodides are more reactive but can be less stable and more expensive.

The interplay of these components creates a self-validating system: a sufficiently strong base in a polar aprotic solvent ensures efficient generation of a potent nucleophile, which can then readily react with a suitable alkylating agent to yield the desired product.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for a representative N-alkylation of 6-chlorobenzimidazole using ethyl bromide as the alkylating agent.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product P1 Dissolve 6-Chlorobenzimidazole in DMF P2 Add K₂CO₃ (Base) P1->P2 Stir R1 Add Alkyl Halide (e.g., Ethyl Bromide) P2->R1 Proceed to Reaction R2 Heat Reaction (e.g., 60-70°C) R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to RT R3->W1 Upon Completion W2 Pour into Ice-Water W1->W2 W3 Filter Precipitate W2->W3 W4 Wash with Water W3->W4 W5 Purify Crude Product (Recrystallization or Chromatography) W4->W5 F1 Characterize Product (NMR, MS, FTIR) W5->F1 Pure Product F2 Dry and Store F1->F2

Caption: General workflow for the N-alkylation of 6-chlorobenzimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chlorobenzimidazole≥98%Sigma-Aldrich, etc.Starting material
Ethyl Bromide≥99%Sigma-Aldrich, etc.Alkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific, etc.Base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Solvent
Ethyl AcetateACS GradeVWR, etc.For TLC and purification
HexanesACS GradeVWR, etc.For TLC and purification
Deionized Water-In-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-Drying agent
Round-bottom flask, Condenser--Glassware
Magnetic stirrer and stir bar--Equipment
TLC plates (Silica gel 60 F₂₅₄)-MerckFor reaction monitoring
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-chlorobenzimidazole (1.53 g, 10 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Add 30 mL of anhydrous DMF to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer.

  • Addition of Alkylating Agent:

    • While stirring at room temperature, add ethyl bromide (0.89 mL, 12 mmol, 1.2 eq) to the suspension dropwise using a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C.

    • Maintain stirring at this temperature for 4-6 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 10:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The product spot should appear at a higher Rf value than the starting material spot. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, dissolve the crude solid in a minimal amount of dichloromethane, adsorb it onto silica gel, and purify using flash column chromatography with a gradient of ethyl acetate in hexanes.[5]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the pure N-ethyl-6-chlorobenzimidazole as a solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful addition of the alkyl group.[2][7]

  • FTIR: To observe the disappearance of the N-H stretch from the starting material.[2][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet DMF, old alkyl halide).2. Insufficient base or base is not strong enough.3. Reaction temperature is too low.1. Use freshly opened or distilled anhydrous solvents and fresh reagents.2. Increase the equivalents of base or switch to a stronger base like NaOH.3. Increase the reaction temperature in 10 °C increments.
Incomplete Reaction 1. Insufficient reaction time.2. Poor stirring.3. Low temperature.1. Extend the reaction time, monitoring by TLC.2. Ensure vigorous stirring to keep the K₂CO₃ suspended.3. Increase the reaction temperature.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition.2. Potential for dialkylation if a second deprotonation occurs (less common).1. Lower the reaction temperature.2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • 6-Chlorobenzimidazole: May cause skin and eye irritation. Harmful if swallowed. Suspected of causing genetic defects.[10]

  • Alkyl Halides (e.g., Ethyl Bromide): Are often toxic, volatile, and may be carcinogenic or mutagenic. Handle with extreme care.[3]

  • DMF: Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated glassware should be rinsed with an appropriate solvent in the fume hood.[9]

References

Introduction: The Analytical Imperative for (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a detailed framework for developing and validating robust analytical methods for the quantification of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. The methodologies are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring the generation of reliable and reproducible data critical for research, development, and quality control.

This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical sciences due to its presence in numerous biologically active compounds. Accurate and precise quantification of this molecule is paramount, whether it is an active pharmaceutical ingredient (API), a critical intermediate in a synthetic pathway, or a potential impurity that must be controlled. The choice of analytical methodology is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the intended use of the data.

This document outlines three common and powerful analytical techniques for this purpose:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for routine quality control and assay determination.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification and analysis in complex matrices.

  • UV-Vis Spectrophotometry: A simple, rapid method suitable for pure substances or simple formulations.

Each section explains the causality behind experimental choices and provides detailed protocols that serve as a starting point for method development and validation, guided by the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most widely used technique for the quantification of pharmaceutical compounds. Its strength lies in its ability to separate the analyte of interest from other components in a mixture before detection, ensuring specificity and accuracy.

Causality of Method Development

The development of a robust HPLC method is a systematic process. For a molecule like this compound, the choices are guided by its chemical structure:

  • Stationary Phase (Column): The benzimidazole core and chloro-substituent impart moderate hydrophobicity. A C18 (octadecylsilane) column is the logical first choice as it separates compounds based on this property in a reversed-phase mode.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used to elute the compound from the C18 column.

    • Organic Solvent: Acetonitrile or methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff.

    • Aqueous Buffer: The benzimidazole moiety contains basic nitrogen atoms. Controlling the pH of the mobile phase with a buffer (e.g., ammonium acetate, potassium phosphate, or dilute formic acid) is critical. A slightly acidic pH (e.g., 3-5) will ensure the nitrogen atoms are protonated, leading to consistent retention times and sharp, symmetrical peaks.

  • Detection Wavelength (λmax): The benzimidazole ring system is a strong chromophore. To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax). This is determined by scanning a dilute solution of the analyte across the UV spectrum (e.g., 200-400 nm).

Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Determine λmax (UV Scan) Dev2 Screen Columns (e.g., C18, C8) Dev1->Dev2 Dev3 Optimize Mobile Phase (Organic Ratio & pH) Dev2->Dev3 Dev4 Finalize Conditions (Flow Rate, Temp) Dev3->Dev4 Val1 Specificity (Peak Purity, Resolution) Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability, Intermediate) Val2->Val4 Val5 LOD & LOQ Val2->Val5 Val6 Robustness Val4->Val6 R2 Run System Suitability (SST) Val6->R2 Method Transfer R1 Prepare Sample R1->R2 R3 Inject Samples R2->R3 R4 Quantify & Report R3->R4

Caption: Workflow for HPLC-UV analysis from development to routine use.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol provides a starting point and must be optimized and fully validated for its intended use.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

ParameterRecommended Starting ConditionRationale
Instrument HPLC with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmGood starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution is simpler for initial screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention.
Injection Vol. 10 µLA typical volume for standard concentration ranges.
Detection λ Determine λmax (~275-285 nm)Must be experimentally determined for maximum sensitivity.

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. System Suitability Test (SST):

  • Before analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[2] This ensures the system is performing consistently.

5. Validation Protocol Summary: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4]

Validation ParameterExperimental ApproachTypical Acceptance Criteria (for Assay)
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.Analyte peak is free from interference at its retention time.
Linearity Analyze 5-6 standards across the desired concentration range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision studies.Typically 80-120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 injections of the same sample. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determine signal-to-noise ratio (S/N ≈ 10) or by standard deviation of the response and the slope.The lowest concentration quantifiable with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C).Peak area and retention time remain within acceptable limits (%RSD).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the method of choice.[5]

Causality of Method Development
  • Superior Selectivity: Mass spectrometry detects ions based on their mass-to-charge ratio (m/z). By using tandem MS (MS/MS), we select a specific parent ion, fragment it, and monitor a specific fragment ion. This technique, known as Multiple Reaction Monitoring (MRM) , is highly specific and virtually eliminates matrix interference.

  • Enhanced Sensitivity: MS detectors are inherently more sensitive than UV detectors, allowing for quantification at ng/mL or even pg/mL levels.

  • Ionization: The nitrogen atoms in the benzimidazole ring are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal choice to generate the protonated molecule, [M+H]⁺, for MS analysis.[6]

Principle of MRM for this compound

The molecular weight of the analyte is ~198.6 g/mol . The MRM process involves:

  • Q1 (Selection): The first quadrupole isolates the protonated parent ion [M+H]⁺ at m/z 199.6.

  • q2 (Fragmentation): The selected ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Monitoring): The third quadrupole is set to monitor only a specific, stable fragment ion (e.g., loss of the methanol group), which is then detected.

MRM_Diagram cluster_LC Analyte Analyte Ion [M+H]⁺ Q1 Q1 Mass Filter (Selects m/z 199.6) Analyte->Q1:f0 Other Other Ions Other->Q1:f0 q2 q2 (Collision Cell) Fragmentation Q1:f1->q2:f0 [M+H]⁺ Q3 Q3 Mass Filter (Selects Product Ion) q2:f1->Q3:f0 Product Ions Detector Detector Q3:f1->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Protocol 2: Quantitative Analysis by LC-MS/MS

1. Instrumentation and Conditions:

ParameterRecommended Starting ConditionRationale
Instrument LC system coupled to a triple quadrupole MSRequired for MRM analysis.
LC Conditions Similar to HPLC-UV, but UPLC can be used for faster runs.A good chromatographic separation reduces matrix effects.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic benzimidazole structure.
MRM Transition Parent (Q1): 199.6 -> Product (Q3): To be determinedThe product ion must be identified via infusion and fragmentation experiments.
Gas Temps/Flows Optimize based on instrument manufacturerCritical for efficient desolvation and ionization.
Collision Energy Optimize to maximize product ion signalEmpirically determined for the specific MRM transition.

2. Sample Preparation:

  • For trace analysis, sample clean-up is crucial. Solid-Phase Extraction (SPE) with a C18 or mixed-mode cartridge is often used to remove interfering matrix components before injection.[7]

Part 3: UV-Vis Spectrophotometry

This technique is a simpler, faster alternative to chromatography but lacks its specificity. It is best suited for quantifying the analyte in a pure form or in a simple matrix where interfering substances do not absorb at the same wavelength.[8]

Protocol 3: Quantification by UV-Vis Spectrophotometry

1. Principle: The method relies on the direct measurement of light absorbance by the analyte in a solution, which is proportional to its concentration as described by the Beer-Lambert Law.

2. Method:

  • Solvent Selection: Choose a solvent in which the analyte is stable and soluble (e.g., methanol or ethanol).

  • Determine λmax: Scan a dilute solution (e.g., 10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in the chosen solvent.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot Absorbance vs. Concentration. The plot should be linear.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

Method Comparison

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity High (Separation-based)Very High (Mass-based)Low (Interference-prone)
Sensitivity Moderate (µg/mL)Very High (ng/mL - pg/mL)Low (µg/mL)
Application Assay, Purity, Routine QCImpurity analysis, BioanalysisQuick analysis of pure substance
Cost MediumHighLow
Complexity MediumHighLow

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that depends on the analytical objective. For routine quality control and content uniformity, a validated HPLC-UV method offers a reliable balance of performance and cost-effectiveness. When trace-level quantification is required, the superior sensitivity and selectivity of LC-MS/MS are indispensable. For rapid, non-specific checks of pure material, UV-Vis spectrophotometry provides a simple and fast alternative. Each method, when properly developed and validated according to ICH guidelines, can provide the accurate and trustworthy data required by researchers, scientists, and drug development professionals.[1][9]

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of this and structurally similar benzimidazole-based active pharmaceutical ingredients (APIs). The method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high levels of specificity, accuracy, precision, and linearity.[1][2][3][4][5]

Introduction: The Analytical Imperative

This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities.[6][7][8][9] The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a validated, stability-indicating analytical method is essential to ensure that impurities and degradation products are effectively separated and quantified.

The causality behind developing a stability-indicating method lies in its ability to provide unequivocal evidence of the compound's stability under various environmental stressors. This method is designed not only to quantify the parent compound but also to resolve it from any potential degradants that might arise during manufacturing, storage, or handling. This is a mandatory requirement by regulatory bodies like the FDA.[10][11][12]

Chromatographic Method Development: A Logic-Driven Approach

The selection of chromatographic parameters was based on the physicochemical properties of the benzimidazole scaffold.

  • Column Selection: A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining the moderately nonpolar benzimidazole structure. The chloro-substituent increases the compound's hydrophobicity, ensuring good interaction with the C18 alkyl chains.

  • Mobile Phase: A gradient elution of acetonitrile and a low-pH phosphate buffer was selected. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds.[6][7][13] The acidic buffer (pH 3.0) serves a crucial purpose: it protonates the basic nitrogen atoms on the imidazole ring, preventing peak tailing and ensuring consistent retention and sharp, symmetrical peaks.

  • Detection Wavelength: The UV detection wavelength was set to 275 nm. This was determined by analyzing the UV spectrum of the compound, which shows a strong absorbance maximum in this region, characteristic of the benzimidazole chromophore. This choice maximizes sensitivity for both the main compound and potential impurities.

HPLC_Method_Development_Logic

Experimental Protocol

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: this compound, >99.5% purity.

ParameterSetting
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 275 nm
Run Time 35 minutes
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of impurities.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of a stability-indicating method, exposing the API to harsh conditions to generate potential degradation products.[10][11][12][14]

  • Protocol: Solutions of the API (1000 µg/mL) were subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 W·h/m² UV light.

  • Results: In all cases, the main peak for this compound was well-resolved from all degradation product peaks, with a peak purity index greater than 0.999, demonstrating the specificity and stability-indicating nature of the method. A degradation of 5-20% was targeted to ensure significant degradants were formed without destroying the sample.[10][12]

Stress Condition% DegradationObservations
Acid (0.1 N HCl)~12.5%Two major degradant peaks observed.
Base (0.1 N NaOH)~18.2%One major degradant peak observed.
Oxidation (3% H₂O₂)~8.9%Multiple minor degradant peaks.
Thermal (105°C)~2.1%No significant degradation.
Photolytic (ICH Q1B)~6.5%One minor degradant peak observed.

The linearity was established by analyzing five solutions ranging from 1 µg/mL to 150 µg/mL (1% to 150% of the standard concentration).

ParameterResult
Range 1 - 150 µg/mL
Correlation Coefficient (r²) > 0.9998
Y-intercept Close to zero

Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision was evaluated through repeatability (n=6 injections) and intermediate precision (different day, different analyst).

Validation ParameterSpecificationResult
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.45%
Intermediate Precision (%RSD) ≤ 2.0%0.82%

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability passed.
Column Temperature (± 2 °C) System suitability passed.
Mobile Phase pH (± 0.1) System suitability passed.

The results confirm that the method is robust and reliable for routine use.

HPLC_Validation_Workflow

Conclusion

The HPLC method described in this application note is a validated, robust, and reliable procedure for determining the purity of this compound. The stability-indicating nature of the assay ensures that any potential impurities or degradation products can be effectively separated and quantified, making it an indispensable tool for quality control and stability assessment in a drug development setting. The rigorous validation against ICH guidelines provides a high degree of confidence in the analytical results.

References

Application Notes & Protocols for Assay Development with (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing foundational in vitro assays for the novel compound (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. Benzimidazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Given the structural motifs of this compound, we hypothesize potential mechanisms of action involving the modulation of critical cellular processes such as kinase signaling and microtubule dynamics. These pathways are frequently dysregulated in various pathologies, particularly cancer.[3][4] This guide presents a logical, step-by-step workflow, from initial compound handling and broad-spectrum cytotoxicity screening to more specific, target-oriented functional assays. The protocols herein are designed to be self-validating systems, incorporating essential controls and detailed explanations to ensure data integrity and reproducibility.

Introduction to this compound

The benzimidazole ring system is a bicyclic heterocycle that serves as a core structural motif in numerous pharmacologically active molecules.[5] Its derivatives have been successfully developed into drugs for a range of diseases, owing to the scaffold's ability to interact with various biological targets.[1] The specific compound, this compound, features a chloro-substitution on the benzene ring and a methanol group at the 2-position of the imidazole ring. These substitutions can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby dictating its interaction with biological macromolecules.

Several benzimidazole derivatives have been identified as potent inhibitors of protein kinases, topoisomerases, and tubulin polymerization, making them attractive candidates for oncology research.[6][7] For instance, some derivatives induce G2/M cell cycle arrest and apoptosis in cancer cell lines, a hallmark of microtubule-targeting agents.[7] Others have demonstrated potent, selective inhibition of crucial signaling kinases.[3][8] Therefore, the logical first steps in characterizing this compound involve a systematic evaluation of its cytotoxic effects, followed by targeted assays to elucidate its mechanism of action.

Below is a proposed workflow for the initial characterization of this compound.

G A Compound Preparation (Stock Solution, QC) B Primary Screening: Cell Viability Assays (e.g., MTT, ATP-Glo) A->B Test Compound C Data Analysis: Calculate IC50 Values B->C Raw Data D Compound is Cytotoxic? C->D IC50 Results E Mechanism of Action (MoA) Assays D->E Yes J End of Workflow or Test in Other Models D->J No F Kinase Inhibition Assays (Biochemical) E->F Hypothesized Target G Microtubule Dynamics Assays (Biochemical & Cell-Based) E->G Hypothesized Target H Further MoA Studies (e.g., Apoptosis, Cell Cycle) E->H Broader Effects I Report Findings / Lead Optimization F->I G->I H->I

Caption: High-level workflow for characterizing this compound.

Compound Handling and Preparation

Scientific integrity begins with proper sample handling. The purity and concentration of your stock solution are critical for reproducible results.

  • Solubility Testing : Before preparing a high-concentration stock, test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and methanol. For cell-based assays, DMSO is typically the preferred solvent.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of the compound using an analytical balance.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary, but monitor for compound degradation.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage : Store stock solutions at -20°C or -80°C, protected from light.

  • Quality Control : Purity of the compound should be verified if possible (e.g., via LC-MS). The concentration of the stock solution can be confirmed using UV-Vis spectroscopy if a molar extinction coefficient is known or determined.

Protocol: Cell Viability and Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability. This establishes a dose-response relationship and provides the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanism-of-action studies. The ATP-based assay, such as CellTiter-Glo®, is a highly sensitive method that measures the level of intracellular ATP as an indicator of metabolically active, viable cells.[9]

Protocol 3.1: ATP-Based Cell Viability Assay (96-well format)

Principle: This luminescent assay quantifies ATP, indicating the presence of metabolically active cells. The luciferase enzyme catalyzes the oxidation of luciferin, generating light, which is directly proportional to the ATP concentration.[10] A decrease in signal corresponds to a loss of viable cells.

Materials:

  • Selected human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, white-walled, clear-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multimode microplate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in 90 µL of complete growth medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in complete growth medium. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Prepare a vehicle control (e.g., 0.1% DMSO in medium) and a "no-treatment" control (medium only).

    • Carefully add 10 µL of the diluted compound solutions to the respective wells (final volume 100 µL).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Data Analysis:

  • Normalize the data by setting the vehicle control signal to 100% viability and the background (media only) to 0%.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

ParameterDescriptionExample Value
Top Maximum response (constrained to ~100%)100.2
Bottom Minimum response5.3
LogIC50 Log of the concentration that gives a response halfway between Top and Bottom-5.8 (Molar)
IC50 Concentration for 50% inhibition1.58 µM
HillSlope Steepness of the curve-1.2

Elucidating Mechanism of Action: Target-Based Assays

If this compound demonstrates significant cytotoxicity, the next step is to investigate its molecular mechanism. Based on the benzimidazole scaffold, two high-probability targets are protein kinases and tubulin.

Hypothesis A: The Compound is a Protein Kinase Inhibitor

Many benzimidazole derivatives function by competing with ATP at the kinase active site.[6] A universal biochemical assay can screen for this activity by measuring ATP depletion during a kinase reaction.

G cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound Inhibitor->Kinase2 Inhibition?

Caption: Hypothetical kinase signaling pathway targeted by an inhibitor.

Protocol 4.1: ADP-Glo™ Kinase Assay (Biochemical)

Principle: This is a universal, luminescence-based kinase assay that quantifies the amount of ADP produced in a kinase reaction.[10] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate light. The signal is directly proportional to kinase activity; thus, inhibitors will cause a decrease in signal.

Materials:

  • Purified, active protein kinase of interest (e.g., a panel of kinases for profiling)

  • Specific kinase substrate (peptide or protein)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Kinase reaction buffer (optimized for the specific kinase)

  • ATP

Procedure:

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of kinase reaction buffer containing the kinase and its substrate.

    • Add 2.5 µL of the test compound at various concentrations (or vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to facilitate the detection of ATP-competitive inhibitors.[10]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

Data Analysis:

  • Calculate kinase inhibition (%) relative to the vehicle control.

  • Plot inhibition (%) against the log of compound concentration and fit to a 4PL curve to determine the IC50 value, similar to the cell viability analysis.

Hypothesis B: The Compound Affects Microtubule Dynamics

Benzimidazoles like albendazole are known to bind to tubulin and inhibit its polymerization, leading to mitotic arrest and apoptosis.[11] This can be tested directly in a biochemical assay or visually in a cell-based assay.

G Tubulin αβ-Tubulin Dimers (GTP-bound) Polymer Growing Microtubule (Polymer) Tubulin->Polymer Polymerization Catastrophe Catastrophe (GTP Hydrolysis) Polymer->Catastrophe Depolymer Shrinking Microtubule Catastrophe->Depolymer Depolymerization Inhibitor Destabilizer (e.g., Vinblastine) Inhibitor->Tubulin Sequesters Dimers Inhibits Polymerization Stabilizer Stabilizer (e.g., Paclitaxel) Stabilizer->Polymer Prevents Depolymerization

Caption: Simplified model of microtubule dynamic instability.

Protocol 4.2: In Vitro Tubulin Polymerization Assay (Turbidity)

Principle: The polymerization of purified tubulin into microtubules causes the solution to scatter light. This change in turbidity can be measured over time as an increase in optical density (OD) at 340 nm.[4][12][13] Stabilizing agents will enhance or accelerate the OD increase, while destabilizing agents will prevent it.

Materials:

  • Lyophilized, high-purity tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (as a polymerization enhancer)

  • Test compound, Paclitaxel (positive control, stabilizer), Vinblastine (positive control, destabilizer)

  • Temperature-controlled UV-Vis spectrophotometer or plate reader with 340 nm filter

Procedure:

  • Preparation:

    • Resuspend tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup:

    • In a UV-transparent 96-well plate or cuvette, pre-warm the plate reader to 37°C.

    • To each well, add the tubulin solution, polymerization buffer with glycerol, and the test compound at various concentrations (or controls).

    • To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C.

Data Analysis:

  • Plot OD340 vs. time for each condition.

  • Compare the polymerization rate (initial slope) and the final plateau of the compound-treated samples to the vehicle control.

  • A decrease in rate and plateau suggests destabilizing activity, while an increase suggests stabilizing activity.

Protocol 4.3: Immunofluorescence Staining of Microtubule Network

Principle: This cell-based assay provides a qualitative and quantifiable assessment of a compound's effect on the microtubule cytoskeleton within intact cells.[12]

Materials:

  • Cells grown on glass coverslips or in imaging-grade microplates

  • Test compound, Paclitaxel, and Vinblastine

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse

  • Nuclear stain: DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the compound for an appropriate time (e.g., 6-24 hours) at a concentration around the IC50.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour, protected from light.

    • Wash three times with PBS.

  • Imaging: Mount coverslips onto slides and image using a fluorescence microscope.

Data Analysis:

  • Qualitative: Visually inspect the microtubule network. Vehicle-treated cells should show a fine, filamentous network. Paclitaxel-treated cells will show dense microtubule bundles. Vinblastine-treated cells will show depolymerized tubulin and paracrystal formation.[12]

  • Quantitative: Use high-content imaging and analysis software to quantify changes in microtubule structure, such as fiber length, density, and bundling.[12]

Safety and Handling Precautions

As the toxicological properties of this compound are not well-characterized, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Handling: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[14]

  • Solvents: If using methanol as a solvent, be aware that it is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[15][16] Work in a well-ventilated area and avoid sources of ignition.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

Application Notes and Protocols for (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and kinase inhibitory properties[1]. The presence of a chlorine atom and a hydroxymethyl group on the benzimidazole scaffold suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules[2][3].

These application notes provide a comprehensive guide to the safe handling, storage, and application of this compound in a research and development setting. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling and application.

PropertyValueSource
CAS Number 6953-65-7[4]
Molecular Formula C₈H₇ClN₂O[5]
Molecular Weight 182.61 g/mol [5]
Appearance Solid (form may vary)Inferred from related compounds
Storage Temperature 2-8°C, sealed in a dry environment

Safety and Hazard Assessment

Potential Hazards:

  • Toxicity: Benzimidazole derivatives have been reported to cause adverse effects, including hematological and hepatobiliary disorders[8]. Some studies on similar compounds have shown moderate toxicity[6][7].

  • Skin and Eye Irritation: Similar compounds, such as 4-(Hydroxymethyl)imidazole hydrochloride, are known to cause skin and serious eye irritation[9].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust[9].

  • Environmental Hazards: Halogenated organic compounds should be handled and disposed of with care to prevent environmental contamination[10].

Hazard Statements for a structurally similar compound, (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[10][11].

  • Ventilation: Ensure adequate general laboratory ventilation[9].

  • Safety Showers and Eyewash Stations: Must be readily accessible in the immediate work area[9][12].

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing[13][14].

  • Skin Protection:

    • Gloves: Nitrile or chloroprene gloves should be worn. Always inspect gloves for tears or holes before use. Avoid latex gloves as they offer poor protection against many organic solvents[11][13].

    • Lab Coat: A full-length, buttoned lab coat is required to protect skin and clothing[10][11].

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary[15].

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (SDS, Literature) Select_Controls Select Engineering Controls (Fume Hood) Assess_Hazards->Select_Controls Select_PPE Select Appropriate PPE Select_Controls->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Clean_Area Clean Work Area Doff_PPE->Clean_Area Dispose_Waste Dispose of Waste (Halogenated Organics) Clean_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for safe handling of this compound.

Protocols for Safe Handling and Use

Protocol 1: Weighing and Preparation of Stock Solutions
  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, vortex mixer).

  • Don PPE: Put on a lab coat, safety goggles, and appropriate gloves.

  • Weighing:

    • Perform all weighing operations inside the fume hood to contain any airborne particles.

    • Carefully transfer the desired amount of solid this compound to a tared weigh boat.

    • Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Solubilization:

    • Transfer the weighed solid into an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, Methanol) to the weigh boat to rinse any residual compound and transfer it to the flask.

    • Add solvent to the flask up to approximately half the final volume.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved.

    • Once dissolved, add solvent to the final volume mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store the solution at the recommended temperature, protected from light if necessary.

Protocol 2: Storage and Stability
  • Solid Compound: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][15]. The recommended storage temperature is 2-8°C.

  • Solutions: The stability of solutions is dependent on the solvent used. For long-term storage, it is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C.

Protocol 3: Spill and Waste Management

Spill Response:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up:

    • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[9].

    • For a liquid spill, cover with absorbent material, allow it to be fully absorbed, then collect the material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • This compound and its solutions should be disposed of as hazardous chemical waste.

  • Due to the chlorine content, it must be disposed of in a designated "Halogenated Organic Waste" container[10].

  • Never dispose of this compound or its solutions down the drain[10].

  • Follow all institutional and local regulations for hazardous waste disposal.

Caption: Decision tree for spill response.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Conclusion

This compound is a valuable compound for research and drug development. Adherence to the safety precautions and protocols detailed in these application notes is paramount to ensuring a safe laboratory environment and the generation of reliable scientific data. Always consult the most recent Safety Data Sheet (SDS) for the compound and follow all institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis and improve your yield and purity.

I. Synthetic Overview: The Phillips Condensation Route

The most common and direct route to synthesizing this compound is through the Phillips condensation reaction. This involves the cyclocondensation of 4-chloro-o-phenylenediamine with glycolic acid. The reaction is typically facilitated by heat and acidic conditions, which promote the formation of the benzimidazole ring.

II. Visualizing the Reaction Pathway

To better understand the process, let's visualize the key steps involved in the synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Phillips Condensation (Acid Catalyst, Heat) 4-chloro-o-phenylenediamine->Condensation Glycolic_Acid Glycolic Acid Glycolic_Acid->Condensation Neutralization Neutralization Condensation->Neutralization Reaction Mixture Precipitation Precipitation Neutralization->Precipitation pH Adjustment Filtration Filtration Precipitation->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Purification Final_Product This compound Recrystallization->Final_Product Pure Product

Caption: A high-level overview of the synthesis workflow for this compound.

III. Troubleshooting Guide: From Low Yields to Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in benzimidazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.[1]

  • Cause A: Purity of Starting Materials: 4-chloro-o-phenylenediamine is susceptible to air oxidation, which can result in darker-colored, impure products and lower yields.[1] Impurities in glycolic acid can also inhibit the reaction.

    • Solution:

      • Assess Purity: Check the purity of your 4-chloro-o-phenylenediamine by melting point or TLC. Fresh, light-colored material is preferred.

      • Purification: If the diamine is discolored, consider recrystallization from water with the addition of a small amount of sodium dithionite to remove oxidized impurities.[1]

      • High-Grade Reagents: Use high-purity glycolic acid.

  • Cause B: Suboptimal Reaction Conditions: The temperature and reaction time are critical for driving the condensation to completion.

    • Solution:

      • Temperature Control: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a suitable solvent or heated neat with an acid catalyst. A common method involves heating in the presence of polyphosphoric acid (PPA) at elevated temperatures (e.g., 180°C).[2]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

      • Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[3][4]

  • Cause C: Inefficient Workup: The product may be lost during the workup and purification stages.

    • Solution:

      • Careful Neutralization: After the reaction, the acidic mixture needs to be neutralized to precipitate the product. Add a base (like aqueous ammonia or sodium bicarbonate) slowly and with cooling to avoid side reactions and ensure complete precipitation.[5][6]

      • Optimal pH for Precipitation: The pH for maximum precipitation should be determined. It is typically in the neutral to slightly basic range.

      • Extraction: If the product has some solubility in the aqueous layer, consider extracting with a suitable organic solvent like ethyl acetate after neutralization.[5]

Question 2: The final product is dark and appears impure. What causes this discoloration and how can I obtain a cleaner product?

Answer: Discoloration is a common sign of impurities, often arising from the oxidation of the o-phenylenediamine starting material or side reactions.

  • Cause A: Oxidation of Starting Material: As mentioned, 4-chloro-o-phenylenediamine is prone to oxidation.

    • Solution:

      • Use Fresh Reagents: Start with the freshest possible 4-chloro-o-phenylenediamine.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during prolonged heating.

  • Cause B: Side Reactions and Decomposition: At high temperatures, especially with strong acids, side reactions can lead to the formation of colored polymeric byproducts.

    • Solution:

      • Temperature Optimization: Avoid excessive heating. Determine the optimal temperature that provides a good reaction rate without significant decomposition.

      • Purification:

        • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.

        • Column Chromatography: If recrystallization is insufficient, purification by column chromatography over silica gel is an effective method. A solvent system of ethyl acetate and petroleum ether is often a good starting point for elution.[7]

Question 3: The reaction seems to stall and does not go to completion. What can I do?

Answer: A stalled reaction often points to issues with the catalyst, stoichiometry, or reaction conditions.

  • Cause A: Inadequate Acid Catalysis: The condensation requires an acidic environment to proceed efficiently.

    • Solution:

      • Choice of Acid: While the reaction can be run with mineral acids, polyphosphoric acid (PPA) is often very effective for driving the reaction to completion by acting as both a catalyst and a dehydrating agent.[2]

      • Catalyst Loading: Ensure the correct amount of catalyst is used. For PPA, it often serves as the solvent as well.

  • Cause B: Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution:

      • Accurate Measurements: Carefully measure the molar equivalents of 4-chloro-o-phenylenediamine and glycolic acid. A 1:1 ratio is typical for this type of condensation.

      • Check for Volatility: While not an issue with these specific reactants, be mindful of the volatility of starting materials if adapting the procedure for other compounds.

  • Cause C: Presence of Water: The condensation reaction produces water. If not effectively removed, the equilibrium can shift back towards the reactants.

    • Solution:

      • Dehydrating Conditions: Using a dehydrating agent like PPA is beneficial. Alternatively, if running in a solvent, a Dean-Stark apparatus can be used to remove water azeotropically.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: This reaction is often performed neat with an acid catalyst like polyphosphoric acid, which also acts as the solvent.[2] If a solvent is desired, high-boiling polar aprotic solvents like DMF can be used, but care must be taken to manage the water produced during the reaction.[5] For microwave-assisted synthesis, ethanol is a common choice.

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable mobile phase, for instance, a mixture of ethyl acetate and hexane (e.g., 3:1 v/v), to separate the starting materials from the product.[5] The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is often sufficient for purification. Suitable solvents include ethanol, methanol, or aqueous ethanol. If the product remains impure after recrystallization, column chromatography on silica gel is the recommended next step.[5][7]

Q4: Are there alternative synthetic routes to this compound?

A4: While the condensation with glycolic acid is very direct, other methods exist for synthesizing 2-substituted benzimidazoles. For instance, one could synthesize 2-formyl-6-chloro-1H-benzo[d]imidazole and then reduce the aldehyde to the alcohol. However, this adds steps to the synthesis. The Phillips condensation remains one of the most straightforward approaches for this specific molecule.[8][9]

V. Experimental Protocols

Protocol 1: Synthesis via Phillips Condensation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure good stirring (approximately 10 times the weight of the diamine).

  • Heating: Heat the reaction mixture to 160-180°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the 4-chloro-o-phenylenediamine is consumed (typically 3-5 hours).

  • Workup:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully and slowly pour the mixture into a beaker of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia or a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.

  • Isolation:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). If necessary, treat the hot solution with activated carbon.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate, starting with a low polarity and gradually increasing).

  • Loading and Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

VI. Data Summary

ParameterRecommended Value/ConditionNotes
Reactant Ratio 1:1.1 (Diamine:Glycolic Acid)A slight excess of glycolic acid can help drive the reaction.
Catalyst Polyphosphoric Acid (PPA)Acts as both catalyst and dehydrating agent.
Temperature 160-180°CHigher temperatures can lead to decomposition.
Reaction Time 3-5 hoursMonitor by TLC for completion.
Workup pH 7-8For optimal precipitation of the product.
Purification Recrystallization (Ethanol/Water)Column chromatography for higher purity.

VII. Mechanistic Insight

The following diagram illustrates the proposed mechanism for the Phillips condensation.

Mechanism Start 4-chloro-o-phenylenediamine + Glycolic Acid Protonation Protonation of Glycolic Acid (H+) Start->Protonation Attack Nucleophilic attack by amine Protonation->Attack Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 Dehydration1 Loss of Water (1) Intermediate1->Dehydration1 Amide Amide Intermediate Dehydration1->Amide Tautomerization Amide-Iminol Tautomerization Amide->Tautomerization Iminol Iminol Intermediate Tautomerization->Iminol Cyclization Intramolecular Nucleophilic Attack Iminol->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration2 Loss of Water (2) Intermediate2->Dehydration2 Product This compound Dehydration2->Product

Caption: Proposed reaction mechanism for the acid-catalyzed condensation of 4-chloro-o-phenylenediamine and glycolic acid.

VIII. References

  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. 1

  • MDPI. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. --INVALID-LINK--

  • ACS Publications. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. --INVALID-LINK--

  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. --INVALID-LINK--

  • Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. --INVALID-LINK--

  • Indian Academy of Sciences. (2009). A green synthesis of benzimidazoles. --INVALID-LINK--

  • Hindawi. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. --INVALID-LINK--

  • Organic Chemistry Portal. (2020). Benzimidazole synthesis. --INVALID-LINK--

  • MDPI. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. --INVALID-LINK--

  • AbacipharmTech. * this compound*. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. --INVALID-LINK--

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. --INVALID-LINK--

  • Sigma-Aldrich. (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. --INVALID-LINK--

  • BLDpharm. (6-Chloro-1H-benzo[d]imidazol-2-yl)(phenyl)methanol. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Recent achievements in the synthesis of benzimidazole derivatives. --INVALID-LINK--

  • Impact Factor. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. --INVALID-LINK--

  • ChemicalBook. (6-Methyl-1H-benzimidazol-2-yl)methanol synthesis. --INVALID-LINK--

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. --INVALID-LINK--

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. --INVALID-LINK--

  • PubMed. (2025). Synthesis of Novel Chloro-Benzo [ d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. --INVALID-LINK--

  • De Gruyter. (2008). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. --INVALID-LINK--

  • BLDpharm. This compound. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)benzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on the identification and mitigation of side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols for resolution.

Q1: My reaction has a low yield of the desired 2-(hydroxymethyl)benzimidazole, and TLC analysis shows multiple spots. What are the likely side products?

A low yield accompanied by a complex product mixture on a Thin Layer Chromatography (TLC) plate is a common issue. The primary synthetic route, the Phillips condensation of o-phenylenediamine with glycolic acid, can be accompanied by several side reactions.[1] The most probable side products are:

  • 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2,4-dione: This seven-membered ring structure can form when one molecule of o-phenylenediamine reacts with two molecules of glycolic acid.

  • Bis(1H-benzimidazol-2-yl)methane derivatives: These can arise from further reaction of the desired product under the reaction conditions.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of o-phenylenediamine.

To identify these, it is crucial to compare the TLC with the starting material and understand the expected polarities. Generally, the desired product is more polar than the starting diamine but may have a similar polarity to the benzodiazepine derivative.

Q2: My NMR spectrum is complex and doesn't match the expected pattern for 2-(hydroxymethyl)benzimidazole. How can I identify the impurities?

Interpreting a complex Nuclear Magnetic Resonance (NMR) spectrum is key to diagnosing side product formation. Here is a breakdown of the expected signals for the desired product and how they differ from likely impurities:

Table 1: Comparative ¹H NMR Signals

CompoundKey ¹H NMR Signals (indicative, in DMSO-d₆)
2-(Hydroxymethyl)benzimidazole (Desired Product) ~12.3 ppm (s, 1H, NH), ~7.5 ppm (m, 2H, Ar-H), ~7.1 ppm (m, 2H, Ar-H), ~5.5 ppm (t, 1H, OH), ~4.7 ppm (d, 2H, CH₂)
1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2,4-dione ~10.2 ppm (s, 2H, NH), ~7.0-7.3 ppm (m, 4H, Ar-H), ~4.0 ppm (s, 4H, CH₂-C=O)
Unreacted o-phenylenediamine ~6.5-6.8 ppm (m, 4H, Ar-H), ~4.5 ppm (s, 4H, NH₂)

The most telling signs of side product formation are the absence or diminished integration of the characteristic -CH₂OH signals of the desired product and the appearance of new signals, such as the singlet for the two methylene groups in the benzodiazepine derivative.

Q3: The reaction mixture has turned dark brown/black. What causes this and how can it be prevented?

Darkening of the reaction mixture often indicates the formation of oxidized impurities. O-phenylenediamines are susceptible to oxidation, especially at elevated temperatures in the presence of air.

Causality and Prevention:

  • Oxidation of o-phenylenediamine: The starting material can oxidize to form colored, polymeric materials. To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Degradation at high temperatures: Prolonged heating can lead to decomposition. It is crucial to monitor the reaction by TLC and stop it once the starting material is consumed.

Experimental Protocol: Reaction under Inert Atmosphere

  • Assemble the reaction glassware (round-bottom flask and reflux condenser) and dry it thoroughly.

  • Flush the system with nitrogen or argon for 5-10 minutes.

  • Add the o-phenylenediamine and glycolic acid to the flask under a positive pressure of the inert gas.

  • Add the solvent and heat the reaction to the desired temperature.

  • Maintain a gentle flow of the inert gas throughout the reaction.

Q4: I have confirmed the presence of side products. What is the best way to purify my 2-(hydroxymethyl)benzimidazole?

Purification can typically be achieved by column chromatography or recrystallization. The choice depends on the nature and quantity of the impurities.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane can be effective.

    • Initial Elution: Begin with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) to elute non-polar impurities.

    • Product Elution: Gradually increase the polarity (e.g., to 50-70% ethyl acetate) to elute the desired 2-(hydroxymethyl)benzimidazole.

    • Final Wash: A final wash with a high polarity solvent (e.g., 10% methanol in dichloromethane) will elute highly polar impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is a good option if the desired product is the major component and the impurities have different solubilities.

  • Solvent Selection: A common and effective solvent system for recrystallizing benzimidazole derivatives is a mixture of ethanol and water. Other options include ethyl acetate/hexanes.

  • Procedure (Ethanol/Water):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If there are insoluble impurities, perform a hot filtration.

    • To the hot solution, add water dropwise until the solution becomes cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

What is the mechanism of formation for the desired 2-(hydroxymethyl)benzimidazole?

The synthesis proceeds via the Phillips condensation reaction.[2] The mechanism involves two key steps:

  • Amide Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of glycolic acid to form an amide intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to a cyclized intermediate which then dehydrates to form the aromatic benzimidazole ring.

.dot digraph "Mechanism_of_2-(hydroxymethyl)benzimidazole_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of 2-(hydroxymethyl)benzimidazole Synthesis", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="o-Phenylenediamine +\nGlycolic Acid"]; Intermediate1 [label="Amide Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="2-(Hydroxymethyl)benzimidazole"];

// Edges Start -> Intermediate1 [label="Amide Formation"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nNucleophilic Attack"]; Intermediate2 -> Product [label="Dehydration"]; } .enddot Caption: Main reaction pathway for the synthesis of 2-(hydroxymethyl)benzimidazole.

How does the 1,5-benzodiazepine-2,4-dione side product form?

This side product arises from a competing reaction pathway where both amino groups of a single o-phenylenediamine molecule react with two separate molecules of glycolic acid. This is more likely to occur if there is a localized excess of glycolic acid or at higher temperatures.

.dot digraph "Side_Product_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.8, label="Formation of Benzodiazepine Side Product", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="o-Phenylenediamine +\n2x Glycolic Acid"]; Intermediate [label="Diamide Intermediate"]; SideProduct [label="1,5-Benzodiazepine-2,4-dione", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Double Amidation"]; Intermediate -> SideProduct [label="Double Cyclization &\nDehydration"]; } .enddot Caption: Competing pathway leading to the benzodiazepine side product.

How can I optimize the reaction conditions to favor the formation of 2-(hydroxymethyl)benzimidazole?

To maximize the yield of the desired product and minimize side reactions, consider the following optimizations:

  • Stoichiometry: Use a slight excess of o-phenylenediamine (e.g., 1.1 equivalents) to ensure the complete consumption of glycolic acid, which can help to suppress the formation of the benzodiazepine side product.

  • Temperature Control: While heat is necessary to drive the reaction, excessive temperatures or prolonged reaction times can lead to degradation and side product formation. A reflux in a solvent like dimethylformamide (DMF) at 90-100°C is a good starting point.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. The reaction should be stopped as soon as the limiting reagent (ideally glycolic acid) is consumed.

What are the key spectroscopic features I should look for to confirm the structure of 2-(hydroxymethyl)benzimidazole?

Table 2: Key Spectroscopic Data for 2-(Hydroxymethyl)benzimidazole

TechniqueKey FeatureExpected Value/Observation
¹H NMR -CH₂- signalA doublet around 4.7 ppm
-OH signalA triplet around 5.5 ppm
-NH- signalA broad singlet around 12.3 ppm
Aromatic protonsMultiplets between 7.1 and 7.5 ppm
¹³C NMR -CH₂OH carbonA signal around 57 ppm
Benzimidazole C2A signal around 155 ppm
FT-IR O-H stretchA broad band around 3300-3400 cm⁻¹
N-H stretchA band in the same region as the O-H stretch
C-O stretchA strong band around 1050 cm⁻¹

Confirmation of these signals provides strong evidence for the successful synthesis of the desired product.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chlorobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-chlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 6-chlorobenzimidazole?

The most direct and widely used precursor for 6-chlorobenzimidazole is 4-chloro-1,2-phenylenediamine . This diamine is typically condensed with a one-carbon electrophile to form the imidazole ring. The choice of this electrophile is a critical parameter influencing reaction conditions and outcomes. Common C1 sources include formic acid, formaldehyde, or other aldehydes.[1][2]

Q2: I'm using 4-chloro-1,2-phenylenediamine. Will I get a mixture of 5-chloro- and 6-chlorobenzimidazole?

Yes, the reaction of an asymmetrically substituted o-phenylenediamine like 4-chloro-1,2-phenylenediamine can theoretically lead to a mixture of two regioisomers: 5-chlorobenzimidazole and 6-chlorobenzimidazole.[3] However, in practice, the electronic effects of the chloro substituent can influence the regioselectivity of the cyclization. For many standard synthetic procedures, the formation of a mixture is a distinct possibility, necessitating careful analysis and potentially challenging purification.[3]

Q3: How can I improve the yield of my 6-chlorobenzimidazole synthesis?

Low yield is a frequent challenge. To address this, consider the following factors:

  • Purity of Starting Materials: Impurities in 4-chloro-1,2-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction.[4]

  • Reaction Time and Temperature: These parameters are highly dependent on the chosen synthetic route. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid degradation from prolonged heating.[5]

  • Catalyst Choice and Loading: The use of a suitable catalyst can dramatically improve yields. Options range from simple acid catalysts to more sophisticated metal-based or green catalysts. Optimizing the catalyst loading is also important, as excess catalyst can sometimes lead to side reactions.[4][6]

  • Solvent Selection: The solvent can influence reaction rates and yields. Experimenting with different solvents may be necessary to find the optimal conditions for your specific system.[7]

Q4: What are common side products, and how can I minimize their formation?

Besides the potential for regioisomers, a common side product, especially when using aldehydes, is the 1,2-disubstituted benzimidazole . This arises from the reaction of two molecules of the aldehyde with one molecule of the diamine.[4][8] To minimize this:

  • Control Stoichiometry: Using a 1:1 molar ratio or a slight excess of the 4-chloro-1,2-phenylenediamine to the aldehyde can favor the formation of the desired 2-unsubstituted or 2-substituted benzimidazole.[4]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[8]

  • Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Insufficient Catalyst Verify the activity of your catalyst. If using a previously opened bottle, consider using a fresh batch. Optimize the catalyst loading by performing small-scale trial reactions with varying amounts.
Suboptimal Solvent The choice of solvent can significantly impact reaction outcomes. If literature protocols are not yielding good results, consider a solvent screen with options like ethanol, methanol, acetonitrile, or even solvent-free conditions.[5]
Inappropriate Reaction Temperature or Time Monitor the reaction closely using TLC. If the reaction is sluggish at a lower temperature, a modest increase may be beneficial. Conversely, if degradation is observed, lowering the temperature is advised.[5]
Poor Quality of Starting Materials Ensure the purity of your 4-chloro-1,2-phenylenediamine and the C1 source. If necessary, purify the starting materials before use.
Problem 2: Formation of a Mixture of 5- and 6-Chloro Regioisomers
Potential Cause Recommended Solution
Lack of Regiocontrol in Cyclization The electronic nature of the chloro-substituent on the o-phenylenediamine ring influences the nucleophilicity of the two amino groups, which in turn affects the regioselectivity of the cyclization.
Reaction Conditions Favoring Mixture Certain reaction conditions may not provide sufficient differentiation between the two possible cyclization pathways.
Solution Strategies 1. Catalyst Selection: Explore catalysts known to influence regioselectivity in benzimidazole synthesis. 2. Protecting Group Strategy: In some cases, a protecting group strategy can be employed to direct the cyclization to the desired position, although this adds extra steps to the synthesis. 3. Separation of Isomers: If a mixture is unavoidable, focus on developing an efficient purification method. Isomers can often be separated by careful column chromatography or recrystallization.[9]
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Similar Polarity of Product and Impurities The desired 6-chlorobenzimidazole and any side products (e.g., the 5-chloro isomer, 1,2-disubstituted product) may have similar polarities, making chromatographic separation challenging.
Solution Strategies 1. Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography to maximize the separation of the desired product from impurities. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. This can be a highly effective method for purifying crystalline products. 3. Derivatization: In some cases, it may be possible to selectively derivatize the impurity to alter its polarity, facilitating easier separation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-2-Aryl-1H-benzimidazoles

This protocol is adapted from modern, green chemistry approaches that offer high efficiency and reduced reaction times.[10][11]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Sodium metabisulfite (oxidative reagent)

  • Acetonitrile

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloro-1,2-phenylenediamine (1 mmol), the substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in acetonitrile (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). Optimization of time and temperature is recommended for each specific aldehyde.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Conventional Synthesis of 6-Chlorobenzimidazole using Formic Acid

This is a classic and reliable method for synthesizing the parent 6-chlorobenzimidazole.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Formic acid (90%)

  • Sodium hydroxide solution (10%)

Procedure:

  • In a round-bottom flask, place 4-chloro-1,2-phenylenediamine (0.1 mol).

  • Carefully add formic acid (90%, 0.15 mol).

  • Heat the mixture in a water bath at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper).

  • The crude 6-chlorobenzimidazole will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from boiling water.

Visualizations

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials: 4-chloro-1,2-phenylenediamine + Aldehyde/Carboxylic Acid Reagents Select Catalyst & Solvent Start->Reagents Reaction_Setup Set up Reaction (Conventional or Microwave) Reagents->Reaction_Setup Monitoring Monitor Progress (TLC) Reaction_Setup->Monitoring Quench Quench Reaction & Precipitate Monitoring->Quench Reaction Complete Filter Filter & Wash Crude Product Quench->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis of 6-chlorobenzimidazole.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Change_Catalyst Change Catalyst or Increase Loading Optimize_Conditions->Change_Catalyst Solvent_Screen Perform Solvent Screen Optimize_Conditions->Solvent_Screen Time_Temp Adjust Time & Temperature Optimize_Conditions->Time_Temp Success Yield Improved Change_Catalyst->Success Solvent_Screen->Success Time_Temp->Success

Caption: A decision tree to troubleshoot low product yield in 6-chlorobenzimidazole synthesis.

References

Technical Support Center: Purification of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. This guide provides troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered during the purification of this important benzimidazole intermediate.

Section 1: Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities. The synthesis of this compound, typically via the condensation of 4-chloro-o-phenylenediamine with a glycolic acid equivalent, can generate several common by-products and carry-over impurities.

Frequently Asked Question (FAQ): What are the most common impurities I should expect in my crude product?

Answer: Your crude product mixture likely contains a combination of the following:

  • Unreacted Starting Materials: The most common are residual 4-chloro-o-phenylenediamine. This is often visible as a darkening or coloration of the crude material, as aromatic diamines are prone to air oxidation.

  • Incompletely Cyclized Intermediates: The reaction between the diamine and the acid proceeds through intermediate stages. Incomplete reaction can leave these partially formed products in your mixture.[1]

  • By-products of Oxidation: If the synthesis involves an oxidative cyclization from an aldehyde, by-products can form.[2][3] Although the target compound is a methanol derivative, related synthetic routes may introduce such impurities.

  • Residual Acid Catalyst: Many benzimidazole syntheses use strong acid catalysts like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2] Failure to completely neutralize the reaction mixture during work-up will leave these acidic residues.

  • Solvent Residues: Solvents used in the reaction (e.g., ethanol, DMF) or work-up (e.g., ethyl acetate) may be present.

Section 2: Purification Strategy & Workflow

A robust purification strategy is sequential and relies on analytical checks at each stage. The primary techniques for purifying benzimidazole derivatives are recrystallization and column chromatography.[2][4]

FAQ: My crude product is a discolored solid. What is the best overall strategy to purify it?

Answer: We recommend a stepwise approach. An initial, simple purification by recrystallization is often sufficient to remove the bulk of impurities. If further purification is required, as determined by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), then column chromatography is employed.

Below is a visual workflow representing the decision-making process for purification.

Purification_Workflow Crude Crude Product This compound TLC_Check1 Analytical Check (TLC / LC-MS) Crude->TLC_Check1 Recrystallization Step 1: Recrystallization TLC_Check1->Recrystallization Impurities Present Purity_Check Purity Assessment (TLC, MP, NMR) Recrystallization->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Sufficient Chromatography Step 2: Column Chromatography Purity_Check->Chromatography Impurities Remain Final_Check Final Purity Check (>99%) Chromatography->Final_Check Final_Product High-Purity Product Final_Check->Final_Product

Caption: General purification workflow for crude this compound.

Section 3: Troubleshooting & Detailed Protocols

This section addresses specific problems you may encounter and provides validated, step-by-step protocols.

Recrystallization

Principle: Recrystallization is an effective technique for separating the target compound from impurities that have different solubility profiles in a given solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

FAQ: How do I choose the right solvent for recrystallization? My product seems to be poorly soluble.

Answer: Benzimidazole derivatives, including your target compound, are often polar and benefit from polar protic solvents. Based on literature for similar compounds, alcohols are an excellent starting point.[5]

Solvent SystemRationale & Expected Outcome
Ethanol or Methanol Primary Choice. The compound should have good solubility in hot alcohol and precipitate upon cooling. This is effective for removing less polar by-products and some starting materials.
Acetone A good alternative to alcohols. Can be effective for removing highly polar impurities that might co-crystallize from alcohols.[6]
Ethanol/Water For high polarity impurities. If the compound is very soluble in pure ethanol even when cold, adding water as an anti-solvent can induce crystallization and help remove impurities that are highly soluble in water.
Ethyl Acetate/Hexane For non-polar impurities. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane until turbidity appears. This is excellent for removing non-polar, "greasy" by-products.[7]
Protocol 3.1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • (Optional) Hot Filtration: If insoluble impurities (like dust or catalyst residues) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by measuring its melting point and running a TLC or HPLC analysis.

Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[4] Polar compounds adhere more strongly to the polar silica gel and elute later, while non-polar compounds travel down the column faster.

FAQ: My TLC shows multiple spots very close to my product spot. How do I set up a column to separate them?

Answer: This indicates that the impurities have polarities similar to your product, making recrystallization difficult. Column chromatography is the ideal solution. The key is to find a solvent system that provides good separation (a ΔRf of >0.2) on the TLC plate.

Chromatography_Setup cluster_prep Preparation Phase cluster_run Elution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization Find solvent system (e.g., EtOAc/Hexane) Target Rf ≈ 0.3 Slurry 2. Slurry Packing Silica gel in initial mobile phase TLC->Slurry Loading 3. Sample Loading Adsorb crude product onto silica ('dry loading') Slurry->Loading Elution 4. Elution Run column with mobile phase Loading->Elution Collection 5. Fraction Collection Collect small fractions sequentially Elution->Collection TLC_Fractions 6. TLC Analysis of Fractions Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Step-by-step workflow for column chromatography purification.

Protocol 3.2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point for benzimidazoles is a mixture of ethyl acetate (EtOAc) and hexane.[7][8] Adjust the ratio until your product has an Rf value of approximately 0.25-0.35. This provides the best resolution.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 15% EtOAc in hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[4] Add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution, applying gentle pressure.

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights into its stability and degradation pathways.

Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended storage conditions for this compound to ensure long-term stability?

To maintain the integrity of this compound, it is crucial to minimize exposure to environmental factors that can accelerate degradation. Based on the known sensitivities of the benzimidazole class of compounds, we recommend the following:

  • Temperature: For long-term storage, maintain the solid compound at 2-8°C. For solutions, storage at -20°C is preferable, especially if the solvent is protic (e.g., methanol).

  • Light: Benzimidazoles are often photosensitive.[1][2] Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture and oxidative stress.

Following these conditions will mitigate the risk of oxidative, photolytic, and hydrolytic degradation.

FAQ 2: What are the most probable degradation pathways for this compound?

While specific degradation studies on this exact molecule are not extensively published, we can predict the most likely degradation pathways based on its structure—a substituted benzimidazole with a primary alcohol—and extensive data on analogous compounds.[3][4] The primary reactive sites are the hydroxymethyl group at the C2 position and the electron-rich benzimidazole ring system.

The two most probable degradation routes are Oxidation and Photodegradation .

  • Oxidative Degradation: The primary alcohol is highly susceptible to oxidation. This can occur through exposure to atmospheric oxygen, trace metal catalysis, or oxidizing agents. The degradation likely proceeds in a two-step process: first to the corresponding aldehyde and then to the carboxylic acid. The benzimidazole ring itself can also undergo oxidative cleavage under more aggressive conditions.[3][5]

  • Photodegradation: Exposure to UV light, particularly in solution, can generate reactive species.[6][7] This can lead to the formation of complex photoproducts or cleavage of the benzimidazole ring. The chloro-substituent may also influence the photochemical reactivity.

The diagram below illustrates the proposed oxidative pathway, which is often the most common route observed in laboratory settings.

Oxidative Degradation Pathway cluster_main Proposed Oxidative Degradation of this compound A This compound (Parent Compound) B 6-chloro-1H-benzo[d]imidazole-2-carbaldehyde (Aldehyde Intermediate) A->B Mild Oxidation [O] D Ring-Opened Products A->D Harsh Oxidation C 6-chloro-1H-benzo[d]imidazole-2-carboxylic acid (Carboxylic Acid Product) B->C Further Oxidation [O]

Caption: Proposed oxidative degradation pathway.

Troubleshooting Experimental Issues

Question 1: My HPLC analysis of a sample stored in methanol shows two new, more polar peaks over time. What are they likely to be?

This is a classic observation indicative of oxidative degradation . The primary alcohol group on your parent molecule is likely being oxidized.

  • Causality: Methanol, unless rigorously deoxygenated, contains dissolved oxygen. Furthermore, repeated opening of the sample vial introduces more oxygen. Trace metal ions can catalyze the oxidation process. The resulting aldehyde and carboxylic acid products are more polar than the parent alcohol, causing them to elute earlier on a standard reversed-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peaks. You should look for masses corresponding to the aldehyde (M-2) and the carboxylic acid (M+14) relative to the parent compound.

    • Solvent Purity: Prepare fresh solutions using high-purity, deoxygenated solvent. Sparging the solvent with nitrogen or argon for 15-20 minutes before use can significantly reduce dissolved oxygen.

    • Use of Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution to inhibit radical-mediated oxidation.

    • Storage: Immediately after preparation, flush the vial headspace with an inert gas and store at -20°C in the dark.

Question 2: The concentration of my compound is decreasing, but I don't see any significant new peaks in my chromatogram. What could be happening?

This scenario suggests a few possibilities that should be investigated systematically.

  • Possible Causes & Solutions:

    • Formation of Insoluble Products: Degradation may be leading to polymeric or highly nonpolar products that are precipitating out of solution or are too hydrophobic to elute from your HPLC column under the current conditions.

      • Action: Visually inspect your sample for any precipitate. Centrifuge the sample and analyze the supernatant. Try dissolving the sample in a stronger solvent (e.g., DMSO) to see if the mass balance is restored.

    • Formation of Non-UV-Active Products: The degradation pathway may involve the destruction of the benzimidazole chromophore. This can happen through harsh oxidative ring cleavage.[3] The resulting fragments may lack a significant UV absorbance at your detection wavelength.

      • Action: Analyze the sample using a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), to check for the presence of non-UV-active species.

    • Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the walls of certain plastic containers (e.g., polypropylene).

      • Action: Ensure you are using glass or chemically resistant vials. Rinsing the vial with a strong solvent and analyzing the rinse can help determine if adsorption is the issue.

Experimental Protocols & Guides

Guide: How to Perform a Forced Degradation Study

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9] This protocol provides a systematic approach.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, prepare a stressed sample and a control sample (stored at 2-8°C in the dark). Aim for 5-20% degradation of the parent compound.[9]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with 0.1 M HCl before analysis. Benzimidazoles can show significant degradation in alkaline conditions.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Monitor at 2, 6, and 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C and a sample of the solid compound at 80°C. Analyze at 24 and 48 hours.

    • Photostability: Expose the stock solution and solid compound to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in foil to serve as a dark control.

  • Analysis:

    • Analyze all samples by a suitable reversed-phase HPLC method with UV detection (a photodiode array detector is recommended to assess peak purity).

    • Use LC-MS/MS to obtain mass data and fragmentation patterns for the degradation products to facilitate structural elucidation.

Data Summary Table
Stress ConditionReagents & ConditionsExpected Primary DegradantsAnalytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°CMinimal degradation expected, possible minor ring hydrolysis under harsh conditions.Neutralize sample before injection to prevent column damage.
Base Hydrolysis 0.1 M NaOH, 60°CPotential for some degradation, but likely less than oxidation.Neutralize sample before injection.
Oxidation 3% H₂O₂, Room TempAldehyde and Carboxylic Acid derivatives.Ensure complete quenching of H₂O₂ if using MS detection.
Thermal 60°C (Solution), 80°C (Solid)Minimal degradation expected; potential for dimerization.Monitor for changes in physical appearance of the solid.
Photolytic ICH Q1B Light SourceComplex mixture of photoproducts.Use a photodiode array detector to compare UV spectra of new peaks.

References

Technical Support Center: Optimizing HPLC Separation of Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for High-Performance Liquid Chromatography (HPLC) analysis of benzimidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the structural similarity of these compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and method development workflows.

Introduction: The Challenge of Benzimidazole Isomer Separation

Benzimidazole derivatives are a cornerstone of many pharmaceutical compounds, particularly as anthelmintics and proton pump inhibitors.[1][2] Their structural isomers (positional isomers, diastereomers, and enantiomers) often exhibit nearly identical physicochemical properties, making their separation a significant analytical hurdle.[3][4] Standard reversed-phase (RP-HPLC) methods frequently fall short, leading to poor resolution, peak co-elution, and unreliable quantification. This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is separating benzimidazole isomers so difficult?

A: Their structural similarity results in very close hydrophobicity (logP values) and pKa values. In standard reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions, these subtle differences are often insufficient to achieve baseline resolution.[5] Furthermore, as basic compounds, benzimidazoles are prone to secondary interactions with silica-based columns, leading to poor peak shape.[6][7]

Q2: My isomers are completely co-eluting on a C18 column. What is the first thing I should change?

A: Before abandoning the column, the most powerful and simplest parameter to adjust is the mobile phase pH .[8][9] Benzimidazoles have basic nitrogen groups, and altering the pH changes their degree of ionization.[7][10] This, in turn, significantly impacts their interaction with the stationary phase, often dramatically changing selectivity.[11] A systematic pH scouting study (e.g., from pH 3 to 7, if your column allows) is the recommended first step.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol have different properties that influence hydrogen bonding, dipole-dipole, and hydrophobic interactions.[12] If ACN is not providing separation, switching to MeOH (or using a combination) is a crucial step in method development. Methanol, being a protic solvent, is a better hydrogen-bond donor and can create different interactions with the analyte and stationary phase compared to the aprotic ACN.

Q4: When should I consider a different column chemistry?

A: If extensive mobile phase optimization (pH, organic solvent, buffers) on a C18 column fails, it's time to explore alternative stationary phases. When hydrophobic interactions alone are insufficient, you need a column that offers additional, orthogonal separation mechanisms. This is a strong indicator that a different retention mechanism is required.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a Q&A format, providing causal explanations and actionable protocols.

Issue 1: Poor Resolution or Complete Co-elution

Q: I have two positional benzimidazole isomers that show only a small shoulder or a single broad peak on my C18 column. How can I resolve them?

A: This is the most common issue. The key is to introduce a different selectivity (α) into the system. Standard C18 columns rely almost exclusively on hydrophobicity, which is too similar for many isomers.

Root Cause Analysis & Step-by-Step Solutions:

  • Exploit Ionization State (pH Manipulation):

    • The "Why": Benzimidazoles contain ionizable nitrogen atoms. The pKa of these groups dictates their charge state at a given pH. By adjusting the mobile phase pH to be ~1.5-2 units away from the pKa, you can ensure the analytes are either fully protonated (charged) or neutral.[8] Even small pKa differences between isomers can be magnified into significant retention time shifts when operating near their pKa, although this can risk peak shape issues.[11]

    • Protocol:

      • Determine the approximate pKa of your benzimidazole isomers (a quick literature or software search is often sufficient).

      • Prepare a series of buffered mobile phases (e.g., phosphate or acetate buffer, 20 mM) at different pH values (e.g., 3.0, 4.5, 6.0, 7.5), ensuring they are within the column's stable pH range.[10]

      • Run isocratic or gradient separations with each mobile phase to observe changes in retention and selectivity. A low pH (e.g., 2.5-3.5 with formic or phosphoric acid) often provides good peak shape for basic compounds by suppressing silanol interactions.[7][13]

  • Introduce Alternative Interactions (Change Column Chemistry):

    • The "Why": If pH scouting is insufficient, you need a stationary phase that offers more than just hydrophobic interactions.

    • Recommended Column Chemistries:

      • Phenyl Phases (Phenyl-Hexyl, Biphenyl): These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic benzimidazole core. This is highly effective for separating positional isomers where the substitution pattern affects the electron density of the aromatic system.[3][14]

      • Pentafluorophenyl (PFP) Phases: PFP columns offer a suite of interactions including dipole-dipole, hydrogen bonding, and π-π interactions, making them extremely powerful for separating structurally similar isomers.[3]

      • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded in the alkyl chain. This can help shield residual silanols, improving peak shape for basic compounds, and provides alternative selectivity through polar interactions.[15]

G start Problem: Poor Resolution (Rs < 1.5) ph_scout Step 1: pH Scouting (e.g., pH 3.0, 4.5, 7.0) start->ph_scout solvent_switch Step 2: Change Organic Modifier (ACN <-> MeOH) ph_scout->solvent_switch No improvement success Resolution Achieved (Rs >= 1.5) ph_scout->success Success column_switch Step 3: Change Column Chemistry solvent_switch->column_switch No improvement solvent_switch->success Success phenyl_pfp Try Phenyl or PFP Column (for π-π interactions) column_switch->phenyl_pfp hilic_mm Try HILIC or Mixed-Mode (for polar/ionic isomers) column_switch->hilic_mm phenyl_pfp->success hilic_mm->success

Caption: Decision tree for troubleshooting poor isomer resolution.

Issue 2: Peak Tailing

Q: My benzimidazole peaks are sharp at the front but have a significant tail. What is causing this and how do I fix it?

A: Peak tailing for basic compounds like benzimidazoles is almost always caused by secondary ionic interactions with the silica backbone of the stationary phase.[16]

Root Cause Analysis & Step-by-Step Solutions:

  • Primary Cause: Silanol Interactions

    • The "Why": Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (approx. 4-7), these silanols can become deprotonated (Si-O-), creating negative charges. The positively charged (protonated) benzimidazole analyte can then interact ionically with these sites, creating a secondary, strong retention mechanism that leads to tailing.[6]

    • Solutions:

      • Operate at Low pH: Lowering the mobile phase pH to ~2.5-3.5 keeps the silanol groups fully protonated (neutral), eliminating the ionic interaction.[13] This is often the most effective solution. Use a buffer like 0.1% formic acid or phosphoric acid.

      • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping (reacting residual silanols with a small silylating agent) have fewer active sites and are less prone to causing tailing.[15]

      • Use a Competing Base (Historical approach): Adding a small amount of a competing base like triethylamine (TEA) was a traditional method. The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, this approach can suppress MS signals and is less common with modern, higher-quality columns.[6]

  • Secondary Cause: Column Overload

    • The "Why": Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape (specifically, overload tailing, which has a more gradual slope than exponential tailing).[6][16]

    • Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

Part 3: Advanced Separation Strategies

When standard reversed-phase approaches are exhausted, more advanced chromatographic modes are necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My benzimidazole isomers are very polar and have little or no retention on a C18 column, even with 100% aqueous mobile phase. What should I try?

A: This is a perfect scenario for HILIC. HILIC is designed for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase.[17][18]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[19] The mobile phase creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent).[18][20]

  • Advantages for Benzimidazoles:

    • Excellent for separating polar isomers with hydroxyl, carboxyl, or multiple heteroatom functionalities.

    • The high organic content of the mobile phase is advantageous for MS detection, leading to better sensitivity.[19]

    • Offers completely different selectivity compared to reversed-phase.

Mixed-Mode Chromatography (MMC)

Q: I need to separate a complex mixture of benzimidazole isomers with varying polarity and charge states. Is there a single-column solution?

A: Yes, Mixed-Mode Chromatography (MMC) is an excellent choice for such complex separations.

  • Mechanism: MMC columns have stationary phases with multiple functionalities, combining, for example, reversed-phase (like C18) and ion-exchange (anion or cation) properties on a single support.[21][22][23] This allows for the simultaneous exploitation of both hydrophobic and electrostatic interactions.[24]

  • Advantages for Benzimidazoles:

    • Tunable Selectivity: By adjusting mobile phase pH and ionic strength (buffer concentration), you can fine-tune the retention of charged and neutral species independently.[24] For example, you can retain a neutral isomer via hydrophobic interactions while simultaneously retaining a basic isomer via cation exchange.

    • Superior Resolution: The ability to use multiple retention mechanisms often provides orthogonal selectivity, leading to the resolution of isomers that are inseparable by any single mode of chromatography.[25]

Isomer Type / ChallengePrimary Column ChoiceSecondary/Advanced ChoiceKey Separation Mechanism
Positional Isomers (e.g., on aromatic ring)Phenyl-Hexyl or PFPC18 (with pH optimization)π-π interactions, Dipole-dipole[3]
Diastereomers High-purity, end-capped C18 or C8Amide or Cyano (CN)Shape selectivity, Hydrophobicity[4]
Chiral Enantiomers Chiral Stationary Phase (e.g., Chiralpak)Derivatization + Chiral ColumnChiral recognition[26][27][28]
Highly Polar Isomers (poor RP retention)HILIC (Silica, Zwitterionic)Mixed-Mode (RP/Cation-Exchange)Hydrophilic partitioning[17][18]
Mixture of Charged & Neutral Isomers Mixed-Mode (RP/Cation-Exchange)C18 (with ion-pairing agent)Hydrophobicity + Ion-Exchange[21][24]

Part 4: General Method Development Workflow

This protocol provides a systematic approach for developing a robust separation method from scratch.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Modes (If Needed) cluster_3 Phase 4: Validation info 1. Gather Analyte Info (pKa, logP, structure) col_select 2. Select Initial Columns (e.g., C18, Phenyl, PFP) info->col_select ph_screen 3. Screen pH & Solvent (Low/Mid pH; ACN/MeOH) col_select->ph_screen gradient 4. Optimize Gradient (Steepness, Time) ph_screen->gradient temp 5. Optimize Temperature (e.g., 30°C, 40°C, 50°C) gradient->temp flow 6. Adjust Flow Rate (Balance speed & resolution) temp->flow hilic 7a. Switch to HILIC (for polar analytes) flow->hilic If RP fails mmc 7b. Switch to Mixed-Mode (for complex mixtures) flow->mmc If RP fails validate 8. Method Validation (Robustness, Linearity, etc.) flow->validate hilic->validate mmc->validate

Caption: A systematic 4-phase workflow for HPLC method development.

References

Technical Support Center: Scaling Up the Synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Process Development Chemists

Welcome to the technical support center for the synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. As Senior Application Scientists, we understand that transitioning a synthetic route from the benchtop to a larger scale introduces a unique set of challenges that can impact yield, purity, and reproducibility. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter during the scale-up of this important benzimidazole intermediate.

The synthesis of this compound is commonly achieved via the condensation of 4-chloro-1,2-diaminobenzene with glycolic acid. While straightforward on a gram scale, this reaction presents challenges in heat management, reagent stoichiometry, and product isolation as the volume increases. This guide provides insights and actionable protocols to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

Scenario 1: Inconsistent or Decreased Yield

Question: We successfully synthesized this compound at a 5g scale with an 85% yield. However, upon scaling to 200g, our yield has dropped to an inconsistent 50-60%. What are the primary factors we should investigate?

Answer: This is a classic scale-up challenge. The drop in yield is almost certainly due to issues with mass and heat transfer, which do not scale linearly. Here’s a breakdown of the likely causes and how to troubleshoot them:

  • Inefficient Heat Transfer: The condensation reaction is typically run at elevated temperatures, often in an acidic medium like hydrochloric acid. A larger reaction mass has a smaller surface-area-to-volume ratio, making it much harder to heat evenly and to dissipate any potential exotherms.

    • Causality: Localized overheating can lead to the degradation of starting materials or the product, forming tar-like impurities. Conversely, "cold spots" within the reactor can result in an incomplete reaction.

    • Solution:

      • Use a jacketed reactor with a thermal fluid for precise temperature control.

      • Employ an overhead mechanical stirrer instead of a magnetic stir bar. A mechanical stirrer creates a better vortex and ensures more homogenous mixing and heat distribution in a large volume.

      • Monitor the internal reaction temperature with a thermocouple probe, not just the heating mantle or bath temperature.

  • Poor Mixing and Reagent Addition: On a small scale, reagents mix almost instantaneously. In a 200g-scale reaction, the rate of addition becomes critical.

    • Causality: If the 4-chloro-1,2-diaminobenzene and glycolic acid are not mixed efficiently, localized concentration gradients can promote side reactions. For instance, the diamine could degrade under prolonged exposure to high acid concentration before the glycolic acid is adequately dispersed.

    • Solution:

      • Add one of the reagents slowly and sub-surface, if possible, to ensure it reacts before having a chance to degrade.

      • Increase the stirring speed to a rate that maintains a good vortex without splashing the reactor walls. The ideal RPM will depend on your reactor geometry and fill volume.

  • Extended Reaction Time: A larger batch may require a longer time to reach the target temperature, potentially altering the impurity profile.

    • Causality: Prolonged exposure to hot acidic conditions can lead to side reactions or product degradation.

    • Solution: Profile the reaction using in-process controls (IPCs) like TLC or HPLC every hour. The reaction may be complete sooner or later than anticipated on a larger scale. Do not simply multiply the time from the small-scale experiment.

The following diagram outlines a logical approach to troubleshooting yield issues during scale-up.

G Start Low Yield at Scale Check_Temp Verify Internal Temperature Homogeneity Start->Check_Temp Check_Mixing Assess Mixing Efficiency (Vortex, Dead Spots) Start->Check_Mixing Check_IPC Analyze In-Process Controls (TLC/HPLC) Start->Check_IPC Temp_Issue Non-uniform Heating? Check_Temp->Temp_Issue Mixing_Issue Visible Dead Spots? Check_Mixing->Mixing_Issue IPC_Issue Incomplete Reaction or New Impurities? Check_IPC->IPC_Issue Temp_Issue->Check_Mixing No Sol_Temp Implement Jacketed Reactor & Overhead Stirring Temp_Issue->Sol_Temp Yes Mixing_Issue->Check_IPC No Sol_Mixing Increase Stirrer RPM / Change Impeller Design Mixing_Issue->Sol_Mixing Yes Sol_IPC Adjust Reaction Time / Isolate & Characterize Impurity IPC_Issue->Sol_IPC Yes End Optimized Yield Sol_Temp->End Sol_Mixing->End Sol_IPC->End

Caption: Troubleshooting Decision Tree for Low Yield.

Scenario 2: Product Isolation and Purity Challenges

Question: During the neutralization step of our 200g scale reaction, the product precipitates as a fine, almost colloidal solid that clogs our filter paper, making isolation a multi-day process. The final product is also off-color. How can we improve this?

Answer: This is a common crystallization and precipitation problem during scale-up. The rapid, uncontrolled crashing out of a solid leads to very small particle sizes and the trapping of impurities.

  • Control the Neutralization/Precipitation:

    • Causality: On a small scale, adding a base (e.g., ammonium hydroxide or sodium bicarbonate) to the acidic reaction mixture causes a rapid pH change, leading to fast precipitation. On a large scale, this process is harder to control, leading to localized pH spikes and the formation of an unfilterable solid.

    • Solution:

      • Cool the reaction mixture to 0-5 °C before neutralization. Solubility is lower at colder temperatures, which can help promote better crystal growth.

      • Add the neutralizing agent slowly and portion-wise over a longer period (e.g., 1-2 hours for a 200g scale). This maintains a supersaturated state for longer, allowing for crystal growth rather than rapid nucleation.

      • Monitor the pH continuously during the addition.

      • Introduce "seed crystals" (a small amount of pure product from a previous batch) once you reach the pH where precipitation begins. This provides a template for ordered crystal growth.

  • Address the Discoloration:

    • Causality: The off-color (often pink or brown) is typically due to oxidized impurities trapped within the fine precipitate. These chromophores are difficult to remove from a poorly formed solid.

    • Solution:

      • Activated Carbon Treatment: After neutralization but before final isolation, you can perform a charcoal treatment. Re-acidify the mixture slightly to re-dissolve the product, add a small amount of activated carbon (e.g., 1-2% w/w relative to the product), stir for 30 minutes, and filter the hot solution through Celite to remove the carbon. Then, proceed with a controlled re-precipitation.

      • Recrystallization: The most robust method for improving purity and physical form. A solvent system like ethanol/water or methanol/water is often effective. Dissolve the crude product in the minimum amount of hot alcohol, and then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly for large crystal formation.

StepSmall-Scale (5g) ApproachScaled-Up (200g) ProtocolRationale for Change
1. Cooling Ice bath cooling.Cool reactor to 0-5 °C using a chiller. Monitor internal temperature.Ensures uniform and controlled cooling of the entire batch.
2. Neutralization Rapid addition of NH4OH to pH ~7-8.Slow, dropwise addition of 30% NH4OH over 1-2 hours, maintaining temperature <10 °C.Prevents localized pH spikes and uncontrolled precipitation, promoting crystal growth.
3. Seeding Not typically performed.Add 0.1% w/w seed crystals once initial precipitation is observed.Provides a surface for ordered crystallization, leading to larger, more easily filterable particles.
4. Aging Stir for 15-30 minutes.Stir the resulting slurry at 0-5 °C for a minimum of 2-3 hours.Allows time for the crystallization process to complete, maximizing yield and improving particle size distribution.
5. Filtration Büchner funnel with standard filter paper.Use a larger Büchner funnel or a Nutsche filter-dryer. Use a filter cloth appropriate for the expected particle size.Accommodates the larger volume of solid and liquid and prevents filter clogging.
6. Washing Wash with cold water.Wash the filter cake with multiple portions of ice-cold water until the filtrate is colorless and at a neutral pH.Ensures efficient removal of dissolved inorganic salts and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Exotherm Control: The neutralization of the strong acid is highly exothermic. Slow addition and efficient cooling are critical to prevent a runaway reaction.

  • Reagent Handling: 4-chloro-1,2-diaminobenzene is a potential sensitizer and should be handled with appropriate PPE, including gloves, safety glasses, and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Pressure Build-up: If the reaction is performed in a sealed vessel, ensure adequate pressure relief is available, especially during heating and neutralization steps.

Q2: Can I use a different acid catalyst instead of hydrochloric acid?

A2: Yes, other acids like sulfuric acid or phosphoric acid can be used. However, the choice of acid will affect the reaction rate, solubility of intermediates, and the nature of the salts formed during workup. Hydrochloric acid is often preferred because the resulting ammonium chloride is highly water-soluble, making it easy to wash away from the final product. If you change the acid, a full re-optimization of the reaction and workup conditions is necessary.

Q3: My final product has a melting point range that is too broad. How can I improve it?

A3: A broad melting point is a clear indicator of impurities. The most effective solution is a well-designed recrystallization. Experiment with different solvent systems on a small scale to find one that provides a good balance between high recovery and excellent purity. An ideal solvent system is one in which the product is highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

General Workflow for Scale-Up Synthesis

The following diagram illustrates the key stages and decision points in a well-controlled scale-up process for this compound.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage Charge_Reactants Charge Reactor: 1. 4-chloro-1,2-diaminobenzene 2. Glycolic Acid 3. 4M HCl Heat Heat to Reflux (Internal T ~100-105°C) with Overhead Stirring Charge_Reactants->Heat Monitor Monitor via IPC (e.g., HPLC for >98% conversion) Heat->Monitor Cool Cool to 0-5°C Monitor->Cool Reaction Complete Neutralize Slowly Neutralize with NH4OH to pH 7-8 Cool->Neutralize Age Age Slurry (Stir for 2h at 0-5°C) Neutralize->Age Filter Filter & Wash Cake with Cold Water Age->Filter Crude Crude Wet Cake Filter->Crude Recrystallize Recrystallize from Ethanol/Water Crude->Recrystallize Dry Dry in Vacuum Oven (50°C, <1 mbar) Recrystallize->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Key Stages in Scaled-Up Synthesis and Purification.

Validation & Comparative

A Senior Application Scientist's Guide to Spectral Data Comparison of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Spectroscopic Fingerprint of a Privileged Scaffold

To the researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the benzimidazole scaffold is a familiar and welcome sight. This bicyclic aromatic heterocycle, a fusion of benzene and imidazole, is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The efficacy and specificity of these molecules, however, are intrinsically linked to their precise chemical structure—the nature and position of substituents on the benzimidazole core.

Unambiguous structural elucidation is therefore not merely a procedural step but the very foundation of rational drug design and quality control. This is where the power of spectroscopic analysis comes to the fore. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide a composite "fingerprint" of a molecule, revealing intricate details of its atomic and electronic architecture.

This guide is designed to move beyond a cursory overview of these techniques. As a senior application scientist, my objective is to provide you with a deeper, more intuitive understanding of how to interpret and, more importantly, compare the spectral data of benzimidazole derivatives. We will explore the causal relationships between molecular structure and spectral output, empowering you to confidently differentiate isomers, confirm substitutions, and elucidate the structures of novel benzimidazole-based compounds.

The Methodological Approach: A Symphony of Spectroscopies

No single spectroscopic technique tells the whole story. A robust structural characterization of a benzimidazole derivative relies on the synergistic application of multiple analytical methods. Each technique probes different aspects of the molecule's properties, and their combined data provides a comprehensive and self-validating picture.

The logical workflow for the spectral analysis of a novel benzimidazole derivative typically follows a sequence designed to gather information from the general to the specific.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation UV-Vis UV-Visible Spectroscopy (Electronic Transitions) IR Infrared Spectroscopy (Functional Groups) UV-Vis->IR Provides initial evidence of aromatic system MS Mass Spectrometry (Molecular Weight & Fragmentation) IR->MS Confirms presence of key functional groups NMR Provides detailed structural framework MS->NMR Determines molecular formula & key fragments

Caption: A typical workflow for the spectroscopic characterization of benzimidazole derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For benzimidazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a benzimidazole derivative reveals the number of different types of protons and their neighboring environments.

Key Diagnostic Regions and Interpretations:

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J)Notes
N-H Proton 12.0 - 13.6 (in DMSO-d₆)Broad singlet (br s)The significant downfield shift is due to the acidic nature of the proton, its involvement in hydrogen bonding, and the anisotropic effect of the aromatic rings.[2] Its broadness arises from quadrupolar broadening by the adjacent nitrogen and chemical exchange.
Aromatic Protons (Benzene Ring) 7.0 - 8.3Multiplets (m), doublets (d), triplets (t)The substitution pattern on the benzene ring dictates the splitting patterns. Analysis of coupling constants (J-values) is crucial for determining the relative positions of substituents (ortho, meta, para).[2]
Aromatic Proton (C2-H) ~8.2Singlet (s)In unsubstituted benzimidazole, the C2-H proton appears as a singlet. This signal is absent in 2-substituted derivatives.
Substituent Protons VariableDependent on the substituentProtons on alkyl or aryl substituents will appear in their characteristic regions, providing information about the nature of these groups.

Comparative Analysis of ¹H NMR Spectra: The Case of 2-Substituted Benzimidazoles

Let's consider the effect of a substituent at the 2-position. The most immediate change is the disappearance of the C2-H proton signal. Furthermore, the electronic nature of the substituent will influence the chemical shifts of the protons on the benzene ring.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) will shield the aromatic protons, causing an upfield shift (lower ppm values).

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) will deshield the aromatic protons, leading to a downfield shift (higher ppm values).

For example, in 2-methyl-1H-benzimidazole, the aromatic protons will be slightly upfield compared to the parent benzimidazole. Conversely, in 2-(trifluoromethyl)-1H-benzimidazole, the aromatic protons will be shifted downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Key Diagnostic Regions and Interpretations:

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
C2 Carbon ~141 (unsubstituted)The chemical shift of this carbon is highly sensitive to the substituent at the 2-position. Alkyl substitution causes a downfield shift of 10-15 ppm.[4]
C3a and C7a (Bridgehead Carbons) 133 - 144In unsubstituted benzimidazole, these carbons are equivalent due to tautomerism. In asymmetrically substituted derivatives, they may show distinct signals.
C4, C5, C6, C7 (Benzene Ring Carbons) 110 - 125The chemical shifts of these carbons are influenced by substituents on the benzene ring.
Substituent Carbons VariableDependent on the substituent.

Tautomerism in Benzimidazoles: A Dynamic Challenge

N-unsubstituted benzimidazoles exist as a mixture of two rapidly interconverting tautomers. In many solvents and at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the C4/C7 and C5/C6 pairs are chemically equivalent. However, in certain solvents like DMSO-d₆, this exchange can be slowed, leading to the appearance of distinct signals for each carbon in the asymmetric tautomer.[4][5] The choice of solvent is therefore a critical experimental parameter.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Characteristic IR Absorption Bands for Benzimidazole Derivatives:

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretching3200 - 3500Medium, often broad
Aromatic C-H Stretching3000 - 3150Medium to weak
Aliphatic C-H Stretching2850 - 3000Medium
C=N Stretching1600 - 1680Medium
C=C (Aromatic) Stretching1450 - 1600Medium to strong
C-N Stretching1250 - 1350Medium
C-H (Aromatic) Out-of-plane bending700 - 900Strong

Comparative Analysis of IR Spectra:

The IR spectrum can readily distinguish between N-alkylated and N-unsubstituted benzimidazoles. The disappearance of the N-H stretching band is a clear indication of N-substitution.[6]

Furthermore, the pattern of the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide valuable information about the substitution pattern on the benzene ring, complementing the data from ¹H NMR.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system, being aromatic, exhibits characteristic π → π* transitions.

Typical UV-Vis Absorption Maxima (λ_max):

  • Benzimidazole: Typically shows two main absorption bands around 245 nm and 275-280 nm in ethanol.[7][8]

Influence of Substituents on λ_max:

The position and intensity of the absorption maxima are sensitive to the nature and position of substituents.

  • Auxochromes (e.g., -OH, -NH₂, -OCH₃): These electron-donating groups, when conjugated with the benzimidazole ring, can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect ).

  • Chromophores (e.g., -NO₂, extended aromatic systems): Introduction of additional chromophores in conjugation with the benzimidazole system will also lead to a bathochromic shift. For instance, 2-arylbenzimidazoles show a significant red shift compared to the parent benzimidazole.

Solvatochromism:

The polarity of the solvent can also influence the λ_max of benzimidazole derivatives, a phenomenon known as solvatochromism. This is due to differential stabilization of the ground and excited states by the solvent molecules.

IV. Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for benzimidazole derivatives.

Key Fragmentation Pathways in EI-MS:

The fragmentation of the benzimidazole ring is a key diagnostic feature.

G M Molecular Ion [M]⁺ M_HCN [M - HCN]⁺ M->M_HCN Loss of HCN Substituent_Loss Loss of Substituent M->Substituent_Loss Cleavage of Substituent M_2HCN [M - 2HCN]⁺ M_HCN->M_2HCN Loss of HCN Benzimidazole_Cation Benzimidazole Cation Substituent_Loss->Benzimidazole_Cation

Caption: Common fragmentation pathways for benzimidazole derivatives in EI-MS.

  • Molecular Ion (M⁺): The molecular ion peak is usually prominent in the mass spectra of benzimidazoles.

  • Loss of HCN: A characteristic fragmentation pathway involves the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da).

  • Cleavage of Substituents: The nature of the substituent at the 1 or 2-position will dictate other major fragmentation pathways. For example, in 2-alkylbenzimidazoles, cleavage of the alkyl chain is common. In 2-arylbenzimidazoles, fragmentation of the aryl ring can occur.

Comparative Analysis of Mass Spectra:

The mass spectra of isomeric benzimidazole derivatives can be distinct. For example, the fragmentation of a substituent on the benzene ring will be different from that of a substituent on the imidazole nitrogen. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Experimental Protocols: Ensuring Data Integrity

The quality of spectral data is directly dependent on the rigor of the experimental procedure. Here are standardized protocols for the key spectroscopic techniques.

Protocol 1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a homogeneous solution of the benzimidazole derivative in a deuterated solvent for NMR analysis.

Materials:

  • Benzimidazole derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • 5 mm NMR tube

  • Vial and Pasteur pipette

Procedure:

  • Weighing: Accurately weigh the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for benzimidazoles as it dissolves a wide range of derivatives and allows for the observation of the N-H proton.[2]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Sample Preparation for IR Spectroscopy (KBr Pellet Method)

Objective: To prepare a solid dispersion of the benzimidazole derivative in potassium bromide (KBr) for transmission IR analysis.

Materials:

  • Benzimidazole derivative (1-2 mg)

  • Dry, spectroscopic grade KBr (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

Procedure:

  • Grinding: Place the KBr in the agate mortar and grind it to a fine powder.

  • Mixing: Add the benzimidazole sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.

  • Loading the Die: Transfer a portion of the mixture to the die of the pellet press.

  • Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Protocol 3: Sample Preparation for UV-Vis Spectroscopy

Objective: To prepare a dilute solution of the benzimidazole derivative for UV-Vis analysis.

Materials:

  • Benzimidazole derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent in a volumetric flask.

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range.

Protocol 4: Sample Preparation for Mass Spectrometry (ESI-MS)

Objective: To prepare a dilute solution of the benzimidazole derivative for electrospray ionization mass spectrometry.

Materials:

  • Benzimidazole derivative

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid (optional, to aid ionization)

  • Vials and micropipettes

Procedure:

  • Stock Solution: Prepare a stock solution of the sample in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL.

  • Infusion: The working solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Conclusion: A Holistic Approach to Structural Verification

The comprehensive spectral analysis of benzimidazole derivatives is a multi-faceted process that requires a deep understanding of the principles behind each spectroscopic technique and a keen eye for comparative interpretation. By systematically evaluating the data from NMR, IR, UV-Vis, and mass spectrometry, researchers can build a detailed and accurate picture of their target molecules. This guide has aimed to provide not only the "what" but also the "why" behind the spectral features of this important class of compounds, empowering you to approach your research with greater confidence and insight. The ability to expertly interpret and compare spectral data is a critical skill in the ongoing quest to develop novel and effective benzimidazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzimidazole system, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is one such "privileged scaffold."[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a versatile starting point for developing drugs with diverse pharmacological activities.[1][4][5] Benzimidazole derivatives have demonstrated a remarkable breadth of bioactivity, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][6]

This guide focuses on a specific, promising subset of this chemical family: analogs of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol . The presence of a chlorine atom at the 6-position and a methanol group at the 2-position provides a unique electronic and structural profile. Our objective is to dissect the biological activities of analogs derived from this core structure, providing a comparative analysis supported by experimental data. We will explore how subtle modifications to this scaffold can profoundly influence its therapeutic potential, offering insights for researchers engaged in the rational design of next-generation pharmaceuticals.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Benzimidazole derivatives have emerged as formidable anticancer agents due to their ability to interfere with multiple pathways essential for tumor growth and survival.[7][8] The inherent versatility of the benzimidazole core allows for the development of compounds that can be tailored to target specific vulnerabilities in cancer cells.

Mechanisms of Antineoplastic Action

The anticancer effects of benzimidazole derivatives are not monolithic; they operate through a variety of interconnected mechanisms. Understanding these pathways is critical for designing selective and potent analogs.

  • Microtubule Disruption: Several benzimidazole compounds, including repurposed anthelmintics like mebendazole, function by inhibiting tubulin polymerization.[4][7] This disruption of the cellular cytoskeleton arrests cells in the G2/M phase of the cell cycle, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[4][7][9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring is well-suited for intercalating into the minor groove of DNA.[1][10] This interaction can physically block the processes of replication and transcription. Furthermore, some analogs act as potent topoisomerase inhibitors, preventing the enzyme from re-ligating DNA strands it has nicked to relieve torsional stress, leading to catastrophic DNA damage and apoptosis.[1][11]

  • Kinase and Enzyme Inhibition: Many signaling pathways that drive cancer proliferation are dependent on protein kinases. Benzimidazole derivatives have been successfully designed to inhibit key kinases such as EGFR and HER2, as well as enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair.[1][4]

  • Induction of Apoptosis: Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. Benzimidazoles achieve this through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, leading to the activation of caspases, the executioner enzymes of cell death.[7][9]

Anticancer Mechanisms of Benzimidazole Analogs cluster_drug Benzimidazole Analog cluster_targets Cellular Targets cluster_effects Cellular Effects Drug This compound Analog Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Topo Topoisomerase Drug->Topo Inhibits DNA DNA Minor Groove Drug->DNA Binds to Kinase Oncogenic Kinases (EGFR, etc.) Drug->Kinase Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Damage DNA Damage Topo->Damage DNA->Damage Signal Signal Pathway Inhibition Kinase->Signal Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Damage->Apoptosis Signal->Apoptosis

Caption: Key anticancer mechanisms of benzimidazole analogs.

Comparative Analysis of Anticancer Activity

The substitution pattern on the benzimidazole ring is paramount to the potency and selectivity of its analogs. The 6-chloro substituent often enhances lipophilicity, which can improve cell membrane permeability. Modifications at the N-1 and C-2 positions allow for fine-tuning of the molecule's interaction with its biological target.

Compound AnalogModification from Core StructureCancer Cell LineActivity (IC50 / GI50)Reference
Analog 1 (3c) Core: 2-thio-benzimidazole with 4-chlorophenyl at N-1Colon (HCT-116)Potent Activity[12]
Analog 2 (3l) Core: 2-thio-benzimidazole with 4-methoxyphenyl at N-1Renal (TK-10)Potent Activity[12]
Analog 3 (12b) N-1 piperazine linker, C-2 phenyl with CF3Various (NCI-60 Panel)0.16 - 3.6 µM[11][13]
Analog 4 (8) Core: 2,5-disubstituted furane-benzimidazoleLung (A549, HCC827)6.26 - 9.31 µM[14]
Analog 5 (23a) N-1 morpholinopropyl, C-2 chalcone moietyBreast (MCF-7), Ovarian (OVCAR-3)Superior to Cisplatin[15]

Note: This table is a synthesis of data on various chloro-substituted and other potent benzimidazole derivatives to illustrate structure-activity trends. IC50/GI50 are measures of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

To ensure the trustworthiness of our findings, a robust and reproducible protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Renewed Defense Against Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[16] Benzimidazole derivatives, including halogenated analogs, have shown significant promise as both antibacterial and antifungal agents.[6][17]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potency of benzimidazole analogs is highly dependent on the substituents attached to the heterocyclic core.[6] The 6-chloro group, in particular, has been associated with enhanced activity.

Compound AnalogModification from Core StructureTarget OrganismActivity (MIC µg/mL)Reference
Analog 6 (1d) N-1 alkyl, C-2 substituted phenyl, C-6 chloroE. coli, S. aureusPotent[3]
Analog 7 (4b) N-1 alkyl, C-2 substituted phenyl, C-6 chloroS. faecalisPotent[3]
Analog 8 5-halo-benzimidazole derivativeMRSAComparable to Ciprofloxacin[6]
Analog 9 2-(chloromethyl)-1H-benzo[d]imidazole derivativeMRSAComparable to Ciprofloxacin[6]
Analog 10 Various N-1, C-2, C-5/6 substitutionsVarious fungiPotent, some > Amphotericin B[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Antimicrobial Screening Workflow start Synthesized Benzimidazole Analogs prepare Prepare Stock Solutions (in DMSO) start->prepare setup Setup 96-Well Plates with Serial Dilutions prepare->setup inoculate Inoculate with Standardized Bacterial/Fungal Suspension setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth and Read Absorbance incubate->read determine Determine MIC (Lowest concentration with no growth) read->determine end Identify Lead Compounds for Further Study determine->end

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following CLSI guidelines, provides a quantitative measure of a compound's antimicrobial activity.

  • Preparation: Prepare a 2-fold serial dilution of each benzimidazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Part 3: Antiviral Activity - Inhibiting Viral Replication

The benzimidazole scaffold is a key component in several antiviral drugs and is a fertile ground for the discovery of new agents targeting a wide range of viruses.[2] Their mechanisms of action are often highly specific to the viral target, ranging from inhibiting viral entry to blocking essential enzymes required for replication.[2][18]

Mechanisms of Antiviral Action & Comparative Analysis

Analogs have shown efficacy against both RNA and DNA viruses.[19][20] For example, some inhibit the RNA-dependent RNA polymerase (RdRP) of Hepatitis C Virus (HCV) allosterically, while others are potent against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[18][19]

Compound AnalogModification from Core StructureTarget VirusActivity (EC50)Reference
Analog 11 2-benzylbenzimidazole derivativeCoxsackievirus B5 (CVB-5)9 - 17 µM[19]
Analog 12 2-benzylbenzimidazole derivativeRespiratory Syncytial Virus (RSV)5 - 15 µM[19]
Analog 13 N-1 (quinolizidin-1-yl)alkyl derivativeBovine Viral Diarrhoea Virus (BVDV)Moderate Activity[20]
Analog 14 N-1 (quinolizidin-1-yl)alkyl derivativeYellow Fever Virus (YFV)Moderate Activity[20]
Analog 15 Benzimidazole-based NNIHepatitis C Virus (HCV)~0.25 µM (IC50)[18]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is used here for enzyme inhibition.

Viral Replication Cycle and Inhibition Points cluster_cycle Viral Replication Cycle Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication (e.g., via RdRP) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly & Maturation Synthesis->Assembly Release 6. Release Assembly->Release Inhibitor Benzimidazole Analog Inh_Replication Inhibition Point Inhibitor->Inh_Replication Inh_Replication->Replication Blocks Enzyme

Caption: Potential inhibition of viral replication by analogs.

Experimental Protocol: Plaque Reduction Assay

This functional assay is the gold standard for quantifying the inhibition of viral infection and replication.

  • Cell Monolayer: Seed susceptible host cells (e.g., Vero cells) in 6-well plates and grow until they form a confluent monolayer.

  • Compound Treatment: Remove the growth medium. Add serial dilutions of the benzimidazole analog to the wells and incubate for 1-2 hours.

  • Viral Infection: Add a known concentration of the virus (e.g., 100 plaque-forming units, PFU) to each well. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the respective compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The analogs of this compound represent a rich and adaptable scaffold for therapeutic development. The strategic placement of a chloro group at the 6-position, combined with diverse substitutions at the N-1 and C-2 positions, allows for the generation of potent and selective inhibitors against a wide array of biological targets in cancer, bacteria, fungi, and viruses.

The experimental data compiled in this guide underscore the importance of a rational, structure-based approach to drug design. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, enhancing their selectivity to minimize off-target effects, and exploring novel hybrid molecules that combine the benzimidazole core with other pharmacologically active moieties.[7] The continued exploration of this versatile chemical scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

Chloro-Substituted Benzimidazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile template for chemical modification, allowing for the fine-tuning of biological activity. Among the various substitutions, the introduction of chlorine atoms has proven to be a particularly effective strategy for enhancing the therapeutic potential of benzimidazoles across a spectrum of activities, including antimicrobial, anticancer, and anthelmintic actions.[2][3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted benzimidazoles. We will objectively compare the performance of different chloro-substituted analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing next-generation therapeutic agents.

The Significance of Chlorine Substitution

The introduction of a chlorine atom to the benzimidazole scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. Chlorine is an electron-withdrawing group that can modulate the electronics of the aromatic system, affecting pKa, hydrogen bonding capabilities, and metabolic stability. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for reaching intracellular targets. The position and number of chlorine substituents are pivotal in determining the specific pharmacological profile of the resulting compound.[4]

Antimicrobial Activity: A Tale of Position and Substitution

Chloro-substituted benzimidazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[2][5] The SAR in this context is heavily dependent on the precise location of the chlorine atom on the benzimidazole ring system.

Key SAR Insights for Antimicrobial Activity:
  • Position 5- and 6-: Substitution at the 5- and/or 6-positions of the benzimidazole ring with chlorine has been consistently associated with potent antimicrobial activity.[2][6] Dichloro-substitution at the 5- and 6-positions, in particular, often leads to enhanced efficacy.[6]

  • Position 2-: The substituent at the 2-position plays a crucial role in modulating the antimicrobial spectrum. A 2-(chloromethyl) group has been shown to be effective.[2] Furthermore, the presence of a phenyl group at this position, especially when substituted with electron-withdrawing groups like chlorine, can significantly enhance antibacterial activity.[7][8]

  • N-1 Substitution: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and steric profile, thereby affecting its ability to interact with microbial targets.[9]

The following diagram illustrates the key positions on the benzimidazole scaffold influencing antimicrobial activity.

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation A Design & Synthesize Chloro-Benzimidazole Analogs B Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Target Identification (e.g., Tubulin Polymerization Assay) C->D For potent compounds G Animal Models (e.g., Xenograft) C->G For promising candidates E Cell Cycle Analysis D->E F Apoptosis Assays D->F

References

A Comparative Guide to Bioisosteres of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2] This guide delves into the strategic bioisosteric modification of a specific benzimidazole derivative, (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a compound that serves as a valuable starting point for the development of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioisosteric replacements is paramount to optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

This document provides an in-depth comparison of potential bioisosteres for the key functional groups of this compound. We will explore the rationale behind these modifications, present available comparative experimental data, and provide detailed protocols for the synthesis and biological evaluation of these analogs.

The Benzimidazole Core: A Foundation for Diverse Biological Activity

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural mimic of naturally occurring purines, allowing its derivatives to interact with a multitude of biological targets.[2] This has led to the development of benzimidazole-containing drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The biological profile of a benzimidazole derivative is intricately dictated by the nature and positioning of its substituents. Our parent compound, this compound, possesses three key points for modification: the 6-chloro substituent, the 2-hydroxymethyl group, and the benzimidazole core itself.

Strategic Bioisosteric Replacements: A Comparative Analysis

Bioisosterism, the substitution of a functional group with another that possesses similar physical or chemical properties, is a cornerstone of rational drug design. The goal is to fine-tune the molecule's properties to improve its therapeutic index.

Bioisosteres of the 2-Hydroxymethyl Group

The 2-hydroxymethyl group is a key site for modification. Its replacement can impact hydrogen bonding interactions, polarity, and metabolic stability.

Classical bioisosteres involve the exchange of an atom or group with another from the same column in the periodic table or with similar valency.

  • Aminomethyl (-CH₂NH₂): Replacing the hydroxyl with an amino group introduces a basic center, which can alter solubility and form different hydrogen bonding interactions with the target protein. The synthesis of 2-aminobenzimidazoles is well-documented and can be achieved through methods like the cyclodesulfurization of a pre-formed thiourea.[6]

  • Thiomethyl (-CH₂SH): The thiol group is larger and less polar than the hydroxyl group, and it is a weaker hydrogen bond donor but a better acceptor. This change can influence binding affinity and lipophilicity. The synthesis of 2-thiomethyl-benzimidazole derivatives has been reported, providing a clear path for generating these analogs.[7]

While direct comparative data for the 6-chloro parent compound is limited, a study comparing 2-methyl-1H-benzimidazole with 1H-benzimidazol-2-yl-methanol provides valuable insight into the influence of the 2-substituent.

CompoundAntioxidant Activity (IC50, µg/mL)Cytotoxic Activity (LC50, µg/mL)Antimicrobial Activity (Zone of Inhibition, mm)
2-methyl-1H-benzimidazole144.84 (Moderate)[8]0.42 (Prominent)[8]7-8 (Weak)[9]
1H-benzimidazol-2-yl-methanol400.42 (Very Weak)[8]>10 (Mild)[8]Inactive[9]
Butylated Hydroxytoluene (BHT) - Standard51.56[8]--
Vincristine Sulphate (Standard)-0.544[8]-
Ciprofloxacin (Standard)--41-45[9]

This data suggests that replacing the hydroxymethyl group at the 2-position can have a profound impact on biological activity, with the methyl group conferring significantly higher cytotoxicity in this specific comparison.[8]

Non-classical bioisosteres are structurally different but can elicit a similar biological response. The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also be considered as a replacement for other polar groups. It is more lipophilic than a hydroxyl group and can participate in different hydrogen bonding and ionic interactions. The synthesis of 2-(1H-tetrazol-5-yl)-benzimidazoles can be achieved from the corresponding 2-cyano-benzimidazole precursor.

Bioisosteres of the Benzimidazole Core

Replacing the entire benzimidazole scaffold can lead to significant changes in the compound's overall shape, electronic properties, and potential for new intellectual property.

  • Benzoxazole and Benzothiazole: These heterocycles are classic bioisosteres of benzimidazole, where one of the imidazole nitrogens is replaced by an oxygen or sulfur atom, respectively.[10] This modification alters the hydrogen bonding capacity and electronic distribution of the ring system. Comparative studies have shown that these subtle changes can lead to significant differences in biological activity, with benzoxazoles sometimes showing different selectivity profiles compared to their benzimidazole counterparts.[11][12]

  • Imidazo[4,5-b]pyridine and 4(3H)-Quinazolinone: These fused heterocyclic systems can also be considered as bioisosteres of the benzimidazole core. A study on H1-antihistaminic agents demonstrated that replacing the benzimidazole ring with imidazo[4,5-b]pyridine or 4(3H)-quinazolinone can lead to compounds with significant activity.[13]

Experimental Workflows and Protocols

To facilitate the direct comparison of these bioisosteres, standardized and reproducible experimental protocols are essential.

General Synthetic Workflow for 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles, including our parent compound and its bioisosteres, typically follows a convergent strategy.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_purification Purification & Characterization A 4-chloro-1,2-phenylenediamine C Condensation Reaction (e.g., Phillips condensation) A->C B Glycolic Acid / Bioisosteric Precursor (e.g., Aminoacetic acid, Thioglycolic acid, Cyanide) B->C D This compound or Bioisosteric Analog C->D E Recrystallization / Chromatography D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G A Synthesized Bioisosteres B In Vitro Screening A->B C Antimicrobial Assays (MIC/MBC) B->C D Anticancer Assays (MTT, etc.) B->D G SAR Analysis C->G D->G E Lead Compound Identification F In Vivo Studies (if applicable) E->F G->E

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzimidazole Scaffold and the Imperative for Computational Scrutiny

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its isosteric relationship with naturally occurring purines allows it to effectively compete for the binding sites of various enzymes, making it a cornerstone in the design of targeted inhibitors.[1] Particularly in oncology, benzimidazole-based molecules have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2][3][4] Kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs) are prominent targets for these inhibitors.[2][4][5]

As the diversity of synthesized benzimidazole derivatives grows, the need for rapid, cost-effective, and accurate methods to predict their binding affinity and mechanism of action becomes paramount. Molecular docking, a cornerstone of computer-aided drug design (CADD), serves this exact purpose.[6][7] It allows us to computationally place a ligand (the inhibitor) into the binding site of a receptor (the protein target) and estimate the strength of their interaction.[8][9]

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel benzimidazole inhibitors. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating experimental design. Our focus is not just on generating data, but on producing scientifically sound insights that can reliably guide lead optimization efforts.

Pillar 1: The 'Why' Before the 'How' - Understanding Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the conformational space of the ligand within the protein's active site, generating numerous possible binding poses. Algorithms like the Lamarckian Genetic Algorithm in AutoDock or the gradient-optimization in AutoDock Vina are designed to efficiently navigate this vast energetic landscape.[8]

  • Scoring Function: For each generated pose, a scoring function calculates a value, typically representing the binding free energy (e.g., kcal/mol).[10] A lower score generally indicates a more favorable binding interaction.[10] These functions are mathematical models that approximate the complex thermodynamics of binding, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[9]

It is critical to understand that a docking score is a prediction, not an absolute measurement. Its primary utility lies in ranking a series of compounds against the same target, allowing for the prioritization of the most promising candidates for further experimental validation.[10]

Pillar 2: The Experimental Workflow - A Self-Validating Protocol

A rigorous docking study is a multi-stage process where each step builds upon the last. The following workflow is designed to ensure the reliability and reproducibility of the results.

G cluster_prep Preparation Phase cluster_core Core Docking & Validation cluster_analysis Analysis Phase Target_Selection 1. Target Selection & PDB Retrieval Protein_Prep 2. Receptor Preparation Target_Selection->Protein_Prep PDB ID Validation 4. Protocol Validation (Re-docking) Protein_Prep->Validation Prepared Receptor Ligand_Prep 3. Ligand Preparation Ligand_Prep->Validation Co-crystallized Ligand Docking 6. Comparative Docking Simulation Ligand_Prep->Docking Prepared Inhibitors Grid_Generation 5. Binding Site Definition (Grid Box) Validation->Grid_Generation Validated Protocol (RMSD < 2Å) Grid_Generation->Docking Grid Parameters Result_Analysis 7. Pose Analysis & Data Extraction Docking->Result_Analysis Docked Poses & Scores Visualization 8. Interaction Visualization Result_Analysis->Visualization Top-ranked Pose

Caption: A comprehensive workflow for a comparative molecular docking study.

Detailed Step-by-Step Methodology

This protocol uses AutoDock Vina [8], a widely used open-source docking program, as the primary tool. The principles, however, are transferable to other software packages like Glide, GOLD, or MOE.[6][11]

Step 1: Target Selection and Preparation

  • Objective: Obtain a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this guide, we will use Aurora Kinase A (PDB ID: 3E5A) as our example target.

  • Protocol:

    • Download the PDB file (e.g., 3E5A.pdb).

    • Open the structure in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[6]

    • Rationale: The crystal structure provides the atomic coordinates necessary for the simulation.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The original ligand will be saved separately for protocol validation.

    • Rationale: Water molecules can interfere with docking and are computationally expensive to model accurately. The original ligand must be removed to allow our test compounds to be docked.[7]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Rationale: Hydrogens are often not resolved in crystal structures but are essential for calculating interactions like hydrogen bonds. Partial charges are necessary for electrostatic calculations.

    • Save the prepared protein in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Objective: Convert the 2D structures of your benzimidazole inhibitors into 3D structures with appropriate charges and rotatable bonds defined.

  • Protocol:

    • Draw your benzimidazole derivatives using a chemical drawing tool (e.g., ChemDraw) and save them in a common format like .sdf or .mol2.

    • Use a program like Open Babel or ADT to convert the 2D structures to 3D.

    • Assign partial charges and define rotatable bonds for each ligand.

    • Rationale: Defining rotatable bonds allows the search algorithm to explore ligand flexibility, which is crucial for finding the optimal binding pose.[7]

    • Save each prepared ligand in the .pdbqt format.

Step 3: Docking Protocol Validation

  • Objective: To ensure the chosen docking parameters can accurately reproduce the experimentally known binding pose. This is the most critical step for trustworthiness.[12]

  • Protocol:

    • Take the original co-crystallized ligand that was removed in Step 1 and prepare it as described in Step 2.

    • Define a "grid box" – a 3D cube that encompasses the entire binding site of the protein. Center this box on the position of the original ligand.

    • Dock the prepared co-crystallized ligand back into the protein's binding site using AutoDock Vina.

    • Superimpose the top-ranked docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[12][13] If the RMSD is higher, you must adjust the grid box size or docking parameters and repeat until the criterion is met.

Step 4: Comparative Docking Simulation

  • Objective: Dock the library of prepared benzimidazole inhibitors against the validated protein target.

  • Protocol:

    • Using the exact same grid box parameters from the validated protocol, run the docking simulation for each of your prepared benzimidazole inhibitors.

    • AutoDock Vina will generate an output file for each ligand containing multiple binding poses and their corresponding binding affinity scores (in kcal/mol).

Step 5: Analysis and Visualization

  • Objective: Analyze the docking results to rank the inhibitors and understand their binding mechanisms.

  • Protocol:

    • Extract the binding affinity score for the top-ranked pose of each compound.

    • Organize this data in a table for easy comparison (see Table 1 below).

    • For the most promising inhibitors (i.e., those with the lowest binding energy), visualize their interactions with the protein using software like BIOVIA Discovery Studio or PyMOL.

    • Identify key interactions: hydrogen bonds, hydrophobic interactions, and pi-stacking. Note the specific amino acid residues involved.

    • Rationale: This analysis moves beyond a simple numerical score to provide a structural hypothesis for the inhibitor's potency. Understanding which residues are critical for binding can guide future chemical modifications to improve affinity and selectivity.

Pillar 3: Data Presentation and Interpretation

Comparative Data Summary

Table 1: Comparative Docking Results of Benzimidazole Derivatives Against Aurora Kinase A

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Control (VX-680) Reference Inhibitor-9.5Glu211, Ala213Leu139, Val147, Leu263
BZ-01 Benzimidazole-core-7.2Ala213Leu139, Val147
BZ-02 R1 = 4-Cl-Phenyl-8.1Ala213Leu139, Tyr212, Leu263
BZ-03 R1 = 4-MeO-Phenyl-8.5Glu211, Ala213Leu139, Val147, Leu263
BZ-04 R2 = Piperidine-8.9Glu211, Ala213, Asp274Val147, Ala160, Leu263

Note: This data is illustrative. VX-680 is a known Aurora kinase inhibitor. The key residues listed are based on known binding modes for this kinase family.

Interpretation: From this hypothetical data, we can derive initial structure-activity relationships (SAR). For instance, adding a methoxy-phenyl group (BZ-03) appears more favorable than a chloro-phenyl group (BZ-02), potentially by forming a crucial hydrogen bond with Glu211. The addition of a piperidine moiety (BZ-04) further improves the binding affinity, likely by forming an additional hydrogen bond with Asp274 and engaging in further hydrophobic interactions. These computational hypotheses must then be confirmed by experimental assays.

Visualizing Molecular Interactions

A diagram illustrating the predicted binding mode of a potent inhibitor provides invaluable insight.

G cluster_protein Aurora Kinase A Active Site cluster_ligand Benzimidazole Inhibitor (BZ-03) ALA213 Ala213 GLU211 Glu211 LEU139 Leu139 LEU263 Leu263 TYR212 Tyr212 Benzimidazole Benzimidazole Core Benzimidazole->ALA213 H-Bond (Hinge) Benzimidazole->LEU139 Hydrophobic Benzimidazole->LEU263 Methoxy_Phenyl Methoxy-Phenyl Group Methoxy_Phenyl->GLU211 H-Bond Methoxy_Phenyl->TYR212 Pi-Stacking

Caption: Predicted interactions of inhibitor BZ-03 in the Aurora Kinase A active site.

Conclusion and Forward Look

This guide has outlined a scientifically rigorous, self-validating framework for the comparative molecular docking of benzimidazole inhibitors. By grounding our computational work in thorough preparation and mandatory validation, we elevate the predictive power of our models. The output of such a study is not merely a list of docking scores, but a set of testable hypotheses regarding structure-activity relationships and binding mechanisms. These insights are critical for accelerating the drug discovery cycle, enabling researchers to rationally design more potent and selective inhibitors, and ultimately reducing the time and cost associated with bringing novel therapeutics to the clinic.[11] The next logical steps following a successful docking campaign would involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time, followed by in vitro enzymatic assays to confirm the inhibitory activity experimentally.[12]

References

A Comparative Guide to the Analytical Standards of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Consequently, the rigorous analytical control of benzimidazole intermediates like (6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a critical step in the drug development pipeline.

The Analytical Imperative: Characterizing this compound

Due to the absence of a formal CRM, researchers and drug developers must rely on a multi-pronged analytical approach to ascertain the purity and identity of this compound. This involves a combination of chromatographic and spectroscopic techniques to create a comprehensive analytical profile. This guide will focus on three pillars of analysis: High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

It is important to note that this compound can exist in tautomeric forms, such as (5-chloro-1H-benzo[d]imidazol-2-yl)methanol. For the purpose of this guide, we will consider these as interchangeable in solution unless specific solid-state characterization is being performed.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance attributes of the recommended analytical techniques for the characterization of this compound.

Analytical Technique Parameter Measured Typical Performance Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity, Impurity Profile>98% Purity (typical for research grade)High resolution, quantitative, stability-indicating.Requires a reference standard for absolute quantification.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural Confirmation, Qualitative PurityConforms to expected chemical shifts and coupling constants.Provides unambiguous structural information.Less sensitive for minor impurity detection compared to HPLC.
Mass Spectrometry (MS) Molecular Weight Verification[M+H]⁺ or [M-H]⁻ ion observed at expected m/z.High sensitivity and specificity for molecular weight.Does not provide information on isomeric impurities.

Experimental Protocols

The following protocols are designed to provide a robust system for the analysis of this compound and can be adapted for similar benzimidazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The causality behind this experimental design is to achieve optimal separation of the main compound from potential process-related impurities and degradation products. A reversed-phase C18 column is chosen for its versatility with moderately polar compounds. The gradient elution allows for the separation of a wider range of impurities with varying polarities.

Caption: HPLC analysis workflow for purity determination.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard (if available) or the sample to be tested at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

¹H and ¹³C NMR for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure confirmation. The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for many organic compounds, including benzimidazoles.

Caption: NMR spectroscopy workflow for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).

    • Compare the observed chemical shifts, multiplicities, and coupling constants with the expected values for the structure of this compound.

Expected ¹H NMR Signals (Illustrative):

  • Aromatic protons on the benzimidazole ring.

  • A singlet for the methylene protons (-CH₂OH).

  • A broad singlet for the alcohol proton (-OH).

  • A broad singlet for the N-H proton of the imidazole ring.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., LC-MS or direct infusion).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode).

    • Confirm that the observed mass corresponds to the calculated exact mass of C₈H₇ClN₂O.

Comparison with Alternative Standards

In the absence of a dedicated CRM for this compound, researchers may consider using other commercially available chlorinated benzimidazole derivatives as analytical comparators. For instance, (2-chloro-1H-benzo[d]imidazol-6-yl)methanol is a tautomeric form and often commercially available with a stated purity of around 97%.[5][6] Another related compound, (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, is also available from chemical suppliers.

When evaluating these alternatives, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. A comprehensive CoA should include:

  • Identity Confirmation: Typically by ¹H NMR and/or Mass Spectrometry.

  • Purity Assessment: By HPLC (area %), providing a chromatogram showing the main peak and any impurities.

  • Water Content: By Karl Fischer titration.

  • Residual Solvents: By Gas Chromatography (GC).

By comparing the analytical data from different suppliers and against in-house generated data, a researcher can build confidence in the quality of the intermediate being used.

Conclusion

The analytical characterization of this compound is a critical aspect of its use in pharmaceutical research and development. While a certified reference material may not be readily available, a combination of HPLC, NMR, and Mass Spectrometry provides a robust framework for establishing its identity, purity, and overall quality. By implementing the detailed protocols outlined in this guide and critically evaluating the data, researchers can ensure the integrity of this important building block, thereby contributing to the development of safe and effective medicines. The principles and methodologies described herein are broadly applicable to the analysis of other benzimidazole derivatives and pharmaceutical intermediates.

References

Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity Featuring (6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Cross-reactivity, the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount during drug discovery and development.

This guide provides a framework for assessing the cross-reactivity of a novel compound, using the benzimidazole derivative (6-chloro-1H-benzo[d]imidazol-2-yl)methanol as a hypothetical test case. While this specific molecule is not a well-characterized kinase inhibitor, with some literature suggesting its utility as a scaffold for other targets, its structural features merit investigation against the kinome.[1][2][3][4][5][6][7] We will compare its hypothetical performance against two well-established multi-targeted kinase inhibitors, Sunitinib and Sorafenib, and provide a detailed protocol for conducting a robust in vitro kinase assay.

Comparative Kinase Inhibition Profiles

To illustrate the process of evaluating cross-reactivity, we present hypothetical inhibitory concentration (IC50) data for this compound against a panel of representative kinases. This data is compared with the known inhibition profiles of Sunitinib and Sorafenib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9][10] Its targets include VEGFRs, PDGFRs, and KIT.[8][9][11] Sorafenib, another multi-kinase inhibitor, targets the Raf/MEK/ERK pathway and various RTKs, and is used in the treatment of RCC and hepatocellular carcinoma (HCC).[12][13][14][15][16]

Table 1: Comparative IC50 Values (nM) Across a Panel of Kinases

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (Literature IC50, nM)Sorafenib (Literature IC50, nM)
VEGFR250990
PDGFRβ150258
c-KIT800468
B-Raf>10,00014022
CDK2250>10,000>10,000
p38α75>10,0003400
SRC1,200110300
LCK3,500170450

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for Sunitinib and Sorafenib are approximate and compiled from various literature sources for comparative context.

From this hypothetical data, we can infer that this compound may exhibit moderate inhibitory activity against VEGFR2 and p38α, with weaker off-target effects on other kinases. In contrast, Sunitinib and Sorafenib demonstrate potent, multi-targeted profiles against their respective intended targets.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the selectivity of a test compound. The following workflow outlines the key steps, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Single-Dose Screening (e.g., 1 µM) against a broad kinase panel B Identify Initial 'Hits' (% Inhibition > 50%) A->B C 10-Point Dose-Response Curve for each 'Hit' Kinase B->C Proceed with hits D Calculate IC50 Values C->D E Compare IC50 Values across all tested kinases D->E Input for analysis F Generate Selectivity Profile (e.g., Kinome Map) E->F

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[17][18] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[19]

Principle of the Assay

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity.[18]

Materials
  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve. A typical starting concentration for the dilution series is 1 mM.[19]

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[17][18]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound against the specific kinase.

Interpreting the Data: Causality and Self-Validation

The choice of a luminescence-based assay that measures ADP formation provides a universal platform for assessing the activity of virtually any kinase, regardless of the substrate being phosphorylated.[20] This is a key advantage over methods that rely on phospho-specific antibodies, which require unique reagents for each target.

The protocol's integrity is maintained through several self-validating steps:

  • Controls: The "no inhibitor" (DMSO) control represents 100% kinase activity, while a "no kinase" or "no substrate" control establishes the background signal. A known potent inhibitor for the kinase being tested should also be included as a positive control.

  • Dose-Response Curve: A full dose-response curve, rather than a single-point inhibition, is crucial for accurately determining potency (IC50) and identifying any unusual inhibition patterns (e.g., partial inhibition, biphasic responses).

  • ATP Concentration: Running the assay at an ATP concentration close to the Km value for the kinase is critical. High ATP concentrations can lead to an underestimation of the potency of ATP-competitive inhibitors.

Logical Framework for Kinase Selectivity Assessment

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's interaction with the kinome. This involves a tiered approach, as illustrated in the diagram below.

G A Test Compound (e.g., this compound) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Initial Profiling C Identify On- and Off-Targets B->C Data Analysis D IC50 Determination for Hits C->D Confirmation & Potency E Cellular Assays (Target Engagement & Pathway Modulation) D->E Functional Validation F In Vivo Efficacy & Toxicity Studies E->F Preclinical Assessment G Clinical Candidate F->G Decision Point

Caption: Tiered approach for kinase inhibitor selectivity assessment.

Conclusion

While the kinase inhibitory potential of this compound remains to be experimentally determined, the framework provided in this guide offers a robust and scientifically rigorous approach to characterizing its or any other novel compound's cross-reactivity profile. By employing sensitive and validated assay methodologies, such as the luminescence-based ADP detection method, and comparing the results to well-characterized multi-kinase inhibitors like Sunitinib and Sorafenib, researchers can gain critical insights into a compound's selectivity. This comprehensive understanding is essential for advancing promising lead candidates in the drug development pipeline and ultimately delivering safer and more effective targeted therapies.

References

A Comparative Guide to Evaluating the Efficacy of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol: An Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of the novel compound, (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. While direct and extensive experimental data on this specific molecule is not yet widely published, the benzimidazole scaffold, particularly with halogen substitutions, is a cornerstone in medicinal chemistry. Derivatives of 6-chloro-1H-benzo[d]imidazole have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This guide, therefore, leverages established methodologies for analogous compounds to propose a rigorous, self-validating system for the evaluation of this compound.

The strategic inclusion of a chlorine atom at the 6-position of the benzimidazole ring is a common tactic in drug design, often enhancing lipophilicity and potentially improving target engagement.[3][4] The methanol group at the 2-position presents a unique chemical feature that could influence its biological activity and metabolic stability. The following sections will detail a proposed investigative workflow, from initial cell-free and cell-based assays to preliminary animal models, providing the causal logic behind each experimental choice.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on determining the compound's biological activity and mechanism of action in a controlled laboratory setting. This typically involves a tiered approach, starting with broad screening and progressing to more specific, target-based assays.

Initial Cytotoxicity Screening: A Broad-Spectrum Approach

The first step is to ascertain the compound's general cytotoxic potential across a panel of human cancer cell lines. This provides a foundational understanding of its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the appropriate wells, including a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

The IC50 values should be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaHypothetical Data
A549Lung CarcinomaHypothetical Data
HCT116Colorectal CarcinomaHypothetical Data
HEK293Normal KidneyHypothetical Data
Delving Deeper: Mechanistic In Vitro Assays

Should the initial screening reveal promising and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of action. For benzimidazole derivatives, common mechanisms include apoptosis induction and cell cycle arrest.[5][6]

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the high-throughput analysis of individual cells, providing quantitative data on the cell cycle distribution and the induction of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining for Cell Cycle: Re-suspend the cells in PBS containing propidium iodide (PI) and RNase A.

  • Staining for Apoptosis: For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of the Experimental Workflow:

G cluster_invitro In Vitro Efficacy Workflow start Start: this compound cytotoxicity Cytotoxicity Screening (MTT Assay) Across Cancer and Normal Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Assays on Sensitive Cell Line ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) mechanistic->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) mechanistic->apoptosis end End: In Vitro Efficacy Profile cell_cycle->end apoptosis->end

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results are the gateway to in vivo studies, which are crucial for evaluating a compound's efficacy and safety in a whole living organism. The choice of animal model is critical and should be relevant to the intended therapeutic application.

Xenograft Models: A First Look at Anti-Tumor Activity

For compounds with demonstrated anticancer activity in vitro, a subcutaneous xenograft model is a standard initial in vivo test.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunodeficient nude mice (e.g., BALB/c nude) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject the most sensitive cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight for the duration of the study (typically 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

The primary endpoints are tumor growth inhibition and changes in body weight, which can be presented in a table.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control-Hypothetical Data-Hypothetical Data
Compound X10Hypothetical DataCalculatedHypothetical Data
Compound X25Hypothetical DataCalculatedHypothetical Data
Compound X50Hypothetical DataCalculatedHypothetical Data

Visualization of the In Vivo Experimental Logic:

G start Positive In Vitro Data xenograft Human Tumor Xenograft Model (Nude Mice) start->xenograft treatment Compound Administration (Dose-Response) xenograft->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histopathology monitoring->endpoint evaluation Efficacy & Toxicity Evaluation endpoint->evaluation

References

Characterization of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol Metabolites: A Comparative Guide to In Vitro and Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of methodologies for the characterization of metabolites of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol. While specific metabolic data for this compound is not extensively published, this guide will leverage established principles of benzimidazole metabolism to propose predictive metabolic pathways and detail the experimental workflows to elucidate them. We will explore the comparative advantages of various in vitro systems and analytical technologies, underpinned by field-proven insights to ensure scientific integrity and practical applicability.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a range of therapeutic agents.[1] The metabolism of these compounds is diverse and heavily dependent on the nature and position of substituents on the benzimidazole core.[2] These metabolic transformations are primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[2] For this compound, the chloro-substituent and the hydroxymethyl group at the 2-position are expected to be key sites for metabolic modification.

Predicted Metabolic Pathways

Based on the known metabolism of other benzimidazole derivatives, the following metabolic pathways are predicted for this compound. These predictions form the basis for designing in vitro experiments and developing analytical methods for metabolite detection and identification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation_alcohol Oxidation of Alcohol parent->oxidation_alcohol CYP450 oxidation_ring Aromatic Hydroxylation parent->oxidation_ring CYP450 glucuronidation Glucuronidation parent->glucuronidation UGTs sulfation Sulfation parent->sulfation SULTs dehydrogenation Oxidation to Aldehyde/Carboxylic Acid oxidation_alcohol->dehydrogenation ADH/ALDH oxidation_alcohol->glucuronidation UGTs oxidation_alcohol->sulfation SULTs oxidation_ring->glucuronidation UGTs oxidation_ring->sulfation SULTs

Caption: Predicted metabolic pathways for this compound.

Comparison of In Vitro Metabolism Models

The choice of an in vitro system is critical for accurately predicting in vivo metabolism. Below is a comparison of commonly used models.

In Vitro ModelAdvantagesDisadvantagesBest Suited For
Liver Microsomes - Cost-effective- High throughput- Well-characterized for Phase I metabolism- Lack of Phase II enzymes (except UGTs)- No cellular context- Initial screening of Phase I metabolites- CYP inhibition/induction studies
Hepatocytes (Suspension or Plated) - Contain a full complement of Phase I and II enzymes- Intact cell membrane provides better physiological relevance- Shorter lifespan (suspension)- Lower throughput than microsomes- Comprehensive metabolite profiling (Phase I and II)- Studies on metabolic stability
Liver S9 Fraction - Contains both microsomal and cytosolic enzymes- Lower concentration of CYPs compared to microsomes- Investigating both Phase I and some Phase II metabolic pathways
Recombinant Enzymes - Allows for reaction phenotyping (identifying specific enzymes)- Does not account for enzyme-enzyme interactions- Only one enzyme is studied at a time- Pinpointing the specific CYP or UGT isoforms responsible for a metabolic pathway

For a comprehensive initial characterization of this compound metabolites, incubation with pooled human liver microsomes and cryopreserved human hepatocytes in parallel is recommended. This dual approach ensures the detection of primary oxidative metabolites and subsequent conjugation products.

Analytical Techniques for Metabolite Characterization: A Comparative Overview

The robust identification of metabolites relies on the synergistic use of advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the cornerstone of metabolite identification.

Analytical TechniqueStrengthsLimitationsApplication in this Study
LC-MS/MS (Triple Quadrupole) - High sensitivity and selectivity- Excellent for quantification- Robust and reliable- Limited structural information from fragmentation- Targeted screening and quantification of predicted metabolites.
High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) - Accurate mass measurement for elemental composition determination- High-resolution fragmentation for structural elucidation- Generally lower sensitivity than triple quadrupoles- More complex data analysis- Untargeted screening for novel metabolites- Confirmation of elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous structure determination- Provides detailed information on stereochemistry- Low sensitivity, requires larger sample amounts- Complex biological matrices can interfere- Definitive structural elucidation of major metabolites after isolation.

A tiered approach is most effective. Initial screening with HRMS can identify all potential metabolites. Subsequently, targeted LC-MS/MS methods can be developed for sensitive quantification. For novel or structurally complex metabolites, isolation followed by NMR analysis provides definitive structural confirmation.[3]

Experimental Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes

This protocol outlines a standard procedure for identifying Phase I metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (e.g., testosterone for CYP3A4 activity)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (final concentration 1 µM) and the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Include control incubations: without NADPH (to assess non-enzymatic degradation) and without substrate (to identify background peaks).

  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the protein.

  • Transfer the supernatant for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

This protocol provides a general framework for the analysis of the incubation samples.

Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Full Scan Range: m/z 100-1000.

  • MS/MS: Collision-induced dissociation (CID) with stepped collision energy.

Data Analysis and Visualization

The workflow for data analysis involves several steps, from raw data processing to metabolite identification and pathway mapping.

G cluster_workflow Metabolite Identification Workflow rawData LC-HRMS Raw Data peakPicking Peak Picking & Alignment rawData->peakPicking dbSearch Database Searching peakPicking->dbSearch metabolitePrediction In Silico Metabolite Prediction metabolitePrediction->dbSearch msmsInterpretation MS/MS Spectral Interpretation dbSearch->msmsInterpretation structureElucidation Structure Elucidation msmsInterpretation->structureElucidation pathwayMapping Metabolic Pathway Mapping structureElucidation->pathwayMapping

Caption: A typical workflow for metabolite identification using LC-HRMS data.

Conclusion

The characterization of metabolites for novel compounds like this compound is a multi-faceted process that requires a strategic combination of predictive modeling, in vitro experimentation, and advanced analytical techniques. By leveraging the established metabolic pathways of the broader benzimidazole class, researchers can design focused and efficient studies. A comparative approach, weighing the strengths and weaknesses of different in vitro systems and analytical platforms, is paramount for generating a comprehensive and reliable metabolite profile. This guide provides a robust framework for undertaking such studies, ensuring scientific rigor and facilitating the progression of new chemical entities through the drug development pipeline.

References

A Comparative Guide to the Regioisomers of Chloro-Benzimidazole and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a chlorine atom to the benzene ring of this bicyclic heterocycle gives rise to four distinct regioisomers: 4-chloro-1H-benzimidazole, 5-chloro-1H-benzimidazole, 6-chloro-1H-benzimidazole, and 7-chloro-1H-benzimidazole. The position of this single halogen atom can profoundly influence the molecule's physicochemical properties, such as its electronic distribution and steric profile. These subtle differences, in turn, can lead to significant variations in biological activity, target specificity, and metabolic stability. This guide provides a comparative overview of these regioisomers, synthesizing available data on their synthesis, biological activities, and mechanisms of action to inform rational drug design and development.

The Significance of Chlorine Atom Placement

The location of the chlorine atom on the benzimidazole ring is a critical determinant of its biological activity. This is due to the interplay of electronic and steric effects that influence how the molecule interacts with its biological targets. Electron-withdrawing groups like chlorine can alter the pKa of the benzimidazole ring, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding. Furthermore, the steric bulk of the chlorine atom can either promote or hinder binding to a target protein, depending on the topology of the binding site. Understanding these structure-activity relationships (SAR) is paramount for optimizing the therapeutic potential of chloro-benzimidazole derivatives.

Comparative Biological Activities

While a direct head-to-head comparison of all four regioisomers across a wide range of assays is not extensively documented in a single study, a survey of the literature reveals distinct and overlapping therapeutic potential for each.

RegioisomerPrimary Biological ActivitiesKey Findings and Supporting Data
4-Chloro-1H-benzimidazole Anti-inflammatory, AntimicrobialDerivatives have shown significant anti-inflammatory and antimicrobial effects. For instance, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for these properties.[1]
5-Chloro-1H-benzimidazole Antiplasmodial, Anticancer, Antimicrobial5-Chlorobenzimidazole derivatives have demonstrated potent activity against chloroquine-resistant strains of P. falciparum.[2] Additionally, certain derivatives have shown promising anticancer and antimicrobial activities.
6-Chloro-1H-benzimidazole Anticancer, AntimicrobialN-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized and shown to possess both antimicrobial and anticancer activities.[3]
7-Chloro-1H-benzimidazole AnticancerHybrid molecules incorporating the 7-chloro-benzimidazole moiety have been synthesized and shown to inhibit the growth of various cancer cell lines.[4][5]

Synthesis of Chloro-Benzimidazole Regioisomers

The synthesis of chloro-benzimidazole regioisomers typically involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or a suitable aldehyde. The specific starting materials and reaction conditions can be tailored to yield the desired regioisomer.

General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted o-phenylenediamine Substituted o-phenylenediamine Condensation Reaction Condensation Reaction Substituted o-phenylenediamine->Condensation Reaction One-carbon Synthon (e.g., Formic Acid, Aldehyde) One-carbon Synthon (e.g., Formic Acid, Aldehyde) One-carbon Synthon (e.g., Formic Acid, Aldehyde)->Condensation Reaction Chloro-benzimidazole Regioisomer Chloro-benzimidazole Regioisomer Condensation Reaction->Chloro-benzimidazole Regioisomer

Caption: General workflow for the synthesis of chloro-benzimidazole regioisomers.

Experimental Protocol: Synthesis of 2-Arylsubstituted Benzimidazoles

This protocol describes a general method for the synthesis of 2-arylsubstituted benzimidazoles, which can be adapted for the synthesis of specific chloro-benzimidazole regioisomers by selecting the appropriate substituted o-phenylenediamine and aromatic aldehyde.[2]

Materials:

  • Substituted o-phenylenediamine (1M)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1M)[2]

  • Ethanol (20ml)[2]

  • p-Toluene sulfonic acid (p-TsOH) (1M)[2]

  • Ethyl acetate

  • Petroleum ether

  • Isopropyl alcohol

Procedure:

  • Thoroughly mix the substituted o-phenylenediamine and the aromatic aldehyde in ethanol.[2]

  • Add p-TsOH to the mixture.[2]

  • Reflux the solution for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 v/v mixture of ethyl acetate and petroleum ether as the eluent.[2]

  • Once the reaction is complete, evaporate the solvent completely.[2]

  • Recrystallize the crude product from isopropyl alcohol to obtain the purified 2-arylsubstituted benzimidazole.[2]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of chloro-benzimidazole regioisomers stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.

Anticancer Activity

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with key cellular processes. One of the proposed mechanisms involves the inhibition of crucial signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. By inhibiting components of this pathway, these compounds can suppress cell proliferation and survival.[6]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival Chloro-benzimidazole Derivative Chloro-benzimidazole Derivative Chloro-benzimidazole Derivative->PI3K Chloro-benzimidazole Derivative->mTOR RTK->PI3K

Caption: Potential mechanism of anticancer activity via inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The antimicrobial action of benzimidazole derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes. For example, some derivatives are thought to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Conclusion and Future Directions

The regioisomers of chloro-benzimidazole represent a versatile and promising class of compounds with a broad spectrum of biological activities. The position of the chlorine atom significantly influences their therapeutic potential, highlighting the importance of detailed structure-activity relationship studies. While research has illuminated some of the activities associated with the 5- and 6-chloro isomers, the 4- and 7-chloro regioisomers remain less explored, presenting an opportunity for further investigation. Future research should focus on systematic comparative studies of all four regioisomers to provide a clearer understanding of their relative potencies and selectivities across various biological targets. Such studies, coupled with computational modeling and mechanistic investigations, will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.